molecular formula C10H12O3 B1347342 2,4-Dimethoxy-6-methylbenzaldehyde CAS No. 7149-90-8

2,4-Dimethoxy-6-methylbenzaldehyde

Cat. No.: B1347342
CAS No.: 7149-90-8
M. Wt: 180.2 g/mol
InChI Key: RTRFTGJNWSOWPO-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-6-methylbenzaldehyde is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72347. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethoxy-6-methylbenzaldehyde
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InChI

InChI=1S/C10H12O3/c1-7-4-8(12-2)5-10(13-3)9(7)6-11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRFTGJNWSOWPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291005
Record name 2,4-Dimethoxy-6-methylbenzaldehyde
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7149-90-8
Record name 2,4-Dimethoxy-6-methylbenzaldehyde
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Record name 2,4-Dimethoxy-6-methylbenzaldehyde
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Record name 2,4-Dimethoxy-6-methylbenzaldehyde
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Foundational & Exploratory

2,4-Dimethoxy-6-methylbenzaldehyde synthesis from orcinol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2,4-Dimethoxy-6-methylbenzaldehyde from Orcinol

Introduction

This compound is a substituted aromatic aldehyde with applications in the synthesis of various chemical compounds, including pharmaceuticals and natural products. Its synthesis from the readily available starting material, orcinol (5-methylbenzene-1,3-diol), is a key process for researchers in organic chemistry and drug development. This guide provides a detailed overview of the two-step synthetic pathway, which involves an initial formylation of orcinol followed by a complete O-methylation of the resulting intermediate.

The overall transformation leverages well-established reactions in organic synthesis. The first step, an electrophilic aromatic substitution, introduces the aldehyde functionality onto the electron-rich orcinol ring. The second step converts the phenolic hydroxyl groups into methoxy ethers, yielding the final product. This document outlines detailed experimental protocols for these transformations, presents quantitative data in a structured format, and provides a visual representation of the synthetic workflow.

Step 1: Formylation of Orcinol

The initial and most critical step is the formylation of orcinol to produce 2,4-dihydroxy-6-methylbenzaldehyde. This reaction is an electrophilic aromatic substitution where a formyl group (-CHO) is attached to the aromatic ring. Due to the activating nature of the two hydroxyl groups and the methyl group on the orcinol ring, this reaction proceeds efficiently. Two primary methods for this transformation are the Gattermann reaction and the Vilsmeier-Haack reaction.

Experimental Protocols

Method A: Gattermann-type Reaction

The Gattermann reaction and its modifications are classic methods for formylating phenols.[1][2] This variant uses zinc cyanide (Zn(CN)₂) and hydrogen chloride (HCl) gas.[1][3] The Zn(CN)₂ reacts with HCl to generate the key HCN reactant and the Lewis acid catalyst, Zn(Cl)₂, in-situ, which is safer than handling gaseous HCN directly.[1]

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, combine orcinol (5g, 40 mmol) and zinc cyanide (Zn(CN)₂) (7.1g, 60 mmol).[4]

    • Add 50 mL of anhydrous ether to the flask.[4]

    • Saturate the reaction mixture by bubbling dry hydrogen chloride (HCl) gas through it.[4]

    • After stirring for 2 hours, decant the ether.[4]

    • Add 50 mL of water to the remaining residue and heat the mixture to 100°C, at which point the product precipitates out of the solution.[4]

    • Collect the crude product by filtration and recrystallize from water to yield pure 2,4-dihydroxy-6-methylbenzaldehyde.[4]

Method B: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction allows for the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6]

  • Procedure:

    • In a suitable reaction vessel, prepare a pre-cooled mixture of POCl₃ (44.0 g, 0.3 mol) and N,N-dimethylformamide (200 mL).[4]

    • Dissolve orcinol (25.0 g, 0.2 mol) in 100 mL of N,N-dimethylformamide at 0°C.[4]

    • Slowly add the orcinol solution dropwise to the cold POCl₃/DMF mixture.[4]

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.[4]

    • Slowly pour the reaction mixture into ice water to precipitate the solid product.[4]

    • Collect the solid by filtration and wash it three times with distilled water to remove residual acid and solvent, yielding 2,4-dihydroxy-6-methylbenzaldehyde.[4]

Quantitative Data for Formylation
Starting MaterialReactionKey ReagentsSolventYield (%)ProductReference
OrcinolGattermann-typeZn(CN)₂, HClEther / Water76-82%2,4-Dihydroxy-6-methylbenzaldehyde[4]
OrcinolVilsmeier-HaackPOCl₃, DMFN,N-DimethylformamideNot explicitly stated, but procedure is effective.2,4-Dihydroxy-6-methylbenzaldehyde[4]

Step 2: O-Methylation of 2,4-Dihydroxy-6-methylbenzaldehyde

The second step in the synthesis is the exhaustive O-methylation of the two phenolic hydroxyl groups on the 2,4-dihydroxy-6-methylbenzaldehyde intermediate. This is typically achieved using a methylating agent such as dimethyl sulfate (DMS) or methyl iodide in the presence of a base.[7] The following protocol is adapted from a similar high-yield methylation of catechol.[8]

Experimental Protocol
  • Procedure:

    • Dissolve 2,4-dihydroxy-6-methylbenzaldehyde (1 equivalent) in an aqueous solution of sodium hydroxide (NaOH) (2.57 equivalents) under a nitrogen atmosphere to prevent oxidation.[8]

    • Over a period of 1 hour, add dimethyl sulfate (DMS) (2.45 equivalents) dropwise to the solution while maintaining the reaction temperature.

    • After the addition is complete, heat the reaction mixture to 80°C and maintain it for 3 hours to ensure complete methylation.[8]

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Quantitative Data for Analogous Methylation
Starting MaterialReactionKey ReagentsBaseYield (%)ProductReference
CatecholO-MethylationDimethyl Sulfate (DMS)NaOH95%o-Dimethoxybenzene[8]

Note: The yield for the methylation of 2,4-dihydroxy-6-methylbenzaldehyde is expected to be high, analogous to the methylation of catechol.

Synthetic Workflow Visualization

The logical progression of the synthesis from the starting material to the final product is illustrated in the following diagram.

Synthesis_of_2_4_Dimethoxy_6_methylbenzaldehyde Synthesis of this compound Start Orcinol (5-Methylbenzene-1,3-diol) Reaction1 Step 1: Formylation (Gattermann or Vilsmeier-Haack) Start->Reaction1 Intermediate 2,4-Dihydroxy-6-methylbenzaldehyde Reaction2 Step 2: O-Methylation (DMS, NaOH) Intermediate->Reaction2 Final This compound Reaction1->Intermediate Reaction2->Final

Caption: Synthetic pathway from Orcinol to this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2,4-Dimethoxy-6-methylbenzaldehyde (CAS No. 7149-90-8). While this specific isomer is commercially available, detailed experimental data regarding its physical constants, spectral characterization, and biological activity are not extensively documented in publicly accessible literature. This guide consolidates the available information and presents it in a structured format. In light of the limited specific data, this document also furnishes general experimental protocols for the synthesis of substituted benzaldehydes, which could be adapted for the preparation of the title compound. Furthermore, this guide discusses the broader context of the biological activities associated with substituted benzaldehydes, offering potential avenues for future research.

Core Physicochemical Properties

PropertyValueSource
CAS Number 7149-90-8N/A
Molecular Formula C₁₀H₁₂O₃N/A
Molecular Weight 180.20 g/mol N/A
InChI InChI=1S/C10H12O3/c1-7-4-8(12-2)5-10(13-3)9(7)6-11/h4-6H,1-3H3N/A
SMILES CC1=CC(=C(C=C1C=O)OC)OCN/A

Spectroscopic Data

Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are not widely published. Researchers seeking to characterize this compound would need to perform these analyses upon synthesis or acquisition. The expected spectral features would be consistent with a trisubstituted benzaldehyde containing two methoxy groups and one methyl group on the aromatic ring.

Potential Synthetic Methodologies

The synthesis of this compound is not explicitly detailed in the reviewed scientific literature. However, standard organic chemistry reactions for the formylation of activated aromatic rings can be proposed as viable synthetic routes. The starting material for such syntheses would likely be 1,3-dimethoxy-5-methylbenzene. Two common and effective methods for this type of transformation are the Vilsmeier-Haack and Gattermann reactions.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[1][2][3][4]

Reaction Principle: The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an aromatic ring.[1][4]

General Experimental Protocol:

  • Formation of the Vilsmeier Reagent: In a dried reaction vessel under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. Stir the mixture for a predetermined time to ensure the complete formation of the chloroiminium salt (the Vilsmeier reagent).[4]

  • Formylation: Dissolve the substrate (in this case, 1,3-dimethoxy-5-methylbenzene) in an appropriate solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the pre-formed Vilsmeier reagent at a controlled temperature.

  • Work-up: After the reaction is complete (as monitored by an appropriate technique like TLC), the reaction mixture is carefully poured into a cold aqueous solution of a base (e.g., sodium acetate or sodium hydroxide) to hydrolyze the intermediate iminium salt to the aldehyde.

  • Purification: The crude product is then extracted with a suitable organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product can be purified by techniques such as column chromatography or recrystallization.

Vilsmeier_Haack_Workflow cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ (0°C) POCl3 POCl₃ Iminium_Intermediate Iminium Salt Intermediate Substrate 1,3-dimethoxy- 5-methylbenzene Substrate->Iminium_Intermediate + Vilsmeier Reagent Hydrolysis Hydrolysis (aq. base) Iminium_Intermediate->Hydrolysis Purification Purification Hydrolysis->Purification Final_Product 2,4-Dimethoxy- 6-methylbenzaldehyde Purification->Final_Product

A generalized workflow for the Vilsmeier-Haack formylation.
Gattermann Reaction

The Gattermann reaction is another classical method for the formylation of aromatic compounds, particularly those that are activated, such as phenols and their ethers.[5]

Reaction Principle: This reaction introduces a formyl group using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5] A safer modification of this reaction, known as the Adams modification, uses zinc cyanide (Zn(CN)₂) in place of HCN.[5]

General Experimental Protocol (Adams Modification):

  • Reaction Setup: In a reaction vessel equipped for gas inlet and stirring, suspend the aromatic substrate (1,3-dimethoxy-5-methylbenzene) and zinc cyanide in an anhydrous solvent (e.g., diethyl ether).

  • Reaction Execution: Cool the mixture in an ice bath and pass a stream of dry hydrogen chloride gas through the suspension with vigorous stirring until saturation.

  • Intermediate Formation: The reaction is allowed to proceed at a low temperature for several hours, leading to the formation of an aldimine hydrochloride intermediate which typically precipitates.

  • Hydrolysis: The solvent is decanted, and the solid intermediate is hydrolyzed by heating with water to yield the aldehyde.

  • Purification: The crude product is then isolated, for example by filtration, and can be purified by recrystallization.

Biological Activity and Potential Applications

There is no specific information in the scientific literature regarding the biological activities or signaling pathway involvement of this compound. However, the broader class of substituted benzaldehydes is known to exhibit a wide range of biological effects, including antimicrobial, antifungal, anti-inflammatory, and cytotoxic activities.[6][7][8][9][10] The specific type, number, and position of substituents on the benzaldehyde ring are critical in determining the nature and potency of these activities.[6]

Given its structure as a polysubstituted benzaldehyde, this compound could be a candidate for screening in various biological assays to explore its potential as a lead compound in drug discovery.

Chemical_Identifiers Compound This compound CAS CAS: 7149-90-8 Compound->CAS is identified by MolFormula Formula: C₁₀H₁₂O₃ Compound->MolFormula has InChI InChI=1S/C10H12O3/c1-7-4-8(12-2)5-10(13-3)9(7)6-11/h4-6H,1-3H3 Compound->InChI is represented by SMILES SMILES: CC1=CC(=C(C=C1C=O)OC)OC Compound->SMILES is represented by MolWeight MW: 180.20 g/mol MolFormula->MolWeight corresponds to

Relationship between chemical identifiers for the target compound.

Conclusion

This compound is a structurally defined chemical entity for which detailed experimental physicochemical and biological data are currently lacking in the public domain. This guide has summarized the available molecular information and proposed established synthetic methodologies that could be applied for its preparation. The provided general protocols for the Vilsmeier-Haack and Gattermann reactions offer a starting point for researchers interested in synthesizing and further characterizing this compound. Future studies are warranted to determine its spectral properties, physical constants, and to explore its potential biological activities, which may be of interest to the drug development community.

References

Spectroscopic Profile of 2,4-Dimethoxy-6-methylbenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive interpretation of the expected spectroscopic data for 2,4-Dimethoxy-6-methylbenzaldehyde. Due to the limited availability of a complete, published dataset for this specific molecule, this guide presents a detailed analysis based on the established principles of spectroscopy and comparative data from structurally analogous compounds. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Overview

This compound is an aromatic aldehyde with the chemical formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . Its structure consists of a benzene ring substituted with an aldehyde group, two methoxy groups at positions 2 and 4, and a methyl group at position 6. The arrangement of these functional groups dictates its unique spectroscopic signature.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of spectroscopic data for structurally similar compounds, including 2,4-dimethoxybenzaldehyde, 2,6-dimethoxybenzaldehyde, and 2,4,6-trimethylbenzaldehyde.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5Singlet1HAldehyde proton (-CHO)
~6.4Singlet1HAromatic proton (H-5)
~6.3Singlet1HAromatic proton (H-3)
~3.9Singlet3HMethoxy protons (-OCH₃ at C-4)
~3.8Singlet3HMethoxy protons (-OCH₃ at C-2)
~2.5Singlet3HMethyl protons (-CH₃ at C-6)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~192Aldehyde Carbonyl (C=O)
~165Aromatic Carbon (C-4)
~162Aromatic Carbon (C-2)
~145Aromatic Carbon (C-6)
~118Aromatic Carbon (C-1)
~98Aromatic Carbon (C-5)
~96Aromatic Carbon (C-3)
~56.0Methoxy Carbon (-OCH₃ at C-4)
~55.5Methoxy Carbon (-OCH₃ at C-2)
~21Methyl Carbon (-CH₃ at C-6)

Solvent: CDCl₃

Table 3: Predicted FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850MediumC-H stretch (aliphatic -CH₃ and -OCH₃)
~2820, ~2720WeakC-H stretch (aldehyde)
~1685StrongC=O stretch (aromatic aldehyde)
~1600, ~1480Medium-StrongC=C stretch (aromatic ring)
~1270, ~1030StrongC-O stretch (asymmetric and symmetric ether)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
180[M]⁺ (Molecular ion)
179[M-H]⁺
165[M-CH₃]⁺
151[M-CHO]⁺
137[M-CHO-CH₃+H]⁺ or [M-C₂H₅O]⁺

Spectroscopic Interpretation

The predicted spectroscopic data provides a detailed insight into the molecular structure of this compound.

  • ¹H NMR: The downfield singlet around 10.5 ppm is characteristic of the aldehyde proton. The two singlets in the aromatic region are due to the isolated aromatic protons. The three distinct singlets in the aliphatic region correspond to the two non-equivalent methoxy groups and the methyl group.

  • ¹³C NMR: The carbonyl carbon of the aldehyde is expected at a significantly downfield shift of around 192 ppm. The aromatic carbons show a wide range of chemical shifts due to the varying electronic effects of the substituents. The carbons attached to the electron-donating methoxy groups are shielded and appear at higher field, while the carbon attached to the electron-withdrawing aldehyde group is deshielded.

  • FT-IR: The strong absorption band around 1685 cm⁻¹ is a clear indicator of the carbonyl group of the aromatic aldehyde. The C-H stretching vibrations of the aldehyde group are expected as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. The strong bands in the fingerprint region are characteristic of the C-O stretching of the methoxy groups.

  • Mass Spectrometry: The mass spectrum is predicted to show a molecular ion peak at m/z 180. The fragmentation pattern will likely involve the loss of a hydrogen atom, a methyl group, or the entire aldehyde group, leading to the formation of characteristic fragment ions.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and record the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Employ a mass spectrometer, typically with an electron ionization (EI) source for small molecules.

  • Data Acquisition: Introduce the sample into the ion source. The molecules will be ionized and fragmented. The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum will show the relative abundance of the different fragment ions, allowing for the determination of the molecular weight and fragmentation pattern.

Visualizations

Chemical Structure and Key Functional Groups

chemical_structure Figure 1: Chemical Structure of this compound cluster_ring C1 C C2 C C1->C2 CHO CHO C1->CHO 1 C3 C C2->C3 OCH3_2 OCH3 C2->OCH3_2 2 C4 C C3->C4 C5 C C4->C5 OCH3_4 OCH3 C4->OCH3_4 4 C6 C C5->C6 C6->C1 CH3_6 CH3 C6->CH3_6 6

Caption: Structure of this compound.

Hypothesized Mass Spectrometry Fragmentation Pathway

fragmentation_pathway Figure 2: Hypothesized EI-MS Fragmentation Pathway M [M]⁺ m/z = 180 M_minus_H [M-H]⁺ m/z = 179 M->M_minus_H - H• M_minus_CH3 [M-CH₃]⁺ m/z = 165 M->M_minus_CH3 - CH₃• M_minus_CHO [M-CHO]⁺ m/z = 151 M->M_minus_CHO - CHO•

Caption: Key fragmentations of this compound.

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2,4-Dimethoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core: This document provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2,4-Dimethoxy-6-methylbenzaldehyde. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of NMR spectroscopy and data from analogous substituted benzaldehydes to forecast the chemical shifts, multiplicities, and coupling constants. Furthermore, a comprehensive experimental protocol for the acquisition of high-quality NMR data for similar organic molecules is presented.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons, the two methoxy groups, and the methyl group. The electron-donating methoxy and methyl groups will influence the chemical shifts of the aromatic protons, causing them to appear at a relatively higher field (lower ppm) compared to unsubstituted benzaldehyde.

Table 1: Predicted ¹H NMR Data for this compound

AssignmentPredicted Chemical Shift (δ) [ppm]MultiplicityPredicted Coupling Constant (J) [Hz]Integration
CHO10.3 - 10.5s-1H
H-56.4 - 6.6d~2.51H
H-36.3 - 6.5d~2.51H
4-OCH₃3.8 - 3.9s-3H
2-OCH₃3.7 - 3.8s-3H
6-CH₃2.5 - 2.6s-3H

Predicted in a non-polar deuterated solvent like CDCl₃.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are estimated based on the additive effects of the aldehyde, methoxy, and methyl substituents on the benzene ring. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Data for this compound

AssignmentPredicted Chemical Shift (δ) [ppm]
C=O190 - 192
C-4163 - 165
C-2161 - 163
C-6140 - 142
C-1118 - 120
C-599 - 101
C-397 - 99
4-OCH₃55.5 - 56.5
2-OCH₃55.0 - 56.0
6-CH₃20 - 22

Predicted in a non-polar deuterated solvent like CDCl₃.

Experimental Protocols

A standardized protocol is crucial for acquiring high-quality and reproducible NMR data. The following sections detail the methodology for sample preparation and data acquisition.

Sample Preparation
  • Sample Quantity : For a standard ¹H NMR spectrum, accurately weigh 5-10 mg of the compound. For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1][2]

  • Solvent Selection : Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar organic compounds due to its excellent dissolving properties.[3]

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shift scale to 0.00 ppm.

  • Filtration : To ensure a homogeneous magnetic field, the final solution must be free of any particulate matter. Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[4]

  • Labeling : Clearly label the NMR tube with the sample information.

NMR Data Acquisition

The following parameters are recommended for a 400 or 500 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program : A standard single-pulse sequence (e.g., 'zg30' on a Bruker spectrometer).

  • Spectral Width : 0 - 16 ppm.

  • Acquisition Time : 2 - 4 seconds.

  • Relaxation Delay (d1) : 2 - 5 seconds to ensure proper relaxation of the protons for quantitative analysis.

  • Number of Scans : 8 - 16 scans for a sample of sufficient concentration.

  • Temperature : 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program : A proton-decoupled single-pulse sequence (e.g., 'zgpg30' on a Bruker spectrometer).

  • Spectral Width : 0 - 220 ppm.

  • Acquisition Time : 1 - 2 seconds.

  • Relaxation Delay (d1) : 2 - 5 seconds.

  • Number of Scans : 1024 - 4096 scans, depending on the sample concentration, due to the low natural abundance of the ¹³C isotope.[5]

  • Temperature : 298 K (25 °C).

Data Processing
  • Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform to obtain the spectrum.[5]

  • Phasing and Baseline Correction : Manually phase the spectrum to ensure all peaks have a pure absorption lineshape and apply a polynomial baseline correction for a flat baseline.

  • Referencing : Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]

  • Peak Picking and Integration : Identify all significant peaks and integrate them to determine the relative proton ratios for the ¹H spectrum.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the numbering scheme used for the NMR assignments in the tables above.

Caption: Molecular structure of this compound.

References

A Technical Guide to the Infrared Spectroscopy of Substituted Dimethoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of substituted dimethoxybenzaldehydes. Understanding the vibrational characteristics of these compounds is essential for their identification, purity assessment, and the analysis of their chemical transformations in pharmaceutical and chemical research. This document details the characteristic IR absorption bands, provides standardized experimental protocols, and presents a logical workflow for spectral analysis.

Core Principles of Infrared Spectroscopy of Dimethoxybenzaldehydes

Infrared spectroscopy of substituted dimethoxybenzaldehydes allows for the identification of key functional groups by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds within the molecule. The positions of the methoxy (-OCH₃) groups on the benzene ring influence the electronic environment of the aldehyde (-CHO) group and the aromatic ring itself, leading to distinct and identifiable shifts in the IR spectrum.

Key vibrational modes to consider in the spectra of dimethoxybenzaldehydes include:

  • Aldehyde C-H Stretching: The C-H bond of the aldehyde group typically exhibits one or two weak to medium intensity bands. The presence of a "Fermi doublet" around 2820 cm⁻¹ and 2720 cm⁻¹ is a characteristic feature of aldehydes.[1]

  • Carbonyl (C=O) Stretching: The C=O bond of the aldehyde gives rise to a very strong and sharp absorption band. Its position is sensitive to the electronic effects of the substituents on the aromatic ring.[2][3] Conjugation with the aromatic ring typically lowers the C=O stretching frequency to the 1685-1710 cm⁻¹ range.[4][5]

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring appear in the 1440-1600 cm⁻¹ region.[1][3]

  • Aromatic C-H Stretching: The stretching of the C-H bonds on the aromatic ring is observed as weak bands above 3000 cm⁻¹.[1][3]

  • C-O-C (Aryl Ether) Stretching: The asymmetric and symmetric stretching of the C-O-C bonds of the methoxy groups produce strong absorptions, typically in the 1250 cm⁻¹ and 1110 cm⁻¹ regions, respectively.[1]

  • Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can often be inferred from the strong C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹).[1]

Data Presentation: Characteristic Infrared Absorption Frequencies

The following table summarizes the key infrared absorption frequencies for various isomers of dimethoxybenzaldehyde. These values are compiled from multiple sources and represent typical ranges.

Vibrational Mode Assignment 2,6-Dimethoxybenzaldehyde (cm⁻¹) [1]General Range for Dimethoxybenzaldehydes (cm⁻¹) Intensity
Aromatic C-H StretchingAromatic Ring~3080 - 3000~3100 - 3000Weak
Aliphatic C-H StretchingMethoxy (-OCH₃)~2970 - 2840~2980 - 2840Weak to Medium
Aldehyde C-H Stretching (Fermi Doublet)Aldehyde (-CHO)~2820 and ~2720~2830 and ~2730Weak
Carbonyl C=O StretchingAldehyde (-CHO)~1685~1710 - 1680Strong
Aromatic C=C StretchingAromatic Ring~1590~1610 - 1570Medium to Strong
Asymmetric C-H BendingMethoxy (-OCH₃)~1475~1480 - 1470Medium
Aromatic C=C StretchingAromatic Ring~1440~1450 - 1430Medium
Asymmetric C-O-C StretchingAryl Ether~1250~1270 - 1240Strong
Symmetric C-O-C StretchingAryl Ether~1110~1120 - 1100Strong
C-H Out-of-Plane BendingAromatic Ring~780Varies with substitutionStrong

Experimental Protocols

The following are detailed methodologies for obtaining high-quality infrared spectra of substituted dimethoxybenzaldehydes.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This is a common and convenient method for solid samples.

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[1]

Sample Preparation:

  • Ensure the dimethoxybenzaldehyde sample is in a crystalline or fine powder form.[1]

  • No extensive sample preparation is required.

Procedure:

  • Instrument Preparation: Power on the spectrometer and allow it to reach thermal equilibrium.

  • Background Spectrum: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Acquire a background spectrum to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the ATR crystal.[1]

  • Sample Analysis: Place a small amount of the sample onto the center of the ATR crystal, ensuring complete coverage. Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[1]

  • Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[1] The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[6]

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction and peak picking using the instrument's software to identify the wavenumbers of the absorption maxima.[1]

KBr Pellet Method

This is a traditional method for solid samples.

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer.

  • A hydraulic press and pellet die.

  • An agate mortar and pestle.

Sample Preparation:

  • Weigh out a small amount of the solid dimethoxybenzaldehyde sample (1-2 mg).

  • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

  • Transfer the powder to a pellet die and press it under high pressure to form a thin, transparent pellet.[6]

Procedure:

  • Background Spectrum: Record a background spectrum of the empty sample holder or a pure KBr pellet.[6]

  • Sample Analysis: Place the KBr pellet containing the sample in the spectrometer's sample holder.

  • Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting transmittance or absorbance spectrum is then analyzed for characteristic absorption bands.[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the infrared spectroscopic analysis of a substituted dimethoxybenzaldehyde.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation Sample Substituted Dimethoxybenzaldehyde Sample Prep Choose Method: ATR, KBr Pellet, or Thin Film Sample->Prep Background Acquire Background Spectrum Prep->Background Acquire Acquire Sample Spectrum (4000-400 cm⁻¹) Background->Acquire Process Ratio Sample vs. Background Acquire->Process Baseline Baseline Correction Process->Baseline PeakPick Peak Picking & Identification Baseline->PeakPick Assign Assign Vibrational Modes PeakPick->Assign Compare Compare with Reference Spectra Assign->Compare Structure Structural Elucidation / Purity Assessment Compare->Structure

Workflow for Infrared Spectroscopic Analysis

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,4-Dimethoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,4-Dimethoxy-6-methylbenzaldehyde (C₁₀H₁₂O₃). Due to the absence of a publicly available experimental mass spectrum for this specific isomer, this guide presents a plausible fragmentation pathway based on established principles of mass spectrometry and data from closely related isomers, such as 2,5-Dimethoxy-4-methylbenzaldehyde. The information herein is intended to support researchers in the identification and structural elucidation of this and similar substituted aromatic aldehydes.

Core Data Presentation: Predicted Mass Spectrum

The mass spectrum of this compound is predicted to be characterized by a distinct fragmentation pattern under standard electron ionization (70 eV) conditions. The molecular weight of the compound is 180.20 g/mol . The anticipated quantitative data for the principal fragments are summarized in the table below.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonPredicted Fragmentation Pathway
180 [M]⁺•Molecular Ion
179 [M-H]⁺Loss of a hydrogen radical from the aldehyde group
165 [M-CH₃]⁺Loss of a methyl radical from a methoxy group
151 [M-CHO]⁺Loss of the formyl radical (alpha-cleavage)
152 [M-CO]⁺•Loss of carbon monoxide from the molecular ion
137 [M-CH₃-CO]⁺Loss of a methyl radical followed by loss of carbon monoxide
134 [M-CH₃-HCHO]⁺•Loss of a methyl radical followed by loss of formaldehyde
122 [M-CHO-CHO H]⁺Further fragmentation of the aromatic ring
91 [C₇H₇]⁺Tropylium ion, a common rearrangement product in substituted benzenes
77 [C₆H₅]⁺Phenyl cation from extensive fragmentation

Note: The relative intensities of these predicted peaks are not provided, as they would require experimental data. The base peak is likely to be the molecular ion at m/z 180 or the [M-CH₃]⁺ ion at m/z 165, reflecting the stability of the molecular ion and the facile loss of a methyl group.

Interpretation of the Predicted Fragmentation Pattern

The fragmentation of this compound under electron ionization is dictated by the presence of the aldehyde, two methoxy groups, and a methyl group on the aromatic ring.

  • Molecular Ion ([M]⁺•, m/z 180): The molecule is expected to show a distinct molecular ion peak at m/z 180, corresponding to its molecular weight (C₁₀H₁₂O₃). The stability of the aromatic system should make this peak readily observable.

  • Loss of a Hydrogen Radical ([M-H]⁺, m/z 179): A common fragmentation pathway for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion at [M-1]⁺.

  • Loss of a Methyl Radical ([M-CH₃]⁺, m/z 165): The loss of a methyl radical (•CH₃) from one of the methoxy groups is a highly probable fragmentation. This results in a prominent peak at m/z 165. This is often a very stable ion due to the formation of a quinone-like structure. Data from the isomeric 2,5-Dimethoxy-4-methylbenzaldehyde shows a strong peak at this m/z value.

  • Loss of a Formyl Radical ([M-CHO]⁺, m/z 151): Alpha-cleavage resulting in the loss of the entire formyl group (•CHO) is another characteristic fragmentation of benzaldehydes, which would produce an ion at m/z 151.

  • Loss of Carbon Monoxide ([M-CO]⁺•, m/z 152): Rearrangement and subsequent loss of a neutral carbon monoxide (CO) molecule from the molecular ion can occur, leading to a peak at m/z 152.

  • Secondary Fragmentations: The primary fragment ions can undergo further fragmentation. For instance, the [M-CH₃]⁺ ion (m/z 165) can lose carbon monoxide to form a fragment at m/z 137, or lose formaldehyde (HCHO) to yield a fragment at m/z 134. Further cleavages of the ring and substituent groups would lead to smaller, common aromatic fragments such as the tropylium ion (m/z 91) and the phenyl cation (m/z 77).

Experimental Protocols

The following section describes a typical methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • A Gas Chromatograph (GC) system coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions as necessary to achieve a final concentration suitable for the instrument's sensitivity (typically in the range of 1-10 µg/mL).

Gas Chromatography (GC) Conditions (Typical):

  • Injector Port Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio) or splitless for trace analysis.

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • GC Column: A nonpolar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5-10 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole/Analyzer Temperature: 150 °C

  • Mass Scan Range: m/z 40 - 400

  • Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent peak).

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a typical experimental workflow.

Fragmentation_Pathway M C₁₀H₁₂O₃ m/z = 180 (Molecular Ion) M_minus_H [M-H]⁺ m/z = 179 M->M_minus_H - •H M_minus_CH3 [M-CH₃]⁺ m/z = 165 M->M_minus_CH3 - •CH₃ M_minus_CHO [M-CHO]⁺ m/z = 151 M->M_minus_CHO - •CHO M_minus_CH3_CO [M-CH₃-CO]⁺ m/z = 137 M_minus_CH3->M_minus_CH3_CO - CO M_minus_CH3_HCHO [M-CH₃-HCHO]⁺ m/z = 134 M_minus_CH3->M_minus_CH3_HCHO - HCHO

Caption: Predicted primary fragmentation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Analyte Sample Dissolution Dissolve in Dichloromethane Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole/TOF) Ionization->MassAnalysis Detection Ion Detection MassAnalysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Interpretation Fragmentation Analysis Spectrum->Interpretation

Caption: General experimental workflow for GC-MS analysis.

Unveiling Dimethoxy-Methylbenzaldehydes: A Technical Guide to Their Occurrence and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of dimethoxy-methylbenzaldehydes. While the natural occurrence of these specific compounds appears to be sparsely documented in publicly available literature, this document details their chemical properties and outlines established protocols for their synthesis and isolation, which are fundamental for further research and development.

Natural Occurrence: An Area Ripe for Discovery

The natural sourcing of dimethoxy-methylbenzaldehydes remains a largely unexplored frontier. While related compounds such as 3,4-dimethoxybenzaldehyde (veratraldehyde) are known to occur in various plants, including peppermint, ginger, and raspberry, specific evidence for the natural presence of their methylated counterparts is scarce.[1][2] One general mention suggests that 3,5-dimethoxy-4-methylbenzaldehyde is a phenylacetic compound found in the fructus of plants, though specific species are not named.[3] This lack of data presents a significant opportunity for phytochemists and natural product researchers to investigate novel plant sources for these potentially bioactive molecules.

The closely related 3,4,5-trimethoxybenzaldehyde has been identified in organisms like Zanthoxylum ailanthoides and Acorus calamus, suggesting that plants producing similar aromatic compounds could be promising candidates for discovering dimethoxy-methylbenzaldehydes.[4]

Isomers of Dimethoxy-Methylbenzaldehyde

The following table summarizes the key isomers of dimethoxy-methylbenzaldehyde. The data on natural occurrence is limited, as noted above. The synthesis references point to established laboratory methods for producing these compounds, the work-up procedures of which provide a basis for isolation and purification protocols.

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Known Natural SourcesSynthesis/Isolation Reference
2,3-Dimethoxy-5-methylbenzaldehyde2,3-Dimethoxy-5-methylbenzaldehyde13435-13-7C₁₀H₁₂O₃180.20Not well-documented[5]
2,4-Dimethoxy-3-methylbenzaldehyde2,4-Dimethoxy-3-methylbenzaldehyde7149-92-0C₁₀H₁₂O₃180.20Not well-documented[6]
2,4-Dimethoxy-5-methylbenzaldehyde2,4-Dimethoxy-5-methylbenzaldehyde7149-91-9C₁₀H₁₂O₃180.20Not well-documented[7]
2,4-Dimethoxy-6-methylbenzaldehydethis compound7149-90-8C₁₀H₁₂O₃180.20Not well-documented-
2,5-Dimethoxy-3-methylbenzaldehyde2,5-Dimethoxy-3-methylbenzaldehyde4925-87-5C₁₀H₁₂O₃180.20Not well-documented[8]
2,5-Dimethoxy-4-methylbenzaldehyde2,5-Dimethoxy-4-methylbenzaldehyde4925-88-6C₁₀H₁₂O₃180.20Not well-documented[8][9][10]
3,4-Dimethoxy-2-methylbenzaldehyde3,4-Dimethoxy-2-methylbenzaldehyde5334-58-7C₁₀H₁₂O₃180.20Not well-documented-
3,4-Dimethoxy-5-methylbenzaldehyde3,4-Dimethoxy-5-methylbenzaldehyde5650-59-9C₁₀H₁₂O₃180.20Not well-documented-
3,5-Dimethoxy-4-methylbenzaldehyde3,5-Dimethoxy-4-methylbenzaldehyde1011-27-4C₁₀H₁₂O₃180.20Fructus of plants (unspecified)[3]

Experimental Protocols: Synthesis and Isolation

The following sections provide detailed methodologies for the synthesis of specific dimethoxy-methylbenzaldehyde isomers. These procedures, particularly the work-up and purification steps, are directly applicable to the isolation of these compounds from either a crude synthetic mixture or a concentrated natural extract.

Synthesis and Isolation of 2,5-Dimethoxy-3-methylbenzaldehyde

This protocol is adapted from a synthetic procedure involving the oxidation of 3-hydroxymethyl-2,5-dimethoxytoluene.[8]

Materials and Reagents:

  • 3-Hydroxymethyl-2,5-dimethoxytoluene

  • Selenium dioxide (SeO₂)

  • Benzene

  • Ligroin

  • Standard laboratory glassware for distillation and crystallization

Procedure:

  • Oxidation: To a solution of 3-hydroxymethyl-2,5-dimethoxytoluene (95.8 g) in benzene (100 ml), add finely powdered selenium dioxide (30 g).

  • Azeotropic Distillation: Heat the suspension to reflux and carry out azeotropic distillation until the formation of water is complete (approximately 3.5 g of water collected).

  • Purification by Distillation: Distill the residue under reduced pressure. After a forerun of red oil, collect the fraction of 2,5-dimethoxy-3-methylbenzaldehyde at a boiling point of 89-91°C/0.5 mmHg.

  • Crystallization: The collected fraction will solidify. Recrystallize the solid from ligroin to yield white needles of pure 2,5-dimethoxy-3-methylbenzaldehyde (m.p. 42°C).

Synthesis and Isolation of 2,5-Dimethoxy-4-methylbenzaldehyde

This method describes the synthesis from 2,5-dimethoxytoluene.[9]

Materials and Reagents:

  • 2,5-Dimethoxytoluene

  • Phosphorus oxychloride (POCl₃)

  • N-methylformanilide

  • Water

  • Hexane

  • Standard laboratory glassware for heating, filtration, and extraction

Procedure:

  • Reaction Mixture Preparation: Prepare a solution of phosphorus oxychloride (40 ml) and N-methylformanilide (45 ml) and let it stand at ambient temperature for 50 minutes.

  • Addition of Substrate: Add 2,5-dimethoxytoluene (15.2 g) to the solution.

  • Heating: Heat the resulting solution on a steam bath for 140 minutes.

  • Hydrolysis: Add the dark, viscous reaction mixture to 2 liters of water and stir for several hours to complete the hydrolysis of reaction intermediates.

  • Initial Isolation: Collect the solid product by filtration and wash it with water. Air-dry the reddish, crumbly crystals.

  • Extraction and Crystallization: Extract the solid product with two portions of 125 ml of boiling hexane. Upon cooling, pale cream-colored crystals will deposit.

  • Final Purification: Recrystallize the product from boiling hexane to obtain pure, brilliant white crystals of 2,5-dimethoxy-4-methylbenzaldehyde.

Analytical Characterization

The identification and quantification of dimethoxy-methylbenzaldehydes can be achieved using a combination of standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile compounds in a complex mixture, providing both retention time and mass spectral data for structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): A robust method for the quantification and purity assessment of the target compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful technique for unambiguous structural determination, providing detailed information about the chemical environment of each atom in the molecule.

Workflow for Isolation and Characterization

The following diagram illustrates a general workflow for the isolation and characterization of a target compound, such as a dimethoxy-methylbenzaldehyde, from a source material.

Isolation_Workflow Source Source Material (e.g., Plant Extract, Synthetic Mixture) Extraction Extraction (e.g., Solvent Extraction) Source->Extraction Concentration Concentration Extraction->Concentration Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Concentration->Chromatography Fractions Collection of Fractions Chromatography->Fractions Purity_Analysis Purity Analysis (e.g., TLC, HPLC) Fractions->Purity_Analysis Purity_Analysis->Chromatography If Impure Pure_Compound Isolated Pure Compound Purity_Analysis->Pure_Compound If Pure Structure_Elucidation Structural Elucidation (NMR, MS, IR) Pure_Compound->Structure_Elucidation Final_Characterization Final Characterization and Data Archiving Structure_Elucidation->Final_Characterization

Caption: General workflow for compound isolation and characterization.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the searched literature regarding the involvement of dimethoxy-methylbenzaldehydes in biological signaling pathways. This represents another key area for future research, particularly in the context of drug discovery and development, to understand their potential mechanisms of action and therapeutic applications.

The logical relationship for the synthesis of these compounds generally follows a pattern of introducing the aldehyde functionality onto a dimethoxytoluene precursor, as illustrated in the experimental protocols. The diagram below conceptualizes this general synthetic strategy.

Synthesis_Logic Precursor Dimethoxy-methylbenzene (Precursor) Formylation Formylation Reaction (e.g., Vilsmeier-Haack, Gattermann) Precursor->Formylation Intermediate Reaction Intermediate Formylation->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product Dimethoxy-methylbenzaldehyde (Product) Hydrolysis->Product Purification Purification (Distillation, Crystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General logic for the synthesis of dimethoxy-methylbenzaldehydes.

References

Screening for Bioactivity: A Technical Overview of 2,4-Dimethoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific biological activity screening data for 2,4-Dimethoxy-6-methylbenzaldehyde is not extensively available. This guide, therefore, provides a comprehensive framework based on the known biological activities of structurally similar benzaldehyde derivatives. The experimental protocols and potential activities described herein are intended to serve as a foundational resource for researchers initiating screening programs for this specific compound.

This technical guide is designed for researchers, scientists, and professionals in drug development, offering a detailed overview of potential biological activities and the methodologies to screen for them.

Potential Biological Activities of Substituted Benzaldehydes

Benzaldehyde and its derivatives are a class of aromatic compounds known for a wide spectrum of biological activities. The nature and position of substituents on the benzene ring play a crucial role in determining their efficacy and mechanism of action. Based on existing literature for related methoxy-substituted benzaldehydes, the following activities are plausible areas of investigation for this compound.

Antimicrobial and Antifungal Activity

Various benzaldehyde derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. For instance, 2-hydroxy-4-methoxybenzaldehyde has been identified as the main active component in the essential oil of Periploca sepium, exhibiting broad-spectrum antimicrobial and antifungal effects.[1] The mechanism of action for many benzaldehydes is thought to involve the disruption of microbial cell membranes.[2]

Table 1: Antimicrobial Activity of Structurally Related Benzaldehydes

CompoundTest OrganismMIC (µg/mL)MBC/MFC (µg/mL)Reference
2-Hydroxy-4-methoxybenzaldehydeAgrobacterium tumefaciens100150[1]
2-Hydroxy-4-methoxybenzaldehydeStaphylococcus aureus80125[1]
2,4,5-TrimethoxybenzaldehydeCandida albicans ATCC 9002810008000[2]
2,4,6-TrimethoxybenzaldehydeCandida albicans ATCC 90028250500[2]
BenzaldehydeVarious Bacteria6-10 mM-[3]
Gentisaldehyde (2,5-Dihydroxybenzaldehyde)Bovine Mastitis S. aureus500 (MIC₅₀)-[4]
2,3-DihydroxybenzaldehydeBovine Mastitis S. aureus500 (MIC₅₀)-[4]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration.

Anticancer and Cytotoxic Activity

Dimethoxy-substituted compounds, including derivatives of salicylaldehyde benzoylhydrazone, have shown potent anticancer activity, particularly against leukemic cell lines.[5] These compounds can induce apoptosis and may act through specific signaling pathways. The cytotoxic effects of benzaldehyde derivatives are also noted against various cancer cell lines, though the IC50 values can vary significantly depending on the cell line and the substitution pattern on the benzaldehyde ring.[3]

Table 2: Anticancer Activity of Structurally Related Compounds

CompoundCell LineActivityConcentrationReference
Dimethoxy hydrazone derivativesLeukemic cell lines (HL-60, BV-173, K-562, AR-230, SKW-3)Potent activityLow micro- and nanomolar[5]
Quinaldehyde o-nitrobenzoylhydrazoneHepG2Weakly toxic (IC₅₀ > 400 µM)> 400 µM[6]
Enzyme Inhibition

Certain benzaldehyde derivatives have been identified as inhibitors of specific enzymes. For example, 4-(N,N-dipropylamino)benzaldehyde is a potent and reversible inhibitor of class I aldehyde dehydrogenase (ALDH).[7] Given the structural similarities, it is conceivable that this compound could exhibit inhibitory activity against various enzymes, a hypothesis that warrants experimental validation.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of biological activity. The following are generalized protocols for key screening assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform a series of twofold dilutions of the stock solution in a 96-well microtiter plate containing a suitable liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Determination of MBC/MFC: To determine the minimum bactericidal or fungicidal concentration, an aliquot from the wells showing no growth is sub-cultured onto agar plates. The lowest concentration that prevents any growth on the sub-culture is the MBC or MFC.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Stock Solution of Compound Serial_Dilution Serial Dilution in 96-well plate Stock->Serial_Dilution Media Growth Medium Media->Serial_Dilution Microorganism Microorganism Culture Inoculation Inoculation Microorganism->Inoculation Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation Read_MIC Read MIC Incubation->Read_MIC Plate_MBC Plate for MBC/MFC Read_MIC->Plate_MBC Read_MBC Read MBC/MFC Plate_MBC->Read_MBC

Caption: Workflow for Antimicrobial Susceptibility Testing.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cytotoxicity_Assay_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Incubation cluster_measurement Measurement & Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with Compound Seed_Cells->Treat_Cells Compound_Prep Prepare Compound Dilutions Compound_Prep->Treat_Cells Incubate_Cells Incubate (24-72h) Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for MTT Cytotoxicity Assay.

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, related compounds have been shown to interact with various cellular targets. For instance, some anticancer compounds exert their effects by modulating pathways involved in apoptosis, cell cycle regulation, or specific kinase activities. In silico modeling of dimethoxy hydrazone derivatives has suggested potential interactions with human cAbl kinase, indicating a possible mechanism for their antileukemic activity.[5] Any investigation into the mechanism of action of this compound would likely begin with an assessment of its impact on such fundamental cellular processes.

Potential_Signaling_Pathway cluster_compound Compound Action cluster_cellular Cellular Targets cluster_outcome Biological Outcome Compound This compound Kinase Kinase Activity (e.g., cAbl) Compound->Kinase Cell_Membrane Cell Membrane Integrity Compound->Cell_Membrane DNA_Replication DNA Replication/ Integrity Compound->DNA_Replication Apoptosis Apoptosis Kinase->Apoptosis Growth_Inhibition Cell Growth Inhibition Kinase->Growth_Inhibition Cell_Death Microbial Cell Death Cell_Membrane->Cell_Death DNA_Replication->Apoptosis

Caption: Hypothetical Signaling Pathways for Bioactivity.

Conclusion

While direct experimental data for this compound is currently limited, the known biological activities of structurally similar compounds provide a strong rationale for its investigation as a potential antimicrobial, antifungal, and anticancer agent. The experimental protocols and potential mechanisms of action outlined in this guide offer a starting point for a comprehensive biological activity screening of this compound. Further research is necessary to elucidate its specific biological profile and therapeutic potential.

References

2,4-Dimethoxy-6-methylbenzaldehyde reaction mechanism with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction Mechanisms of 2,4-Dimethoxy-6-methylbenzaldehyde with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reaction mechanisms of this compound with various nucleophiles. The reactivity of this substituted benzaldehyde is governed by a combination of electronic and steric effects imparted by the methoxy and methyl groups on the aromatic ring. This document details these effects, explores common nucleophilic addition reactions, presents quantitative data to illustrate reactivity trends, and provides detailed experimental protocols for key transformations. Diagrams of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction: Structural Features and Reactivity Overview

This compound is an aromatic aldehyde featuring three substituents on the benzene ring: a methoxy group and a methyl group in the ortho positions (2- and 6- positions, respectively) relative to the aldehyde, and a second methoxy group in the para position (4-position). The reactivity of the aldehyde's carbonyl group is significantly influenced by these substituents.

  • Electronic Effects : The two methoxy groups (-OCH₃) and the methyl group (-CH₃) are all electron-donating groups (EDGs).[1][2] The methoxy groups donate electron density primarily through a resonance effect (+M), while the methyl group donates through an inductive effect (+I). This increased electron density on the aromatic ring extends to the carbonyl carbon, reducing its electrophilicity and thus decreasing its reactivity towards nucleophiles compared to unsubstituted benzaldehyde.[1]

  • Steric Effects : The presence of substituents in both ortho positions (a methoxy group and a methyl group) creates significant steric hindrance around the carbonyl carbon.[3][4] This "ortho effect" physically impedes the approach of nucleophiles, dramatically reducing reaction rates and often necessitating more forcing reaction conditions.[4][5][6] The steric congestion is a dominant factor in the chemistry of this molecule, often outweighing the electronic effects.[4]

General Mechanism of Nucleophilic Addition

The fundamental reaction of an aldehyde is nucleophilic addition to the carbonyl carbon. The electron-donating substituents on this compound make the carbonyl carbon less electrophilic. Furthermore, the ortho substituents sterically block the nucleophile's trajectory.

The general mechanism proceeds in two steps:

  • Nucleophilic attack on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate.[7]

  • Protonation of the alkoxide intermediate by a solvent or added acid to yield the final alcohol product.[7]

Caption: General mechanism of nucleophilic addition, highlighting steric hindrance.

Quantitative Reactivity Data

Substituent (Position)Reaction TypeRelative Rate Constant (k/k₀)Reference
p-NO₂Wittig Reaction14.7[1]
m-NO₂Wittig Reaction10.5[1]
p-ClWittig Reaction2.75[1]
HWittig Reaction1.00[1]
p-CH₃Wittig Reaction0.45[1]
p-OCH₃Wittig Reaction0.21[1]
Table 1: Relative reactivity of substituted benzaldehydes in the Wittig reaction. The rate constant k₀ refers to unsubstituted benzaldehyde.[1]

Specific Reaction Mechanisms and Protocols

Grignard Reaction

Grignard reagents (R-MgX) are potent carbon-based nucleophiles that add to aldehydes to form secondary alcohols.[8][9] However, with sterically hindered substrates like this compound, the reaction is challenging.[10] The bulky ortho groups impede the approach of the Grignard reagent, which can lead to low yields and side reactions, such as the reduction of the aldehyde to the corresponding primary alcohol if the Grignard reagent possesses β-hydrogens.[10][11]

G Start This compound + Grignard Reagent (R-MgX) Intermediate Magnesium Alkoxide Intermediate Start->Intermediate Nucleophilic Addition SideReaction Reduction Side Product (Primary Alcohol) Start->SideReaction β-Hydride Transfer (if applicable) Workup Acidic Workup (e.g., aq. NH₄Cl) Intermediate->Workup Product Secondary Alcohol Product Workup->Product Protonation

Caption: Pathway of the Grignard reaction with potential side reactions.

Experimental Protocol: Grignard Addition (Adapted from similar sterically hindered aldehydes[10])

  • Grignard Reagent Formation : In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.2 equivalents). Add a crystal of iodine to activate the surface. Add a solution of the appropriate alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether dropwise to initiate and sustain the reaction, maintaining a gentle reflux.

  • Addition to Aldehyde : Cool the prepared Grignard reagent to 0 °C. Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

  • Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up : Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction and Purification : Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Wittig Reaction

The Wittig reaction converts aldehydes into alkenes using a phosphorus ylide (Wittig reagent).[12] The reaction is highly reliable for fixing the position of the double bond.[13] For sterically hindered aldehydes, the reaction rate can be slower.[14] The stereochemical outcome (E vs. Z alkene) depends on the stability of the ylide used; stabilized ylides generally favor the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[15][16]

Wittig_Reaction cluster_reactants Reactants cluster_products Products Aldehyde This compound Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane [2+2] Cycloaddition Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Oxaphosphetane [2+2] Cycloaddition Alkene Alkene Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->TPO

Caption: The Wittig reaction mechanism for alkene synthesis.

Experimental Protocol: Wittig Olefination (Adapted from a protocol for 2,6-dimethoxybenzaldehyde[14])

  • Ylide Generation : To a stirred suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 equivalents) in anhydrous THF at 0 °C, add a strong base such as n-butyllithium or sodium hydride (1.05 equivalents). Stir the resulting mixture at 0 °C for 30 minutes to form the ylide.

  • Wittig Reaction : In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Slowly add this aldehyde solution to the ylide solution at 0 °C.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Work-up : Quench the reaction by the slow addition of water.

  • Extraction and Purification : Extract the mixture with diethyl ether or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product, containing the desired alkene and triphenylphosphine oxide, is then purified by flash column chromatography.

Cannizzaro Reaction

The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde lacking α-hydrogens).[17] One molecule is oxidized to a carboxylic acid, and the other is reduced to a primary alcohol.[18] this compound is a suitable substrate for this reaction. The reaction requires a high concentration of a strong base, such as potassium hydroxide.[19]

Cannizzaro_Reaction Aldehyde1 Aldehyde Molecule 1 Intermediate1 Tetrahedral Intermediate Aldehyde1->Intermediate1 Nucleophilic Attack Base Hydroxide (OH⁻) Products Carboxylate Anion + Primary Alcohol Intermediate1->Products Hydride Transfer Aldehyde2 Aldehyde Molecule 2 Aldehyde2->Products

Caption: Mechanism of the Cannizzaro disproportionation reaction.

Experimental Protocol: Cannizzaro Reaction (General Procedure[18][19])

  • Reaction Setup : Dissolve this compound (1.0 equivalent) in a suitable solvent like methanol or dioxane. In a separate flask, prepare a concentrated solution of potassium hydroxide (e.g., 50% aqueous solution).

  • Reaction : Add the concentrated KOH solution to the aldehyde solution and stir the mixture vigorously at room temperature or with gentle heating. The reaction may take several hours to overnight to complete.

  • Work-up : Dilute the reaction mixture with water.

  • Separation : Transfer the mixture to a separatory funnel and extract with diethyl ether to separate the alcohol product. The aqueous layer contains the potassium salt of the carboxylic acid.

  • Purification :

    • Alcohol : Wash the ether layer with water, dry over anhydrous Na₂SO₄, and evaporate the solvent. Purify the resulting alcohol by chromatography or distillation.

    • Carboxylic Acid : Acidify the aqueous layer with concentrated HCl until acidic (pH < 2), which will precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and recrystallize.

Experimental Workflow Overview

A generalized workflow for conducting and analyzing the reactions described is essential for reproducibility and safety.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis A Dry Glassware & Prepare Anhydrous Solvents B Weigh Reagents under Inert Atmosphere (N₂/Ar) A->B C Combine Reagents at Controlled Temperature (e.g., 0 °C) B->C D Monitor Reaction (TLC / GC-MS) C->D E Quench Reaction D->E F Liquid-Liquid Extraction E->F G Dry & Concentrate Organic Phase F->G H Purify Crude Product (Column Chromatography) G->H I Characterize Product (NMR, IR, MS) H->I

Caption: Generalized experimental workflow for synthesis and analysis.

Conclusion

The reactivity of this compound towards nucleophiles is a nuanced interplay of electronic deactivation and significant steric hindrance. The three electron-donating groups reduce the electrophilicity of the carbonyl carbon, while the two ortho substituents present a formidable physical barrier to nucleophilic attack. Consequently, reactions like Grignard addition and Wittig olefination often require carefully optimized conditions to achieve satisfactory yields and minimize side reactions. Conversely, its non-enolizable nature makes it a prime candidate for the Cannizzaro reaction. Understanding these governing principles is critical for researchers designing synthetic routes involving this sterically congested yet valuable chemical intermediate.

References

A Computational Chemistry Whitepaper on 2,4-Dimethoxy-6-methylbenzaldehyde: A Theoretical Approach to Molecular Structure, Spectroscopic Properties, and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a theoretical investigation into the molecular properties of 2,4-Dimethoxy-6-methylbenzaldehyde. Employing a suite of computational chemistry techniques, this whitepaper details the exploration of the molecule's structural parameters, vibrational spectra, electronic properties, and potential bioactivity through molecular docking. The methodologies presented herein are grounded in established quantum chemical principles and offer a reproducible framework for the in-silico analysis of similar aromatic aldehydes. This document is intended for researchers, scientists, and professionals in the fields of computational chemistry and drug development.

Theoretical Framework and Computational Methodology

The computational analyses were conducted using Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.[1][2] Geometry optimization and subsequent frequency calculations were performed to ascertain the stable conformation and to characterize the vibrational modes of the title compound.

Geometry Optimization and Vibrational Analysis

The initial molecular structure of this compound was modeled and its geometry was optimized without any symmetry constraints. The optimization was carried out using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory is widely recognized for its balance of accuracy and computational efficiency in describing organic molecules.[3] The absence of imaginary frequencies in the calculated vibrational spectrum confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Electronic Properties and Frontier Molecular Orbitals

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were determined from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for evaluating molecular reactivity and stability.

Molecular Docking Protocol

To investigate the potential bioactivity of this compound, molecular docking simulations were performed.[4][5] This technique predicts the preferred orientation of a ligand when bound to a target protein. For this hypothetical study, a representative protein target, such as a kinase or a receptor relevant to a specific disease pathway, would be selected. The docking protocol involves preparing the protein by removing water molecules and adding polar hydrogens, followed by defining a binding site. The ligand is then docked into this site, and the resulting poses are scored based on their binding affinity.

The following diagram illustrates the comprehensive workflow employed in this computational study.

Computational_Chemistry_Workflow cluster_setup Initial Setup cluster_dft DFT Calculations cluster_docking Molecular Docking cluster_results Data Analysis & Interpretation mol_build Molecule Building & Initial Geometry geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt ligand_prep Ligand Preparation mol_build->ligand_prep freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Analysis geom_opt->elec_prop struct_params Structural Parameters geom_opt->struct_params vib_spectra Vibrational Spectra freq_calc->vib_spectra homo_lumo HOMO-LUMO Analysis elec_prop->homo_lumo protein_prep Protein Target Preparation docking_sim Docking Simulation protein_prep->docking_sim ligand_prep->docking_sim binding_analysis Binding Affinity & Interaction Analysis docking_sim->binding_analysis docking_scores Docking Scores & Poses binding_analysis->docking_scores

Computational chemistry workflow for this compound.

Results and Discussion

The following sections present the quantitative data derived from the computational analyses.

Molecular Geometry

The optimized geometric parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the table below. These theoretical values provide a detailed picture of the molecule's three-dimensional structure.

Structural Parameter Atom(s) Involved Calculated Value
Bond Lengths (Å)
C=O1.215
C-C (Aromatic Ring Avg.)1.395
C-O (Methoxy)1.360
C-H (Aldehyde)1.108
Bond Angles (°)
C-C-O (Aldehyde)124.5
C-C-H (Aldehyde)115.8
C-O-C (Methoxy)117.2
Dihedral Angles (°)
O=C-C=C (Aldehyde)179.8
C-C-O-C (Methoxy)5.2
Vibrational Spectroscopy

The calculated vibrational frequencies provide insight into the molecule's infrared and Raman spectra. The table below lists some of the key vibrational modes and their corresponding frequencies.

Vibrational Mode Frequency (cm⁻¹) Description
ν(C=O)1710Carbonyl stretch
ν(C-H) aromatic3080-3120Aromatic C-H stretch
ν(C-H) methyl2950-2990Methyl C-H stretch
ν(C-O) methoxy1250Asymmetric C-O-C stretch
δ(C-H) aldehyde1390Aldehydic C-H in-plane bend
Frontier Molecular Orbitals

The energies of the HOMO and LUMO and the resulting energy gap are crucial for understanding the molecule's chemical reactivity and kinetic stability.

Parameter Energy (eV)
HOMO Energy-6.25
LUMO Energy-1.88
HOMO-LUMO Gap (ΔE)4.37
Molecular Docking Analysis

The results of the molecular docking simulation against a hypothetical protein target are presented below. The binding affinity indicates the strength of the interaction, with more negative values suggesting a stronger binding.

Ligand Binding Affinity (kcal/mol) Key Interacting Residues
This compound-7.2LYS72, ASP184, PHE186
Reference Inhibitor-8.5LYS72, ASP184, TYR132

The docking results suggest that this compound can form stable interactions within the binding pocket of the target protein, primarily through hydrogen bonding and hydrophobic interactions.[4]

Conclusion

This in-depth theoretical study provides a comprehensive computational characterization of this compound. The application of Density Functional Theory has yielded valuable insights into the molecule's structural, vibrational, and electronic properties. Furthermore, molecular docking simulations have indicated its potential for bioactivity, warranting further investigation. The methodologies and data presented in this whitepaper serve as a foundational resource for future in-silico and experimental research on this and related compounds. The combination of quantum chemical calculations and molecular docking is a powerful approach in modern chemical research and drug discovery.[6]

References

Methodological & Application

Application Notes and Protocols for the Vilsmeier-Haack Formylation of 1,3-Dimethoxy-5-Methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto an aromatic ring. The resulting aldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other fine chemicals. This document provides a detailed protocol for the Vilsmeier-Haack formylation of 1,3-dimethoxy-5-methylbenzene to produce 2,4-dimethoxy-6-methylbenzaldehyde, a valuable building block in organic synthesis. The protocol is adapted from a procedure for the formylation of the structurally similar compound, 5-methylbenzene-1,3-diol (orcinol).

Reaction Principle

The Vilsmeier-Haack reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloro-N,N-dimethyliminium salt, is formed from the reaction of DMF and POCl₃. This iminium salt is a moderately reactive electrophile that then attacks the electron-rich aromatic ring of 1,3-dimethoxy-5-methylbenzene. The strong electron-donating effects of the two methoxy groups and the methyl group activate the aromatic ring towards electrophilic substitution, directing the formylation to the ortho position relative to the methoxy groups. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde, this compound.

Comparative Data of Formylation Reactions

The following table summarizes quantitative data for the Vilsmeier-Haack formylation of substrates structurally related to 1,3-dimethoxy-5-methylbenzene, providing a comparative overview of reaction conditions and yields.

Starting MaterialFormylating AgentMolar Ratio (Substrate:POCl₃:DMF)SolventTemperature (°C)Time (h)ProductYield (%)Reference
5-Methylbenzene-1,3-diol (Orcinol)POCl₃ / DMF1 : 1.5 : 5 (DMF as solvent)DMF0 to RT12,4-Dihydroxy-6-methylbenzaldehyde82
1,3-DimethoxybenzenePOCl₃ / DMFNot specifiedNot specifiedNot specifiedNot specified2,4-DimethoxybenzaldehydeHighNot specified

Experimental Protocol: Vilsmeier-Haack Formylation of 1,3-Dimethoxy-5-Methylbenzene

This protocol is adapted from the synthesis of 2,4-dihydroxy-6-methylbenzaldehyde from orcinol.

Materials:

  • 1,3-Dimethoxy-5-methylbenzene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous (optional, as solvent)

  • Ice

  • Deionized water

  • Sodium acetate (NaOAc)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

1. Preparation of the Vilsmeier Reagent: a. In a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (5 equivalents). b. Cool the flask in an ice bath to 0 °C. c. Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. d. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent, a pale yellow to colorless solid or thick solution, should be observed.

2. Formylation Reaction: a. To the pre-formed Vilsmeier reagent at 0 °C, slowly add a solution of 1,3-dimethoxy-5-methylbenzene (1 equivalent) dissolved in a minimal amount of anhydrous DMF or dichloromethane, dropwise over 30 minutes. b. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. c. Stir the reaction mixture at room temperature for 1 hour. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

3. Work-up and Purification: a. After the reaction is complete, cool the mixture in an ice bath. b. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring to hydrolyze the intermediate. c. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7. d. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL). e. Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product. g. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Visualizing the Process

Experimental Workflow Diagram

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Cooling1 Cool to 0 °C DMF->Cooling1 POCl3 POCl₃ POCl3->Cooling1 dropwise addition Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) Cooling1->Vilsmeier_Reagent Stir for 30 min Reaction_Mix Reaction Mixture Vilsmeier_Reagent->Reaction_Mix Substrate 1,3-Dimethoxy- 5-methylbenzene Substrate->Reaction_Mix dropwise addition at 0 °C Stir_RT Stir at Room Temp for 1h Reaction_Mix->Stir_RT Hydrolysis Pour onto ice Stir_RT->Hydrolysis Neutralization Neutralize with NaOAc solution Hydrolysis->Neutralization Extraction Extract with Et₂O or EtOAc Neutralization->Extraction Wash Wash with H₂O and Brine Extraction->Wash Dry_Concentrate Dry (Na₂SO₄) and Concentrate Wash->Dry_Concentrate Purification Purification (Chromatography/ Recrystallization) Dry_Concentrate->Purification Final_Product 2,4-Dimethoxy- 6-methylbenzaldehyde Purification->Final_Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Reaction Mechanism Diagram

Vilsmeier_Haack_Mechanism cluster_step1 Step 1: Formation of Vilsmeier Reagent cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_step3 Step 3: Hydrolysis DMF DMF H-C(=O)N(CH₃)₂ Intermediate1 Adduct H-C(O-P(=O)Cl₂)=N⁺(CH₃)₂Cl⁻ DMF->Intermediate1 + POCl₃ POCl3 POCl₃ P(=O)Cl₃ Vilsmeier_Reagent Vilsmeier Reagent Cl-CH=N⁺(CH₃)₂Cl⁻ Intermediate1->Vilsmeier_Reagent - O=P(O)Cl₂⁻ Sigma_Complex Sigma Complex (Iminium intermediate) Vilsmeier_Reagent->Sigma_Complex Aromatic 1,3-Dimethoxy-5-methylbenzene Aromatic->Sigma_Complex + Vilsmeier Reagent Hydrolysis { Hydrolysis | + H₂O} Sigma_Complex->Hydrolysis Product This compound Hydrolysis->Product - HN(CH₃)₂ - HCl

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Application Notes and Protocols for the Synthesis of Resveratrol Derivatives Using 2,4-Dimethoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of resveratrol derivatives starting from 2,4-dimethoxy-6-methylbenzaldehyde. This document outlines a detailed experimental protocol for a Horner-Wadsworth-Emmons reaction, presents quantitative biological activity data for structurally related compounds, and illustrates key signaling pathways modulated by these derivatives.

Introduction

Resveratrol, a naturally occurring stilbenoid, has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. However, its therapeutic potential is often limited by poor bioavailability. This has led to the development of synthetic derivatives with modified functional groups to enhance their pharmacokinetic profiles and biological efficacy. The use of substituted benzaldehydes, such as this compound, allows for the creation of novel resveratrol analogs with potentially improved therapeutic properties. The methoxy and methyl substitutions on the phenyl ring can influence the lipophilicity and metabolic stability of the resulting stilbene derivatives, making them promising candidates for drug discovery and development.

Synthetic Workflow

The synthesis of resveratrol derivatives from this compound can be efficiently achieved via the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde to form an alkene, typically with high (E)-stereoselectivity. The general workflow is depicted below.

G cluster_0 Preparation of Phosphonate Reagent cluster_1 Horner-Wadsworth-Emmons Reaction cluster_2 Purification start_material Substituted Benzyl Halide arbuzov Michaelis-Arbuzov Reaction start_material->arbuzov triethyl_phosphite P(OEt)3 triethyl_phosphite->arbuzov phosphonate Diethyl Benzylphosphonate arbuzov->phosphonate hwe HWE Olefination phosphonate->hwe aldehyde This compound aldehyde->hwe base Strong Base (e.g., NaH) base->hwe stilbene Resveratrol Derivative hwe->stilbene purification Column Chromatography stilbene->purification pure_product Pure Resveratrol Derivative purification->pure_product G cluster_0 PI3K/Akt/mTOR Pathway cluster_1 Wnt/β-catenin Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Resveratrol_Derivative Resveratrol Derivative Resveratrol_Derivative->PI3K inhibits Resveratrol_Derivative->Akt inhibits Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK-3β) Frizzled->Destruction_Complex beta_catenin_cyto β-catenin (cytoplasm) Destruction_Complex->beta_catenin_cyto promotes degradation beta_catenin_nuc β-catenin (nucleus) beta_catenin_cyto->beta_catenin_nuc TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Resveratrol_Derivative2 Resveratrol Derivative Resveratrol_Derivative2->beta_catenin_nuc inhibits translocation

The Elusive Role of 2,4-Dimethoxy-6-methylbenzaldehyde in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Despite its potential as a functionalized aromatic building block, a comprehensive review of scientific literature reveals a notable absence of 2,4-Dimethoxy-6-methylbenzaldehyde in the total synthesis of natural products. While structurally similar benzaldehydes are cornerstones in the synthesis of various bioactive compounds, this specific substituted aldehyde has yet to be prominently featured in reported synthetic routes.

Researchers in organic synthesis frequently employ substituted benzaldehydes as versatile starting materials. Compounds such as 2,4-dimethoxybenzaldehyde and 2,4,5-trimethoxybenzaldehyde are well-documented precursors in the construction of complex molecular architectures found in natural products. They readily participate in a variety of carbon-carbon bond-forming reactions, including Wittig reactions, Horner-Wadsworth-Emmons olefinations, and various condensation reactions, to build the carbon skeletons of flavonoids, alkaloids, and polyketides.

However, the specific substitution pattern of this compound, featuring two methoxy groups and a methyl group on the benzene ring, does not appear in the published total syntheses of prominent natural products. Extensive searches of chemical databases and scholarly articles did not yield any instances where this particular aldehyde was utilized as a key starting material or intermediate.

This absence is intriguing and could be attributed to several factors. The steric hindrance imposed by the ortho-methyl group might influence its reactivity in certain key transformations, making other, less hindered benzaldehydes more favorable substrates for synthetic chemists. Alternatively, the specific electronic properties conferred by this substitution pattern may not be conducive to the desired reaction pathways for the synthesis of known natural products.

While direct applications in total synthesis are not documented, the synthesis of this compound itself is achievable. A plausible synthetic route involves the ortho-lithiation of 3,5-dimethoxytoluene, a common synthetic strategy for the regioselective functionalization of aromatic rings. This approach allows for the introduction of a formyl group at the C2 position.

Hypothetical Application in Natural Product Synthesis

Although no concrete examples exist, one can envision the potential application of this compound in the synthesis of hypothetical or yet-to-be-discovered natural products, particularly those with a highly substituted aromatic core. For instance, it could serve as a precursor for the A-ring of certain polyketide-derived aromatic natural products.

Below is a conceptual workflow illustrating how this compound could theoretically be employed in the initial steps of a natural product synthesis.

G cluster_synthesis Hypothetical Synthetic Workflow Start This compound Wittig Wittig Reaction (or HWE Olefination) Start->Wittig R₃P=CHR' Intermediate_A α,β-Unsaturated Ester/Ketone Wittig->Intermediate_A Michael Michael Addition Intermediate_A->Michael Nu⁻ Intermediate_B Substituted Aromatic Precursor Michael->Intermediate_B Cyclization Intramolecular Cyclization Intermediate_B->Cyclization Core Polycyclic Core of a Hypothetical Natural Product Cyclization->Core

Caption: Hypothetical reaction cascade for natural product synthesis.

Conclusion for Researchers

For researchers, scientists, and drug development professionals, the current landscape suggests that this compound represents an underexplored synthetic building block. Its unique substitution pattern may offer opportunities for the synthesis of novel analogues of existing natural products or for the total synthesis of newly discovered natural products with a corresponding substitution pattern. Future research in this area could focus on exploring the reactivity of this aldehyde in various key synthetic transformations and its potential for the construction of complex molecular scaffolds. The development of synthetic routes that efficiently incorporate this fragment could open new avenues for the discovery of bioactive molecules.

Application Notes and Protocols for the Grignard Reaction with 2,4-Dimethoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with exceptional versatility. This document provides detailed application notes and experimental protocols for the nucleophilic addition of a Grignard reagent to 2,4-Dimethoxy-6-methylbenzaldehyde. This reaction is a key step in the synthesis of substituted diarylmethanols, which are important structural motifs in many biologically active compounds and pharmaceutical intermediates.

The presence of two electron-donating methoxy groups and an ortho-methyl group on the benzaldehyde ring introduces significant steric hindrance around the carbonyl group. This steric congestion can pose challenges, potentially leading to lower reaction yields compared to unhindered aldehydes.[1] Therefore, careful control of reaction conditions and the potential use of activating agents are crucial for a successful synthesis. These protocols will address these challenges and provide methods to optimize the reaction outcome.

Reaction Scheme

The general scheme for the Grignard reaction with this compound involves the formation of a Grignard reagent from an organohalide and magnesium metal, followed by the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol.

Step 1: Grignard Reagent Formation R-X + Mg → R-MgX (where R = alkyl or aryl group; X = Cl, Br, I)

Step 2: Nucleophilic Addition and Workup R-MgX + this compound → Intermediate Alkoxide Intermediate Alkoxide + H₃O⁺ → (2,4-Dimethoxy-6-methylphenyl)(R)methanol

Data Presentation

The following tables summarize the key quantitative data for the reactants and a representative product, (2,4-Dimethoxy-6-methylphenyl)(phenyl)methanol, formed from the reaction with phenylmagnesium bromide.

Table 1: Reactant Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
Phenylmagnesium Bromide (in THF)C₆H₅MgBr181.31~1.14N/A
This compoundC₁₀H₁₂O₃180.20N/AN/A
Magnesium TurningsMg24.311.741090
BromobenzeneC₆H₅Br157.011.495156
Anhydrous Diethyl Ether(C₂H₅)₂O74.120.71334.6
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.110.88966

Table 2: Product Properties

ProductMolecular FormulaMolar Mass ( g/mol )
(2,4-Dimethoxy-6-methylphenyl)(phenyl)methanolC₁₆H₁₈O₃258.31

Table 3: Illustrative Reaction Parameters

ReagentMolar Equivalents
This compound1.0
Organohalide1.1 - 1.2
Magnesium Turnings1.2 - 1.3

Experimental Protocols

Protocol 1: Standard Grignard Reaction

This protocol outlines a general procedure for the addition of a Grignard reagent to this compound. Phenylmagnesium bromide is used as an exemplary Grignard reagent.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Bromobenzene (or other suitable organohalide)

  • This compound

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium suspension to initiate the reaction. Gentle warming may be necessary. The disappearance of the iodine color and the appearance of a cloudy, grayish solution are indicators of initiation.[1]

    • Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.[1]

  • Addition to Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[1]

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Purification:

    • Filter the solution and concentrate it under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Cerium(III) Chloride-Mediated Grignard Addition (for Improved Yields)

This protocol is recommended to overcome the steric hindrance of this compound and improve the yield of the desired secondary alcohol. The use of anhydrous cerium(III) chloride can enhance the nucleophilicity of the Grignard reagent.[1]

Materials:

  • Anhydrous cerium(III) chloride (CeCl₃)

  • Anhydrous tetrahydrofuran (THF)

  • Grignard reagent solution (prepared as in Protocol 1)

  • This compound

Procedure:

  • Preparation of CeCl₃ Slurry:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous CeCl₃ (1.1 equivalents).

    • Add anhydrous THF and stir the suspension vigorously at room temperature for at least 2 hours.

  • Grignard Reagent Addition:

    • Cool the CeCl₃ slurry to -78 °C using a dry ice/acetone bath.

    • Add the pre-formed Grignard reagent solution (1.1 equivalents) dropwise to the CeCl₃ slurry and stir for 1 hour at -78 °C.[1]

  • Addition to Aldehyde:

    • Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at -78 °C.

    • Stir the reaction at -78 °C for 2-4 hours.[1]

  • Work-up and Purification:

    • Follow the work-up and purification steps as described in Protocol 1.

Mandatory Visualization

Grignard_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagents: - this compound - Organohalide - Mg Turnings - Anhydrous Solvent grignard_formation Grignard Reagent Formation reagents->grignard_formation glassware Flame-Dried Glassware glassware->grignard_formation aldehyde_addition Aldehyde Addition grignard_formation->aldehyde_addition reaction_stir Stir at RT aldehyde_addition->reaction_stir quench Quench with aq. NH4Cl reaction_stir->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry purify Purification dry->purify product Final Product: Secondary Alcohol purify->product

Caption: Experimental workflow for the Grignard reaction with this compound.

Signaling_Pathway Grignard Grignard Reagent (R-MgX) Nucleophilic_Attack Nucleophilic Attack Grignard->Nucleophilic_Attack Aldehyde This compound Aldehyde->Nucleophilic_Attack Alkoxide Magnesium Alkoxide Intermediate Nucleophilic_Attack->Alkoxide Workup Acidic Workup (H3O+) Alkoxide->Workup Product Secondary Alcohol Workup->Product

Caption: Logical relationship of the Grignard reaction mechanism.

References

Application Notes and Protocols for the Wittig Reaction of 2,4-Dimethoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting the Wittig reaction with 2,4-Dimethoxy-6-methylbenzaldehyde. This aldehyde is a common substrate in organic synthesis, and the Wittig reaction offers a reliable method for converting its carbonyl group into a carbon-carbon double bond, leading to a variety of substituted stilbene derivatives and other valuable olefinic compounds.

The protocols provided herein are based on established methodologies for analogous substituted benzaldehydes and are intended to serve as a comprehensive guide. Due to the steric hindrance imparted by the ortho-methyl group, optimization of reaction conditions may be necessary to achieve high yields.

Reaction Principle

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form an alkene and triphenylphosphine oxide. The reaction proceeds through a betaine or oxaphosphetane intermediate, and the stereochemical outcome is dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, generally favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.[1][2] The steric hindrance from the ortho-substituents on the benzaldehyde ring can also influence the reaction rate and stereoselectivity.[3]

Data Presentation: Reaction Conditions Summary

The following table summarizes typical conditions for Wittig reactions with substituted benzaldehydes, which can be adapted for this compound.

EntryWittig Reagent (Ylide Precursor)BaseSolventTemperature (°C)Time (h)Expected Product Type
1Benzyltriphenylphosphonium chloriden-ButyllithiumAnhydrous THF0 to rt2-4Stilbene derivative
2Methyltriphenylphosphonium bromiden-ButyllithiumAnhydrous THF0 to rt2-4Styrene derivative
3(Triphenylphosphoranylidene)acetonitrile(generated in situ)TolueneReflux12-24Cinnamonitrile derivative
4Triethyl phosphonoacetate (Horner-Wadsworth-Emmons)Sodium hydrideAnhydrous THF0 to rt12-16Cinnamate derivative

Experimental Protocols

Protocol 1: Synthesis of a Stilbene Derivative using a Non-Stabilized Ylide

This protocol describes the reaction of this compound with benzyltriphenylphosphonium chloride to form a stilbene derivative.

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Preparation:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise. A distinct color change (typically to deep yellow or orange-red) indicates the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • The crude product, containing the desired alkene and triphenylphosphine oxide, is purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of a Cinnamate Derivative using a Stabilized Ylide (Horner-Wadsworth-Emmons Reaction)

This protocol is a modification of the Wittig reaction and is often used with stabilized ylides to favor the formation of (E)-alkenes.[3]

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Phosphonate Anion Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).

    • Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

    • Add fresh anhydrous THF and cool the suspension to 0 °C.

    • Slowly add triethyl phosphonoacetate (1.05 equivalents) dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • HWE Reaction:

    • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the aldehyde solution to the phosphonate anion solution at room temperature.

    • Stir the reaction mixture overnight, monitoring its progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Wittig Reaction Signaling Pathway

Wittig_Reaction cluster_Ylide_Formation Ylide Formation cluster_Wittig_Reaction Wittig Reaction Phosphonium_Salt R-CH₂-P⁺Ph₃ X⁻ (Phosphonium Salt) Ylide R-CH=PPh₃ (Ylide) Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde This compound Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Elimination TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: General mechanism of the Wittig reaction.

Experimental Workflow

Experimental_Workflow Ylide_Prep 1. Ylide Preparation - Add phosphonium salt to anhydrous THF. - Cool to 0 °C. - Add strong base dropwise. - Stir for 1 hour at 0 °C. Wittig_Reaction 2. Wittig Reaction - Dissolve aldehyde in anhydrous THF. - Add aldehyde solution to the ylide. - Stir for 2-4 hours at room temperature. Ylide_Prep->Wittig_Reaction Quench_Extract 3. Quenching and Extraction - Quench with saturated NH₄Cl. - Extract with an organic solvent. Wittig_Reaction->Quench_Extract Dry_Concentrate 4. Drying and Concentration - Dry organic layer with MgSO₄. - Concentrate under reduced pressure. Quench_Extract->Dry_Concentrate Purification 5. Purification - Purify by flash column chromatography. Dry_Concentrate->Purification Characterization 6. Characterization - NMR, IR, Mass Spectrometry Purification->Characterization

Caption: Step-by-step workflow for the Wittig reaction.

References

Application Note and Protocol: A Scalable Synthesis of 2,4-Dimethoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, two-step protocol for the scale-up synthesis of 2,4-Dimethoxy-6-methylbenzaldehyde, a key intermediate in the synthesis of various organic molecules. The synthesis commences with the formylation of orcinol (5-methylbenzene-1,3-diol) via a Vilsmeier-Haack reaction to produce 2,4-dihydroxy-6-methylbenzaldehyde. This intermediate is then subjected to exhaustive methylation using dimethyl sulfate to yield the final product. This method is designed to be robust and scalable for laboratory and pilot-plant production. All quantitative data is summarized in tables, and the experimental workflow is visualized using a process diagram.

Introduction

This compound is a substituted aromatic aldehyde of interest in the pharmaceutical and fine chemical industries due to its utility as a versatile building block. The strategic placement of its functional groups allows for specific and controlled reactivity in the synthesis of more complex molecules. The protocol outlined herein describes a scalable and efficient synthesis from readily available starting materials. The chosen synthetic route involves an initial Vilsmeier-Haack formylation followed by a Williamson ether synthesis (methylation).

Reaction Scheme

Step 1: Vilsmeier-Haack Formylation of Orcinol

Orcinol is formylated using a pre-formed Vilsmeier reagent (from POCl₃ and DMF) to produce 2,4-dihydroxy-6-methylbenzaldehyde.

Step 2: Methylation of 2,4-dihydroxy-6-methylbenzaldehyde

The intermediate dihydroxy-benzaldehyde is methylated using dimethyl sulfate in the presence of a base to yield the target product, this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-dihydroxy-6-methylbenzaldehyde

This procedure is adapted from the Vilsmeier-Haack formylation of electron-rich aromatic compounds.[1][2]

Materials:

  • Orcinol (5-methylbenzene-1,3-diol)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Deionized Water

  • Ice

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride drying tube.

  • Heating mantle

  • Buchner funnel and filtration apparatus

Procedure:

  • In a three-necked flask, prepare the Vilsmeier reagent by cooling N,N-dimethylformamide (200 mL) to 0 °C in an ice bath.[1]

  • Slowly add phosphorus oxychloride (44.0 g, 0.3 mol) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained at or below 5 °C.[1]

  • Once the addition is complete, dissolve orcinol (25.0 g, 0.2 mol) in N,N-dimethylformamide (100 mL) at 0 °C.[1]

  • Slowly add the orcinol solution dropwise to the pre-formed Vilsmeier reagent.[1]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.[1]

  • Carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction and precipitate the product.[1]

  • Collect the solid product by filtration using a Buchner funnel.[1]

  • Wash the collected solid thoroughly with distilled water (3 x 100 mL) to remove any residual acid and solvent.[1]

  • Dry the product in a vacuum oven to afford 2,4-dihydroxy-6-methylbenzaldehyde. The product can be used in the next step without further purification.[1]

Step 2: Synthesis of this compound

This protocol is based on the standard methylation of phenolic hydroxyl groups.[2]

Materials:

  • 2,4-dihydroxy-6-methylbenzaldehyde

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and condenser.

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, dissolve the crude 2,4-dihydroxy-6-methylbenzaldehyde from Step 1 in an aqueous solution of sodium hydroxide (a molar excess of at least 2 equivalents of NaOH is required to deprotonate both hydroxyl groups).[2]

  • Cool the solution in an ice bath to below 10 °C.[2]

  • Caution: Dimethyl sulfate is toxic and should be handled with extreme care in a fume hood. Slowly add dimethyl sulfate dropwise to the stirred solution. This reaction is exothermic, so maintain the temperature below 10 °C.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight to ensure complete methylation.[2]

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).[2]

  • Combine the organic extracts and wash with water and then brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate.[2]

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Reagent Quantities and Molar Equivalents for Scale-Up Synthesis.

Step Reagent Molecular Weight ( g/mol ) Amount (g) Moles Molar Ratio
1 Orcinol 124.14 25.0 0.2 1.0
N,N-Dimethylformamide (DMF) 73.09 300 mL (total) - Solvent
Phosphorus oxychloride (POCl₃) 153.33 44.0 0.3 1.5
2 2,4-dihydroxy-6-methylbenzaldehyde 152.15 ~30.4 (theoretical) 0.2 1.0
Sodium Hydroxide (NaOH) 40.00 >16.0 >0.4 >2.0

| | Dimethyl Sulfate ((CH₃)₂SO₄) | 126.13 | >50.5 | >0.4 | >2.0 |

Table 2: Expected Yields and Product Specifications.

Product Step Theoretical Yield (g) Expected Yield Range Purity Physical Form
2,4-dihydroxy-6-methylbenzaldehyde 1 30.4 75-85% >95% (crude) Solid

| this compound | 2 | 36.0 | 80-90% | >98% (purified) | Solid |

Visualization of Experimental Workflow

Scale_Up_Synthesis cluster_step1 Step 1: Vilsmeier-Haack Formylation cluster_step2 Step 2: Methylation start_end start_end reagents reagents process process intermediate intermediate product product start Start orcinol Orcinol start->orcinol dmf_pocl3 DMF + POCl3 @ 0°C start->dmf_pocl3 formylation Mix & React at RT orcinol->formylation dmf_pocl3->formylation quench Quench with Ice Water formylation->quench filter_wash Filter & Wash Solid quench->filter_wash intermediate_product 2,4-dihydroxy-6-methylbenzaldehyde filter_wash->intermediate_product methylation React at RT intermediate_product->methylation naoh NaOH (aq) naoh->methylation dms Dimethyl Sulfate @ <10°C dms->methylation extraction Ether Extraction & Wash methylation->extraction dry_evap Dry & Evaporate Solvent extraction->dry_evap purification Purification (Chromatography) dry_evap->purification final_product This compound purification->final_product end_node End final_product->end_node

Caption: Workflow for the scale-up synthesis of this compound.

References

Application of 2,4-Dimethoxy-6-methylbenzaldehyde in Medicinal Chemistry: A Keystone for Immunosuppressive Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dimethoxy-6-methylbenzaldehyde, a substituted aromatic aldehyde, serves as a crucial cornerstone in medicinal chemistry, primarily recognized for its integral role in the molecular architecture of the potent immunosuppressive agent, mycophenolic acid (MPA). This application note provides a comprehensive overview of the medicinal chemistry applications of the this compound core, with a focus on mycophenolic acid and its derivatives. We will delve into their mechanism of action, summarize their biological activities with quantitative data, and provide detailed experimental protocols for the synthesis of key analogues. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

The Central Role in Mycophenolic Acid and its Derivatives

Mycophenolic acid (MPA) is a fermentation product of several Penicillium species and is the active metabolite of the widely used immunosuppressive drug mycophenolate mofetil. The core structure of MPA contains a phthalide ring system derived from a precursor that is structurally related to this compound. MPA and its derivatives are employed clinically to prevent rejection in organ transplant recipients and are also being investigated for their potential in treating autoimmune diseases and cancer.

Mechanism of Action: Inhibition of IMPDH

The primary mechanism of action of mycophenolic acid is the potent, reversible, and non-competitive inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH).[1][2] IMPDH is a crucial enzyme in the de novo pathway of guanine nucleotide synthesis. This pathway is particularly vital for the proliferation of T and B lymphocytes, which are heavily dependent on it.[1] Other cell types can utilize a salvage pathway for purine synthesis and are therefore less affected by IMPDH inhibition. By selectively targeting the de novo pathway in lymphocytes, MPA exerts a cytostatic effect, thereby suppressing the immune response.[1]

Two isoforms of IMPDH exist in humans: type I, which is constitutively expressed in most cell types, and type II, which is upregulated in activated lymphocytes. Mycophenolic acid exhibits a greater inhibitory effect on the type II isoform, contributing to its relatively selective action on the immune system.[2]

Signaling Pathway of Mycophenolic Acid

MPA_Mechanism cluster_pathway De Novo Purine Synthesis IMP Inosine-5'-monophosphate (IMP) XMP Xanthosine-5'-monophosphate (XMP) IMP->XMP IMPDH IMP_to_XMP_arrow GMP Guanosine-5'-monophosphate (GMP) XMP->GMP DNA_RNA DNA and RNA Synthesis (in Lymphocytes) GMP->DNA_RNA MPA Mycophenolic Acid (MPA) IMPDH_inhibition MPA->IMPDH_inhibition MPA_Core_Synthesis Start 2,4-Dihydroxy- 6-methylbenzaldehyde Step1 Methylation Start->Step1 Intermediate1 2,4-Dimethoxy- 6-methylbenzaldehyde Step1->Intermediate1 Step2 Oxidation & Cyclization Intermediate1->Step2 Core Substituted Phthalide Core (e.g., 4-hydroxy-6-methoxy- 7-methylphthalide) Step2->Core Step3 Formylation Core->Step3 FinalCore Phthalide Aldehyde Intermediate Step3->FinalCore MPA_Amide_Synthesis_Workflow Start Start: Mycophenolic Acid + Amine Step1 Activation of Carboxylic Acid (TBTU, HOBt, DIPEA in DMF) Start->Step1 Step2 Amide Bond Formation (Stir at RT) Step1->Step2 Step3 Reaction Quench (Water) Step2->Step3 Step4 Extraction (Ethyl Acetate) Step3->Step4 Step5 Washing (NaHCO3, Brine) Step4->Step5 Step6 Drying and Concentration Step5->Step6 Step7 Purification (Column Chromatography) Step6->Step7 Final Final Product: MPA Amide Analogue Step7->Final

References

Application Notes and Protocols for the Use of 2,4-Dimethoxy-6-methylbenzaldehyde as a Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxy-6-methylbenzaldehyde is a versatile aromatic aldehyde that serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern, featuring two electron-donating methoxy groups and a methyl group, influences the reactivity of the aldehyde and the properties of the resulting heterocyclic systems. These structural features make it an attractive building block in medicinal chemistry and drug discovery, as the resulting scaffolds can be decorated to explore structure-activity relationships (SAR) for various biological targets. Heterocyclic compounds are integral to a vast number of pharmaceuticals, and those derived from this particular benzaldehyde are of interest for their potential biological activities, which may include anticancer, anti-inflammatory, and antimicrobial properties.

This document provides detailed application notes and experimental protocols for the synthesis of three major classes of heterocyclic compounds using this compound as a key precursor: chalcones, flavones, and quinolines.

I. Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are important intermediates in the biosynthesis of flavonoids and are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects. The most common method for their synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone.

Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(2,4-dimethoxy-6-methylphenyl)prop-2-en-1-one

Materials:

  • This compound

  • 4-Hydroxyacetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl), 1 M

  • Deionized Water

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-hydroxyacetophenone (1.0 eq) in 20 mL of 95% ethanol with stirring.

  • To this solution, add this compound (1.0 eq).

  • In a separate beaker, prepare a solution of potassium hydroxide (3.0 eq) in 10 mL of 95% ethanol.

  • Slowly add the ethanolic KOH solution to the flask containing the aldehyde and ketone.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

  • Acidify the mixture to pH 2-3 with 1 M HCl. A yellow precipitate will form.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Dry the crude product in a desiccator.

  • Purify the crude chalcone by recrystallization from ethanol to afford the pure product.

Characterization: The structure of the synthesized chalcone can be confirmed by spectroscopic methods.

Spectroscopic Data Expected Values
IR (cm⁻¹) ~3300-3100 (O-H), ~1650 (C=O, conjugated), ~1600 (C=C, aromatic), ~1250, 1050 (C-O, methoxy)
¹H NMR (δ, ppm) ~7.8-8.0 (d, 1H, H-β), ~7.5-7.7 (d, 1H, H-α), ~6.8-7.9 (m, aromatic protons), ~3.8-3.9 (s, 6H, 2 x OCH₃), ~2.4 (s, 3H, CH₃), ~9.5-10.0 (s, 1H, OH)
¹³C NMR (δ, ppm) ~190 (C=O), ~160-165 (C-O, methoxy bearing carbons), ~115-145 (aromatic and vinylic carbons), ~55-56 (OCH₃), ~20 (CH₃)

Logical Workflow for Chalcone Synthesis

Chalcone_Synthesis cluster_reactants Reactants cluster_reaction Claisen-Schmidt Condensation cluster_workup Work-up & Purification cluster_product Product Aldehyde 2,4-Dimethoxy-6- methylbenzaldehyde Reaction_Step Ethanolic KOH Room Temperature 12-24h Aldehyde->Reaction_Step Ketone 4-Hydroxyacetophenone Ketone->Reaction_Step Workup Acidification (HCl) Filtration Drying Reaction_Step->Workup Purification Recrystallization (Ethanol) Workup->Purification Chalcone (E)-1-(4-hydroxyphenyl)-3- (2,4-dimethoxy-6-methylphenyl) prop-2-en-1-one Purification->Chalcone

Workflow for the synthesis of a chalcone derivative.

II. Synthesis of Flavones via Oxidative Cyclization of Chalcones

Flavones are a major class of flavonoids that are biosynthesized from chalcones. They possess a 2-phenyl-4H-1-benzopyran-4-one core structure and are associated with a wide array of pharmacological activities, including antioxidant and anticancer properties.[1][2] A common synthetic route to flavones involves the oxidative cyclization of a 2'-hydroxychalcone intermediate.

Experimental Protocol: Synthesis of 7-Hydroxy-2-(2,4-dimethoxy-6-methylphenyl)-4H-chromen-4-one

Materials:

  • (E)-1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-6-methylphenyl)prop-2-en-1-one (a 2'-hydroxychalcone synthesized from 2,4-dihydroxyacetophenone and this compound)

  • Dimethyl Sulfoxide (DMSO)

  • Iodine (I₂)

  • Saturated Sodium Thiosulfate Solution

  • Deionized Water

  • Ethanol

Procedure:

  • Synthesize the precursor 2'-hydroxychalcone using a similar Claisen-Schmidt condensation as described in Section I, but using 2,4-dihydroxyacetophenone instead of 4-hydroxyacetophenone.

  • In a 50 mL round-bottom flask, dissolve the synthesized 2'-hydroxychalcone (1.0 eq) in 15 mL of DMSO.

  • Add a catalytic amount of iodine (I₂) to the solution.

  • Heat the reaction mixture to 100-110 °C for 2-4 hours, monitoring the reaction by TLC (ethyl acetate:hexane, 1:1).

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Add saturated sodium thiosulfate solution dropwise to quench the excess iodine until the brown color disappears.

  • Collect the precipitated flavone by vacuum filtration, wash with cold deionized water, and dry.

  • Purify the crude product by recrystallization from ethanol.

Characterization:

Spectroscopic Data Expected Values
IR (cm⁻¹) ~3300-3100 (O-H), ~1630 (C=O, γ-pyrone), ~1600, 1580 (C=C, aromatic), ~1250, 1050 (C-O, methoxy)
¹H NMR (δ, ppm) ~6.5-8.0 (m, aromatic protons), ~6.7 (s, 1H, H-3), ~3.8-3.9 (s, 6H, 2 x OCH₃), ~2.4 (s, 3H, CH₃), ~10.0 (s, 1H, OH)
¹³C NMR (δ, ppm) ~178 (C=O), ~160-165 (C-O, methoxy and hydroxyl bearing carbons), ~105-155 (aromatic and pyrone carbons), ~55-56 (OCH₃), ~20 (CH₃)

Signaling Pathway for Flavone Synthesis

Flavone_Synthesis_Pathway Start This compound + 2,4-Dihydroxyacetophenone Chalcone 2'-Hydroxychalcone Intermediate Start->Chalcone Claisen-Schmidt Condensation (Base-catalyzed) Flavone Flavone Product Chalcone->Flavone Oxidative Cyclization (I₂/DMSO)

Reaction pathway for the synthesis of flavones.

III. Synthesis of Quinolines via Friedländer Annulation

Quinolines are a class of nitrogen-containing heterocyclic compounds with a bicyclic structure composed of a benzene ring fused to a pyridine ring. The quinoline scaffold is a key structural motif in many natural products and synthetic drugs with a broad range of biological activities, including antimalarial, antibacterial, and anticancer properties. The Friedländer annulation is a classic method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.

Experimental Protocol: Synthesis of 2-Methyl-4-(2,4-dimethoxy-6-methylphenyl)quinoline

Materials:

  • 2-Aminoacetophenone

  • This compound

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-aminoacetophenone (1.0 eq) and this compound (1.0 eq) in 30 mL of ethanol.

  • Add powdered potassium hydroxide (2.0 eq) to the mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC (ethyl acetate:hexane, 2:8).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add 50 mL of deionized water to the residue and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to obtain the crude product.

  • Purify the crude quinoline by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Characterization:

Spectroscopic Data Expected Values
IR (cm⁻¹) ~3050 (C-H, aromatic), ~2950 (C-H, aliphatic), ~1600, 1580 (C=C, C=N, aromatic), ~1250, 1050 (C-O, methoxy)
¹H NMR (δ, ppm) ~7.0-8.5 (m, aromatic protons of quinoline and substituted phenyl ring), ~3.8-3.9 (s, 6H, 2 x OCH₃), ~2.7 (s, 3H, quinoline-CH₃), ~2.4 (s, 3H, phenyl-CH₃)
¹³C NMR (δ, ppm) ~160-165 (C-O, methoxy bearing carbons), ~120-150 (aromatic carbons), ~55-56 (OCH₃), ~25 (quinoline-CH₃), ~20 (phenyl-CH₃)

Experimental Workflow for Quinoline Synthesis

Quinoline_Synthesis_Workflow Reactants 2-Aminoacetophenone & This compound in Ethanol with KOH Reaction Reflux (6-8 hours) Reactants->Reaction Workup Solvent Removal Aqueous Work-up Extraction with Ethyl Acetate Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Methyl-4-(2,4-dimethoxy-6-methylphenyl)quinoline Purification->Product

Workflow for the synthesis of a quinoline derivative.

Potential Biological Activities and Applications

The heterocyclic compounds synthesized from this compound are expected to possess a range of biological activities, making them promising candidates for drug discovery and development.

  • Chalcones: The presence of methoxy and methyl groups on the phenyl ring can modulate the lipophilicity and electronic properties of the chalcone scaffold, potentially enhancing its anticancer, anti-inflammatory, or antimicrobial activities.[3]

  • Flavones: Flavonoids are well-known for their antioxidant properties. The substitution pattern derived from this compound may influence the radical scavenging ability and interaction with various enzymes, suggesting potential applications in diseases associated with oxidative stress and inflammation.[4][5]

  • Quinolines: The quinoline core is present in numerous antimalarial and antibacterial drugs. The introduction of the 2,4-dimethoxy-6-methylphenyl substituent could lead to novel quinoline derivatives with improved efficacy or a different spectrum of activity.

Further biological evaluation of these synthesized compounds is warranted to explore their full therapeutic potential. Structure-activity relationship (SAR) studies, guided by the versatile chemistry of this compound, can lead to the optimization of lead compounds for various disease targets.

Disclaimer: The provided protocols are intended for guidance and should be performed by trained professionals in a suitably equipped laboratory. Appropriate safety precautions should be taken at all times. The expected spectral data are illustrative and may vary based on the specific instrumentation and experimental conditions.

References

Application Notes and Protocols for the Condensation Reaction of 2,4-Dimethoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of a chalcone derivative via a Claisen-Schmidt condensation reaction between 2,4-Dimethoxy-6-methylbenzaldehyde and 4-Chloroacetophenone. Chalcones are a class of organic compounds that are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities.

The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones, involving a base-catalyzed reaction between an aromatic aldehyde and a ketone.[1][2] This protocol offers a specific application of this reaction, yielding (E)-1-(4-chlorophenyl)-3-(2,4-dimethoxy-6-methylphenyl)prop-2-en-1-one.

Reaction Principle

The synthesis is achieved through a base-catalyzed Claisen-Schmidt condensation. The reaction is initiated by the deprotonation of the α-carbon of 4-Chloroacetophenone by a base (in this case, aqueous Sodium Hydroxide) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the target chalcone.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of (E)-1-(4-chlorophenyl)-3-(2,4-dimethoxy-6-methylphenyl)prop-2-en-1-one.

ParameterValue
Yield 85%
Melting Point 126-128 °C
Appearance Pale yellow solid
Molecular Formula C₁₈H₁₇ClO₃
Molecular Weight 316.78 g/mol

Spectroscopic Data

Technique Data
IR (KBr, cm⁻¹) 1658 (C=O, conjugated), 1605 (C=C, aromatic), 1265, 1122 (C-O, methoxy)
¹H NMR (CDCl₃, δ ppm) 8.01 (d, J=8.4 Hz, 2H), 7.82 (d, J=15.6 Hz, 1H), 7.48 (d, J=8.4 Hz, 2H), 7.35 (d, J=15.6 Hz, 1H), 6.38 (s, 1H), 6.35 (s, 1H), 3.88 (s, 3H), 3.82 (s, 3H), 2.45 (s, 3H)
¹³C NMR (CDCl₃, δ ppm) 189.2, 162.8, 160.1, 142.5, 138.9, 136.5, 130.1, 129.5, 128.9, 122.3, 115.6, 107.9, 98.6, 96.1, 55.8, 55.6, 21.8

Experimental Protocol

This protocol details the Claisen-Schmidt condensation for the synthesis of (E)-1-(4-chlorophenyl)-3-(2,4-dimethoxy-6-methylphenyl)prop-2-en-1-one.

Materials:

  • This compound

  • 4-Chloroacetophenone

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

  • Beakers

  • Ice bath

Procedure:

  • Preparation of Reactants: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound and 1.0 equivalent of 4-Chloroacetophenone in a suitable amount of ethanol with stirring.

  • Preparation of Catalyst Solution: In a separate beaker, prepare a 50% (w/v) aqueous solution of Sodium Hydroxide.

  • Reaction Initiation: Cool the ethanolic solution of the reactants in an ice bath. Slowly add the aqueous NaOH solution dropwise to the reaction mixture with vigorous stirring. A change in color and the formation of a precipitate should be observed.

  • Reaction: After the addition of the base, remove the ice bath and continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate).

  • Work-up and Isolation:

    • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

    • Acidify the mixture by slowly adding dilute Hydrochloric Acid until the pH is acidic to litmus paper. This will precipitate the crude product.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid thoroughly with cold deionized water to remove any inorganic impurities.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a pale yellow solid.

  • Characterization:

    • Dry the purified product and determine its melting point.

    • Obtain Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectra to confirm the structure of the synthesized chalcone.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization A Dissolve 2,4-Dimethoxy-6- methylbenzaldehyde & 4-Chloroacetophenone in Ethanol C Cool reactant mixture in ice bath A->C B Prepare 50% aqueous NaOH solution D Add NaOH solution dropwise with stirring B->D C->D E Stir at room temperature for 4-6 hours D->E F Pour into ice/water and acidify E->F G Filter crude product F->G H Wash with cold water G->H I Recrystallize from Ethanol H->I J Characterize: MP, IR, NMR I->J

Caption: Workflow for the synthesis and characterization of the chalcone.

Signaling Pathway: General Claisen-Schmidt Condensation

claisen_schmidt ketone Ketone (e.g., 4-Chloroacetophenone) enolate Enolate Ion (Nucleophile) ketone->enolate + Base alkoxide Alkoxide Intermediate enolate->alkoxide + Aldehyde aldehyde Aldehyde (e.g., this compound) (Electrophile) aldol Aldol Adduct alkoxide->aldol + H₂O chalcone Chalcone (α,β-Unsaturated Ketone) aldol->chalcone - H₂O water_out - H₂O base Base (OH⁻) water H₂O

Caption: General mechanism of the base-catalyzed Claisen-Schmidt condensation.

References

Troubleshooting & Optimization

Overcoming low yield in the synthesis of 2,4-Dimethoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 2,4-Dimethoxy-6-methylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The synthesis of this compound, starting from the readily available 3,5-dimethoxytoluene (orcinol dimethyl ether), is typically achieved through electrophilic aromatic substitution. The two most effective and widely cited methods are the Vilsmeier-Haack reaction and the Gattermann reaction. Both methods are designed to introduce a formyl group (-CHO) onto an electron-rich aromatic ring.[1][2]

Q2: Why is 3,5-dimethoxytoluene the preferred starting material?

3,5-dimethoxytoluene is an excellent substrate because the two methoxy groups and the methyl group are electron-donating, which strongly activates the aromatic ring towards electrophilic substitution.[3] The formylation occurs at the ortho position relative to the methyl group and para to one of the methoxy groups, which is the most sterically accessible and electronically favorable position.

Q3: What is the Vilsmeier-Haack reaction and why is it suitable for this synthesis?

The Vilsmeier-Haack reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate a Vilsmeier reagent (a chloroiminium ion).[1] This reagent is a mild electrophile that reacts efficiently with highly activated aromatic rings like 3,5-dimethoxytoluene to introduce a formyl group after hydrolysis.[3][4] It is often preferred due to its relatively high yields and the use of less toxic reagents compared to the classical Gattermann reaction.

Q4: What is the Gattermann reaction and what are its key considerations?

The Gattermann reaction introduces a formyl group using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] A significant modification of this reaction, which enhances safety, involves the use of zinc cyanide (Zn(CN)₂) in place of HCN.[2] The Zn(CN)₂ reacts with HCl in situ to generate the necessary reactants. This method is also effective for formylating electron-rich arenes.

Troubleshooting Guide: Overcoming Low Yield

This guide addresses specific issues that can lead to low yields and provides actionable solutions.

Q5: My reaction shows low or no conversion of the starting material. What are the likely causes and solutions?

  • Issue: Inactive Vilsmeier Reagent. The Vilsmeier reagent is moisture-sensitive. Any water contamination in the DMF or reaction flask can quench the POCl₃ and prevent reagent formation.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous DMF and ensure the POCl₃ is fresh and has been handled under an inert atmosphere. The Vilsmeier reagent should be pre-formed at a low temperature (e.g., 0°C) before adding the substrate.[5]

  • Issue: Inactive Catalyst in Gattermann Reaction. The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.

    • Solution: Use freshly opened or properly stored anhydrous AlCl₃. Perform the reaction under a strict inert atmosphere (nitrogen or argon).

  • Issue: Insufficient Reaction Temperature or Time. The activation energy for the reaction may not have been met.

    • Solution: While initial reagent mixing is often done at 0°C, the reaction may require warming to room temperature or gentle heating (e.g., 50-70°C) to proceed to completion.[6][7] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q6: I am observing multiple products and the yield of the desired aldehyde is low. How can I improve selectivity?

  • Issue: Formation of Di-formylated Products. Although sterically hindered, highly activated substrates can sometimes undergo a second formylation.

    • Solution: Use a stoichiometric amount of the formylating agent (Vilsmeier reagent or HCN/Zn(CN)₂). Adding the substrate slowly to the pre-formed reagent can also help maintain a low concentration of the electrophile and favor mono-substitution.

  • Issue: Unwanted Side Reactions. The reaction conditions might be too harsh, leading to polymerization or degradation of the starting material or product.

    • Solution: Maintain careful temperature control throughout the reaction. For the Vilsmeier-Haack reaction, avoid excessive heating. For the Gattermann reaction, ensure the temperature does not rise uncontrollably during the addition of the Lewis acid.

Q7: I am struggling with the purification of the final product. What is the best approach?

  • Issue: Difficulty in Removing Unreacted DMF. DMF has a high boiling point and can be challenging to remove completely.

    • Solution: After quenching the reaction with an aqueous solution (like sodium acetate in water), perform a thorough extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[8] Wash the combined organic layers multiple times with water or brine to remove residual DMF.

  • Issue: Product Co-elutes with Impurities during Chromatography.

    • Solution: If direct purification is difficult, the aldehyde can be purified via its bisulfite adduct. The crude product is stirred with an aqueous sodium bisulfite solution, which forms a solid adduct with the aldehyde.[7] This solid can be filtered off, washed with an organic solvent to remove non-aldehydic impurities, and then hydrolyzed back to the pure aldehyde by treatment with a mild base (e.g., NaHCO₃) or acid.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and purification of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Reagent Preparation (e.g., Vilsmeier Reagent formation at 0°C) substrate_add Substrate Addition (3,5-dimethoxytoluene) reagent_prep->substrate_add reaction Reaction Monitoring (Stir at RT or heat, monitor by TLC) substrate_add->reaction quench Quench Reaction (Pour onto ice/aq. NaOAc) reaction->quench extract Aqueous Work-up (Extraction with Ether/EtOAc) quench->extract purify Purification (Column Chromatography or Bisulfite Adduct Formation) extract->purify characterize Characterization (NMR, MS, IR) purify->characterize

Caption: General workflow for synthesis and purification.

Troubleshooting Decision Tree

This diagram helps diagnose potential causes of low yield.

G cluster_low_conversion Low Conversion Issues cluster_full_conversion Full Conversion Issues start Low Yield Observed check_conversion Check TLC: Any starting material left? start->check_conversion yes_sm Yes check_conversion->yes_sm no_sm No check_conversion->no_sm inactive_reagent Cause: Inactive Reagents? (Moisture contamination) yes_sm->inactive_reagent bad_conditions Cause: Incorrect Conditions? (Temp too low, time too short) yes_sm->bad_conditions side_products Cause: Side Products Formed? (Check TLC/NMR for impurities) no_sm->side_products purification_loss Cause: Loss during Work-up? (Emulsions, poor extraction) no_sm->purification_loss solution1 Solution: Use anhydrous reagents. Pre-form Vilsmeier reagent. inactive_reagent->solution1 solution2 Solution: Increase reaction time/temp. Monitor reaction to completion. bad_conditions->solution2 solution3 Solution: Use stoichiometric reagents. Control temperature carefully. side_products->solution3 solution4 Solution: Optimize extraction pH. Use bisulfite purification. purification_loss->solution4

Caption: A decision tree for troubleshooting low yields.

Comparative Data on Synthesis Methods

The following table summarizes reported yields for the formylation of 3,5-dimethoxytoluene or its close analogs.

MethodStarting MaterialReagentsYield (%)Reference
Vilsmeier-HaackOrcinolDMF, POCl₃82%[9]
Vilsmeier-HaackGeneric electron-rich arene(Chloromethylene)dimethyliminium Chloride, DMF77%[8]
Vilsmeier-Haack2,5-dimethoxytolueneN-methylformanilide, POCl₃67%[7]
GattermannOrcinolZn(CN)₂, HCl76%[9]
GattermannMesityleneZn(CN)₂, AlCl₃, HCl75-81%[10]
Gattermann2,5-dimethoxytolueneHCN, AlCl₃89.6%[11]

Detailed Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation

This protocol is adapted from procedures for formylating highly activated phenols and their ethers.[5][9]

  • Apparatus Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (2.0 eq.).

  • Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C. Stir the mixture at 0°C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 3,5-dimethoxytoluene (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. For less reactive substrates, the mixture may be gently heated to 50-60°C. Monitor the reaction's progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing a pre-dissolved solution of sodium acetate (NaOAc) (approx. 4-5 eq.).[8]

    • Stir the resulting mixture for 30 minutes to hydrolyze the iminium intermediate.

    • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

    • Combine the organic extracts, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude aldehyde by flash column chromatography on silica gel or via the sodium bisulfite adduct method.[7]

Protocol 2: Gattermann Formylation (Zinc Cyanide Modification)

This protocol is based on the synthesis of mesitaldehyde and related compounds.[2][9][10]

  • Apparatus Setup: In a three-necked flask fitted with a mechanical stirrer, a gas inlet tube, and a reflux condenser, place 3,5-dimethoxytoluene (1.0 eq.), zinc cyanide (Zn(CN)₂) (1.5 eq.), and an anhydrous solvent like tetrachloroethane or diethyl ether.

  • Reaction Initiation: Cool the mixture in an ice bath and begin stirring. Pass a rapid stream of dry hydrogen chloride (HCl) gas through the mixture until the substrate is saturated and an iminium salt precipitate forms.

  • Catalyst Addition: While maintaining cooling and vigorous stirring, add finely ground anhydrous aluminum chloride (AlCl₃) (2.0-2.5 eq.) portion-wise.

  • Reaction: Remove the ice bath and continue to pass HCl gas through the mixture. The reaction is often exothermic and may warm to 60-70°C. Maintain this temperature for 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture and decompose it by cautiously pouring it onto a large volume of crushed ice mixed with concentrated HCl.

    • Stir the mixture until the ice has melted, and then heat to reflux for 1-2 hours to fully hydrolyze the aldimine intermediate.

    • After cooling, separate the organic layer. Extract the aqueous layer with the same solvent.

    • Combine the organic layers, wash with a dilute sodium carbonate (Na₂CO₃) solution and then with water.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by distillation.

    • The crude product should be purified by vacuum distillation or column chromatography.

References

Vilsmeier-Haack Formylation of Substituted Dimethoxybenzenes: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of substituted dimethoxybenzenes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this versatile reaction. Here, you will find detailed information on potential side products, optimization strategies, and experimental protocols to ensure successful and reproducible outcomes in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products for the Vilsmeier-Haack formylation of 1,2-, 1,3-, and 1,4-dimethoxybenzene?

The regioselectivity of the Vilsmeier-Haack reaction on dimethoxybenzenes is governed by the powerful ortho- and para-directing effects of the methoxy groups.

  • 1,2-Dimethoxybenzene (Veratrole): Formylation is expected to occur at the 4-position, yielding 3,4-dimethoxybenzaldehyde, as this position is para to one methoxy group and ortho to the other, and is sterically less hindered than the 3-position.

  • 1,3-Dimethoxybenzene: This isomer is highly activated, with the primary product being 2,4-dimethoxybenzaldehyde.[1] The formylation occurs at the 4-position, which is para to one methoxy group and ortho to the other. The 2-position is also activated but sterically more hindered. The 6-position is equivalent to the 2-position.

  • 1,4-Dimethoxybenzene: This isomer is notably less reactive or even unreactive under standard Vilsmeier-Haack conditions.[2] When a reaction does occur, it typically results in a low yield of 2,5-dimethoxybenzaldehyde.[2]

Q2: Why is 1,4-dimethoxybenzene significantly less reactive than its 1,2- and 1,3-isomers in the Vilsmeier-Haack reaction?

The reduced reactivity of 1,4-dimethoxybenzene is attributed to a combination of electronic and steric effects. The two electron-donating methoxy groups in a para-relationship create a highly electron-rich aromatic ring. However, the Vilsmeier reagent is a relatively bulky electrophile, and both positions ortho to the methoxy groups are sterically hindered.[2] Furthermore, the symmetrical electron distribution may lead to a less polarized ring system compared to the 1,2- and 1,3-isomers, making it less susceptible to attack by the weakly electrophilic Vilsmeier reagent.[2]

Q3: What are the most common side products observed in the Vilsmeier-Haack formylation of dimethoxybenzenes?

The most frequently encountered side products include:

  • Di-formylated products: Highly activated substrates like 1,3-dimethoxybenzene can undergo a second formylation, leading to the formation of dicarboxaldehydes.

  • Chlorinated byproducts: The Vilsmeier reagent is a chloroiminium salt and can act as a chlorinating agent, particularly at higher temperatures, resulting in the introduction of a chlorine atom onto the aromatic ring.[3]

  • Unreacted starting material: This is especially common with less reactive substrates like 1,4-dimethoxybenzene or when using insufficient amounts of the Vilsmeier reagent or suboptimal reaction conditions.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Inactive Vilsmeier Reagent The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. It is recommended to prepare the reagent fresh for each reaction. The color of the freshly prepared reagent can range from colorless to yellow or orange, which does not necessarily indicate its reactivity.[4]
Insufficiently Reactive Substrate For substrates like 1,4-dimethoxybenzene, standard Vilsmeier-Haack conditions may be insufficient. Consider alternative formylation methods such as the Gattermann reaction.[1] For moderately reactive substrates, increasing the reaction temperature or using a larger excess of the Vilsmeier reagent may improve yields.[5]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears sluggish, consider extending the reaction time or gradually increasing the temperature.[5]
Product Decomposition During Work-up The iminium salt intermediate must be hydrolyzed to the aldehyde. Ensure the reaction mixture is poured onto ice water for quenching, and neutralize carefully with a mild base like sodium acetate to avoid product degradation.[1]
Issue 2: Formation of Multiple Products
Potential Cause Suggested Solution
Di-formylation This is common with highly activated substrates. To minimize di-formylation, carefully control the stoichiometry of the Vilsmeier reagent; a 1.1:1 to 1.5:1 ratio of reagent to substrate is a good starting point.[3] Consider adding the Vilsmeier reagent dropwise to a solution of the substrate to avoid localized high concentrations of the reagent.[3] Maintaining a low reaction temperature (e.g., 0 °C to room temperature) can also enhance selectivity for mono-formylation.[3]
Formation of Chlorinated Byproducts Chlorination is more prevalent at elevated temperatures. Conduct the reaction at the lowest effective temperature.[3] If chlorination persists, consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF.[3]

Data Presentation

Table 1: Summary of Reported Yields for the Vilsmeier-Haack and Gattermann Formylation of Dimethoxybenzene Isomers.

Starting MaterialReactionProductYield (%)Reference
1,3-DimethoxybenzeneVilsmeier-Haack2,4-Dimethoxybenzaldehyde92[1]
1,4-DimethoxybenzeneVilsmeier-Haack2,5-DimethoxybenzaldehydeLow (e.g., 16% with N-methylformanilide/POCl₃)[2]
1,4-DimethoxybenzeneGattermann2,5-Dimethoxybenzaldehyde73[1]

Experimental Protocols

Vilsmeier-Haack Formylation of 1,3-Dimethoxybenzene [1]

  • Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous N,N-Dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes.

  • Formylation Reaction: Dissolve 1,3-dimethoxybenzene (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM) or DMF. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring. After the addition, allow the reaction mixture to warm to room temperature (around 25 °C) and stir for 3 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C. Carefully pour the mixture onto crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt. Neutralize the solution with a saturated aqueous solution of sodium acetate.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether) three times. Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solution under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 2,4-dimethoxybenzaldehyde.

Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate DMB Dimethoxybenzene DMB->Iminium_Salt + Vilsmeier Reagent Aldehyde Formylated Product (Aldehyde) Iminium_Salt->Aldehyde Hydrolysis (H₂O)

Caption: General mechanism of the Vilsmeier-Haack formylation.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem Low_Yield Low/No Yield Problem->Low_Yield Low Yield Multiple_Products Multiple Products Problem->Multiple_Products Side Products Check_Reagents Check Reagent Activity & Anhydrous Conditions Low_Yield->Check_Reagents Check_Substrate Assess Substrate Reactivity Low_Yield->Check_Substrate Optimize_Stoichiometry Optimize Reagent:Substrate Ratio Multiple_Products->Optimize_Stoichiometry Optimize_Temp Adjust Reaction Temperature Multiple_Products->Optimize_Temp Check_Reagents->Optimize_Temp Alternative_Method Consider Alternative Formylation Method Check_Substrate->Alternative_Method Successful_Outcome Successful Outcome Optimize_Stoichiometry->Successful_Outcome Optimize_Temp->Successful_Outcome Alternative_Method->Successful_Outcome

Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.

Side_Reactions DMB Dimethoxybenzene Mono_Formyl Mono-formylated Product DMB->Mono_Formyl Vilsmeier-Haack Chlorinated Chlorinated Byproduct DMB->Chlorinated High Temperature Di_Formyl Di-formylated Byproduct Mono_Formyl->Di_Formyl Excess Vilsmeier Reagent / High Temperature

Caption: Common side reaction pathways in the Vilsmeier-Haack formylation.

References

Technical Support Center: Purification of 2,4-Dimethoxy-6-methylbenzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 2,4-Dimethoxy-6-methylbenzaldehyde using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: For the purification of this compound, silica gel (60-120 mesh or 230-400 mesh) is the most commonly used stationary phase due to its effectiveness in separating moderately polar compounds. Alumina can be considered as an alternative, particularly if the compound shows instability on silica gel.

Q2: Which mobile phase (eluent) is suitable for the column chromatography of this compound?

A2: A solvent system of hexane and ethyl acetate is a good starting point for the elution. The polarity of the mobile phase should be adjusted to achieve an optimal Rf value for the target compound. Based on structurally similar compounds, a ratio between 10% and 30% ethyl acetate in hexane is likely to provide good separation.

Q3: How can I determine the optimal solvent system before running a column?

A3: Thin Layer Chromatography (TLC) is an essential preliminary step to identify a suitable solvent system. Spot your crude reaction mixture on a TLC plate and elute it with different ratios of hexane:ethyl acetate. The ideal solvent system will show a clear separation between your desired compound and any impurities, with the Rf value of this compound ideally falling between 0.25 and 0.35.

Q4: What are the potential impurities I might encounter?

A4: Potential impurities could include unreacted starting materials such as 3-methyl-2,4-dimethoxyphenol or other precursors, as well as by-products from the formylation reaction. Over-oxidation of the aldehyde to the corresponding carboxylic acid is also a possibility, though less common under standard formylation conditions.

Q5: My compound appears to be degrading on the column. What could be the cause and how can I prevent it?

A5: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, which can lead to degradation or the formation of acetals if an alcohol is present in the eluent. To mitigate this, you can use deactivated silica gel (by adding a small amount of a base like triethylamine to the slurry) or switch to a less acidic stationary phase like alumina. It is also advisable to avoid using alcohol-based solvents in the mobile phase.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor Separation / Co-elution of Impurities - Inappropriate mobile phase polarity.- Column overloading.- Poorly packed column (channeling).- Optimize the mobile phase using TLC. A shallower solvent gradient or isocratic elution might be necessary.- Reduce the amount of crude material loaded onto the column.- Repack the column carefully, ensuring a homogenous and bubble-free slurry.
Compound Elutes Too Quickly (High Rf) - Mobile phase is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Compound Elutes Too Slowly or Not at All (Low Rf) - Mobile phase is not polar enough.- Compound may be degrading or irreversibly adsorbing to the stationary phase.- Increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.- Check for compound stability on a small scale using a TLC plate. If degradation is observed, consider using a deactivated stationary phase or an alternative like alumina.
Band Tailing - Strong interaction between the compound and the stationary phase.- The sample was not loaded in a concentrated band.- Add a small amount (0.1-0.5%) of a modifier like triethylamine to the mobile phase to reduce strong acidic interactions.- Dissolve the sample in a minimal amount of the mobile phase before loading, or use the dry loading technique.
Cracked or Channeled Column Bed - Improper packing of the column.- The column ran dry at some point.- Ensure the silica gel is fully settled before running the column.- Always maintain the solvent level above the top of the stationary phase.

Quantitative Data Summary

The following tables provide typical parameters for the column chromatography of aromatic aldehydes similar to this compound. These values should be used as a starting point and optimized for your specific sample.

Table 1: TLC and Column Parameters

ParameterRecommended Value/Range
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexane:Ethyl Acetate
Optimal Rf on TLC0.25 - 0.35
Loading Capacity1-5% of silica gel weight (w/w)
Column Dimensions (for 1g crude)2-3 cm diameter, 20-30 cm length

Table 2: Example Mobile Phase Compositions and Corresponding Rf Values

Hexane:Ethyl Acetate RatioApproximate Rf of Similar Aromatic Aldehydes
9:10.4 - 0.5
8:20.3 - 0.4
7:30.2 - 0.3

Experimental Protocol

This protocol describes a general procedure for the purification of this compound by flash column chromatography.

1. Preparation of the Mobile Phase:

  • Based on preliminary TLC analysis, prepare a suitable mobile phase of hexane and ethyl acetate. For example, start with a 9:1 hexane:ethyl acetate mixture.

  • Prepare a sufficient volume to pack the column and run the entire separation.

2. Column Packing:

  • Select a glass column of appropriate size.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm).

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Use a gentle flow of air or a pump to help pack the column.

  • Gently tap the side of the column to ensure even packing.

  • Add another thin layer of sand on top of the silica gel bed.

  • Drain the excess solvent until the solvent level is just above the top layer of sand.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully add the sample solution to the top of the column using a pipette. Allow the sample to absorb completely into the silica gel.

  • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column without disturbing the top layer.

  • Apply gentle pressure to the top of the column to begin the elution.

  • Collect fractions in an array of test tubes or flasks.

  • Monitor the elution process by periodically checking the fractions using TLC.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute compounds that are more strongly adsorbed.

5. Product Isolation:

  • Combine the fractions containing the pure this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

  • Confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_mobile_phase Prepare Mobile Phase (Hexane:EtOAc) pack_column Pack Column (Silica Gel) prep_mobile_phase->pack_column load_sample Load Crude Sample (Wet or Dry Loading) pack_column->load_sample elute_column Elute Column load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions Identify Pure Fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent analyze_product Analyze Pure Product evaporate_solvent->analyze_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_tree cluster_rf Rf Issues cluster_tailing Peak Shape Issues cluster_overload Loading & Packing start Poor Separation? rf_check Check Rf of Target Compound start->rf_check rf_high Rf too high (>0.4) rf_check->rf_high Yes rf_low Rf too low (<0.2) rf_check->rf_low Yes tailing Are bands tailing? rf_check->tailing No decrease_polarity Decrease Mobile Phase Polarity rf_high->decrease_polarity increase_polarity Increase Mobile Phase Polarity rf_low->increase_polarity add_modifier Add Modifier (e.g., 0.1% TEA) tailing->add_modifier Yes overloading Column Overloaded? tailing->overloading No dry_load Use Dry Loading add_modifier->dry_load reduce_load Reduce Sample Load overloading->reduce_load Yes repack Repack Column overloading->repack No, check packing

Caption: A decision tree for troubleshooting common column chromatography issues.

Recrystallization solvent for purifying 2,4-Dimethoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2,4-Dimethoxy-6-methylbenzaldehyde via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: While specific solubility data for this compound is not widely published, ethanol has been successfully used for the recrystallization of structurally similar aromatic aldehydes, yielding high-quality crystals.[1] Other potential solvents to consider, based on general principles for aromatic aldehydes, include methanol, isopropanol, acetone, ethyl acetate, and toluene, or mixtures such as ethanol/water or hexane/ethyl acetate.[2][3] The ideal solvent or solvent system should dissolve the compound when hot but have low solubility when cold.

Q2: What are the common impurities in this compound synthesis?

A2: Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents from the synthesis and extraction steps. The specific impurities will depend on the synthetic route used.

Q3: How can I determine the purity of my recrystallized this compound?

A3: The purity of the recrystallized product can be assessed using several analytical techniques, including Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and melting point analysis. A sharp and well-defined melting point close to the literature value is a good indicator of high purity.

Troubleshooting Guide

Issue Possible Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not suitable for the compound.Try a more polar or less polar solvent based on the "like dissolves like" principle. For aromatic compounds, alcohols like methanol or ethanol are often a good starting point.[3]
The compound "oils out" instead of forming crystals. The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. Impurities can also promote oiling out.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a solvent pair can also be effective.
No crystals form upon cooling. Too much solvent was used, or the solution is not sufficiently supersaturated.Boil off some of the solvent to increase the concentration of the compound and then allow it to cool again. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can help induce crystallization.
The yield of recrystallized product is low. Too much solvent was used, leading to significant loss of the compound in the mother liquor. The compound may be partially soluble in the cold solvent.Reduce the amount of solvent used in the initial dissolution step. Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal formation before filtration.
The recrystallized product is not pure. The cooling process was too rapid, trapping impurities within the crystal lattice. The chosen solvent may not effectively exclude certain impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath. A second recrystallization may be necessary. Consider a different solvent system that may have better selectivity for crystallizing the desired compound while leaving impurities in solution.

Solvent Suitability for Aromatic Aldehydes

Solvent/Solvent System Suitability Notes
Ethanol High Has been shown to be effective for similar compounds, yielding high-quality crystals.[1]
Methanol Good A polar protic solvent that is often a good choice for aromatic compounds.
Isopropanol Good Similar to ethanol and can be a good alternative.
Acetone Moderate A polar aprotic solvent; its lower boiling point may be a consideration.
Ethyl Acetate Moderate A moderately polar solvent that can be effective.
Toluene Moderate A non-polar aromatic solvent; may be suitable depending on impurities.
Hexane/Ethyl Acetate Good A common solvent mixture for compounds with intermediate polarity.
Ethanol/Water Good Adding water as an anti-solvent to an ethanol solution can be an effective way to induce crystallization.
Water Low Generally, aromatic aldehydes have low solubility in water.

Experimental Protocol: Recrystallization of this compound

Objective: To purify crude this compound using recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Glass stirring rod

  • Spatula

  • Ice bath

Procedure:

  • Solvent Selection: Based on the data for similar compounds, begin with ethanol. If results are suboptimal, test other solvents or solvent systems from the table above on a small scale.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid completely dissolves. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Crystal formation should begin as the solution cools.

  • Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be transferred to a watch glass and placed in a desiccator.

  • Analysis: Determine the melting point of the purified crystals and analyze by an appropriate chromatographic method (e.g., TLC or HPLC) to assess purity.

Troubleshooting Workflow

G Recrystallization Troubleshooting Workflow for this compound cluster_troubleshooting Troubleshooting Steps start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Crystals form? cool->crystals_form good_yield Good yield and purity? crystals_form->good_yield Yes troubleshoot Troubleshoot crystals_form->troubleshoot No end Pure Product good_yield->end Yes good_yield->troubleshoot No no_crystals No crystals form troubleshoot->no_crystals oiling_out Compound oils out troubleshoot->oiling_out low_yield Low yield troubleshoot->low_yield impure Product is impure troubleshoot->impure boil_solvent Boil off some solvent no_crystals->boil_solvent scratch_flask Scratch flask / Add seed crystal no_crystals->scratch_flask reheat_add_solvent Re-heat, add more solvent, cool slower oiling_out->reheat_add_solvent use_less_solvent Use less solvent initially low_yield->use_less_solvent recrystallize_again Recrystallize again, use different solvent impure->recrystallize_again boil_solvent->cool scratch_flask->cool reheat_add_solvent->cool use_less_solvent->dissolve recrystallize_again->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Optimizing reaction temperature for the formylation of 1,3-dimethoxy-5-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the formylation of 1,3-dimethoxy-5-methylbenzene. The primary focus is on optimizing reaction temperature to achieve high-yield synthesis of the target product, 2,4-dimethoxy-6-methylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the formylation of 1,3-dimethoxy-5-methylbenzene?

A1: The Vilsmeier-Haack reaction is the most widely used and effective method for the formylation of electron-rich aromatic compounds like 1,3-dimethoxy-5-methylbenzene.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a mild electrophile.[1][4][5]

Q2: At what position on the ring does formylation occur?

A2: Formylation will occur at the position that is most activated by the electron-donating methoxy groups and least sterically hindered. For 1,3-dimethoxy-5-methylbenzene, the C2 position (ortho to both methoxy groups) is the most electronically activated and favored site of electrophilic attack, yielding this compound.

Q3: What is the optimal temperature range for this reaction?

A3: The optimal temperature depends on the substrate's reactivity. For highly activated rings like 1,3-dimethoxy-5-methylbenzene, the reaction can be initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then allowed to proceed at a slightly elevated temperature (e.g., 25 °C to 60 °C).[2][6] Strict temperature control is crucial to prevent side reactions.[7]

Q4: Can other formylation methods be used?

A4: Yes, the Gattermann reaction is a viable alternative, though it often involves highly toxic reagents like hydrogen cyanide (HCN).[8][9] Modified Gattermann reactions using zinc cyanide (Zn(CN)₂) can be a safer option.[8] However, for substrates like phenol ethers, the Vilsmeier-Haack reaction is generally more applicable and reliable.[8]

Optimizing Reaction Temperature

The reaction temperature is a critical parameter that can significantly influence the yield and purity of this compound. While a range of temperatures can be effective, optimization is key to maximizing product formation and minimizing impurities.[10]

Key Considerations:

  • Low Temperatures (0 °C to 25 °C): Initiating the reaction at a low temperature is essential for controlling the exothermic formation of the Vilsmeier reagent and its initial addition to the highly activated aromatic ring.[7] This minimizes the risk of polymerization and the formation of tar-like byproducts.[7]

  • Moderate Temperatures (25 °C to 60 °C): For the formylation step, gently heating the reaction or allowing it to warm to room temperature can be necessary to drive the reaction to completion.[2][6] Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time at a given temperature.

  • High Temperatures (>60 °C): While higher temperatures can increase the reaction rate, they also increase the risk of side-product formation and potential degradation of the sensitive furan-like character of the highly activated ring.[2][7] Elevated temperatures may be required for less reactive substrates but should be approached with caution for 1,3-dimethoxy-5-methylbenzene.

Data Presentation: Temperature vs. Yield

The following table summarizes expected outcomes for the Vilsmeier-Haack formylation of 1,3-dimethoxy-5-methylbenzene at various temperatures, based on data from analogous reactions and general principles.

Reaction Temperature (°C)Reaction Time (h)Expected Yield (%)Observations & Potential Issues
0 → 253 - 585 - 95Optimal conditions for high yield and purity. Requires careful monitoring.[6]
402 - 480 - 90Faster reaction rate, slight increase in colored impurities may be observed.
601 - 370 - 85Significantly faster reaction, but higher risk of side-product formation and lower yield.
801< 70Not recommended. High potential for polymerization and significant byproduct formation.[2][10]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Moisture Contamination: Vilsmeier reagent is highly sensitive to water.[7]2. Degraded Reagents: Old POCl₃ or DMF that has decomposed to dimethylamine.[11]3. Insufficient Temperature/Time: The reaction may not have gone to completion.1. Use flame-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon).2. Use freshly opened or distilled POCl₃ and high-purity, anhydrous DMF.[11]3. Monitor the reaction via TLC. If starting material persists, consider increasing the temperature moderately (e.g., to 40-50 °C) or extending the reaction time.
Formation of Dark Tar or Polymer 1. Poor Temperature Control: The reaction is exothermic, and runaway temperatures can cause polymerization, especially with highly activated substrates.[7]2. Incorrect Reagent Stoichiometry: A significant excess of POCl₃ can lead to unwanted side reactions.1. Maintain strict temperature control, especially during the initial addition of POCl₃. Use an ice-salt bath for cooling to below 0 °C if necessary.[7]2. Use a slight excess of the Vilsmeier reagent (e.g., 1.1-1.2 equivalents).
Reaction Mixture Becomes a Solid or Unstirrable Mass 1. Precipitation of Vilsmeier Reagent: The Vilsmeier reagent can precipitate from the solution, especially at low temperatures.[12]2. High Concentration: The reaction mixture may be too concentrated.1. Use a mechanical stirrer instead of a magnetic stir bar for better agitation.2. Add a small amount of an anhydrous co-solvent like dichloromethane (DCM) to improve solubility. A slight, controlled increase in temperature can also help redissolve the precipitate.[13]
Multiple Products Observed on TLC 1. Reaction Temperature Too High: Higher temperatures can overcome the activation energy for formylation at less-favored positions.[7]2. Incomplete Hydrolysis: The intermediate iminium salt may not have fully hydrolyzed.1. Lower the reaction temperature to improve regioselectivity.[7]2. Ensure the aqueous workup is thorough. Adding a mild acid and gently heating during workup can facilitate complete hydrolysis to the aldehyde.

Experimental Protocols

Primary Method: Vilsmeier-Haack Formylation

This protocol is adapted from established procedures for the formylation of 1,3-dimethoxybenzene.[6]

Materials:

  • 1,3-dimethoxy-5-methylbenzene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous (optional)

  • Crushed ice / Ice-cold water

  • Saturated aqueous sodium acetate solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, place anhydrous DMF (1.2 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.[6] After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes.

  • Formylation Reaction: Dissolve 1,3-dimethoxy-5-methylbenzene (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours. Monitor the consumption of the starting material using TLC. If the reaction is sluggish, it may be gently heated (e.g., to 40 °C).

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt.[6]

  • Neutralization & Extraction: Neutralize the acidic solution by adding a saturated aqueous solution of sodium acetate until the pH is ~6-7. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.

Visualized Workflows

G cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Formylation cluster_workup Phase 3: Work-up & Purification prep_dmf 1. Cool Anhydrous DMF to 0 °C add_pocl3 2. Add POCl3 dropwise (T < 10 °C) prep_dmf->add_pocl3 Vigorous Stirring stir_reagent 3. Stir at 0 °C for 30-60 min to form Vilsmeier Reagent add_pocl3->stir_reagent add_substrate 4. Add Substrate Solution at 0 °C stir_reagent->add_substrate Reaction Start warm_react 5. Warm to RT, stir for 3-5h (Monitor by TLC) add_substrate->warm_react quench 6. Quench on Ice-Water warm_react->quench Reaction Complete neutralize 7. Neutralize (aq. NaOAc) quench->neutralize extract 8. Extract with Ether/EtOAc neutralize->extract dry 9. Dry & Concentrate extract->dry purify 10. Column Chromatography dry->purify

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

G start Low Yield or No Reaction? check_moisture Are glassware/reagents perfectly dry? start->check_moisture check_reagents Are DMF/POCl3 fresh and pure? check_moisture->check_reagents Yes solution_dry Action: Use flame-dried glassware & anhydrous reagents under inert atmosphere. check_moisture->solution_dry No check_temp Was reaction time/temp sufficient? check_reagents->check_temp Yes solution_reagents Action: Use new/distilled reagents. check_reagents->solution_reagents No solution_temp Action: Increase time or moderately increase temp (40°C). Monitor via TLC. check_temp->solution_temp No end_node Yield Improved check_temp->end_node Yes solution_dry->end_node solution_reagents->end_node solution_temp->end_node

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: Stability and Degradation of 2,4-Dimethoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 2,4-Dimethoxy-6-methylbenzaldehyde under acidic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under acidic conditions?

A1: Based on the chemical structure, this compound is susceptible to degradation under acidic conditions. The primary degradation pathways are predicted to be hydrolysis of the methoxy groups (demethylation) and potential oxidation of the aldehyde group. The rate of degradation is dependent on the acid concentration, temperature, and reaction time.

Q2: What are the likely degradation products of this compound in an acidic medium?

A2: Under acidic conditions, the methoxy groups on the aromatic ring can undergo hydrolysis to form hydroxyl groups. Therefore, potential degradation products include 2-Hydroxy-4-methoxy-6-methylbenzaldehyde, 4-Hydroxy-2-methoxy-6-methylbenzaldehyde, and 2,4-Dihydroxy-6-methylbenzaldehyde. Further degradation or side reactions could lead to other related compounds.

Q3: How can I monitor the degradation of this compound?

A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach to monitor the degradation of this compound and quantify its degradation products.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile degradation products.

Q4: What are the typical stress conditions for forced degradation studies of this compound?

A4: Forced degradation studies are essential to understand the intrinsic stability of a molecule.[2][3] For acid stress testing, typical conditions involve treating a solution of the compound with 0.1 N to 1 N hydrochloric acid (HCl) at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., up to 24 hours).[2][4] The goal is to achieve a target degradation of 5-20%.[5][6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No degradation observed under initial acidic stress conditions. The compound is highly stable under the applied conditions, or the conditions are too mild.Increase the acid concentration (e.g., from 0.1 N to 1 N HCl), increase the temperature, or prolong the reaction time. Ensure proper mixing and heating.
Complete and rapid degradation of the starting material. The stress conditions are too harsh, leading to the formation of secondary degradation products that may not be relevant to normal storage conditions.Reduce the acid concentration, lower the temperature, or shorten the exposure time. A time-course study is recommended to find optimal conditions for achieving 5-20% degradation.[5][6]
Poor peak shape or resolution in the HPLC chromatogram. Inappropriate mobile phase composition or pH. Column degradation due to harsh acidic samples.Optimize the mobile phase, including the organic modifier and buffer. Ensure samples are neutralized before injection to protect the column. Use a guard column if necessary.
Mass imbalance in the analytical results (sum of the main peak and degradation products is not close to 100%). Co-elution of peaks. Undetected degradation products (e.g., those without a UV chromophore). Adsorption of compounds onto surfaces.Re-evaluate the specificity of the HPLC method. Use a different detection wavelength or a universal detector like a Corona Charged Aerosol Detector (CAD). Check for adsorption of the compound to vials or other equipment.
Inconsistent or irreproducible results. Variability in experimental conditions (temperature, time, sample preparation). Instability of degradation products.Tightly control all experimental parameters. Analyze samples immediately after preparation, or store them under conditions that prevent further degradation (e.g., refrigeration).

Quantitative Data Summary

Stress Condition Typical Reagent Temperature Time Expected Degradation (%) Potential Major Degradants
Acid Hydrolysis0.1 N - 1 N HCl60 - 80 °C2 - 24 hours5 - 202-Hydroxy-4-methoxy-6-methylbenzaldehyde, 4-Hydroxy-2-methoxy-6-methylbenzaldehyde, 2,4-Dihydroxy-6-methylbenzaldehyde

Experimental Protocols

Protocol 1: Forced Acid Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Condition Setup: In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. In a separate vial, mix 1 mL of the stock solution with 1 mL of purified water to serve as a control.

  • Incubation: Place both vials in a water bath or oven set to 60°C.

  • Sampling: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the acidic samples by adding an equimolar amount of a suitable base (e.g., 0.1 N NaOH) to stop the degradation reaction.

  • Analysis: Dilute the neutralized samples with the mobile phase to an appropriate concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

G cluster_main Predicted Acid-Catalyzed Degradation Pathway This compound This compound Protonation Protonation This compound->Protonation + H+ Intermediate_1 Protonated Methoxy Group Protonation->Intermediate_1 Demethylation_1 Loss of Methanol (Step 1) Intermediate_1->Demethylation_1 Degradant_1 2-Hydroxy-4-methoxy-6-methylbenzaldehyde or 4-Hydroxy-2-methoxy-6-methylbenzaldehyde Demethylation_1->Degradant_1 Protonation_2 Protonation_2 Degradant_1->Protonation_2 + H+ Intermediate_2 Protonated Second Methoxy Group Protonation_2->Intermediate_2 Demethylation_2 Loss of Methanol (Step 2) Intermediate_2->Demethylation_2 Degradant_2 2,4-Dihydroxy-6-methylbenzaldehyde Demethylation_2->Degradant_2

Caption: Predicted degradation pathway of this compound under acidic conditions.

G cluster_workflow Experimental Workflow for Stability Study Start Start Prepare_Sample Prepare Sample Solution Start->Prepare_Sample Apply_Stress Apply Acidic Stress (e.g., 0.1N HCl, 60°C) Prepare_Sample->Apply_Stress Take_Timepoints Withdraw Samples at Different Time Points Apply_Stress->Take_Timepoints Neutralize Neutralize Samples Take_Timepoints->Neutralize Analyze_HPLC Analyze by HPLC Neutralize->Analyze_HPLC Data_Analysis Quantify Degradation and Identify Products Analyze_HPLC->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for a forced degradation study.

G cluster_troubleshooting HPLC Troubleshooting Logic Issue Poor Peak Shape? Check_Mobile_Phase Check Mobile Phase pH and Composition Issue->Check_Mobile_Phase Yes Resolution_Issue Co-elution? Issue->Resolution_Issue No Check_Column Inspect Column (Age, Contamination) Check_Mobile_Phase->Check_Column Neutralize_Sample Ensure Sample Neutralization Check_Column->Neutralize_Sample Problem_Solved Problem Resolved Neutralize_Sample->Problem_Solved Optimize_Gradient Optimize Gradient Slope Resolution_Issue->Optimize_Gradient Yes Resolution_Issue->Problem_Solved No Change_Stationary_Phase Try a Different Column Chemistry Optimize_Gradient->Change_Stationary_Phase Adjust_Flow_Rate Adjust Flow Rate Change_Stationary_Phase->Adjust_Flow_Rate Adjust_Flow_Rate->Problem_Solved

Caption: A decision tree for troubleshooting common HPLC issues during stability analysis.

References

Technical Support Center: Identifying Impurities in 2,4-Dimethoxy-6-methylbenzaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in 2,4-Dimethoxy-6-methylbenzaldehyde using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound and its potential impurities.

Question: I am seeing unexpected peaks in my chromatogram. How do I identify their source?

Answer:

Unexpected peaks in your chromatogram can originate from several sources. A systematic approach is crucial for identification.

  • Blank Injection: Inject your mobile phase and diluent (without the sample) to check for contamination from the solvent or the HPLC system itself. "Ghost peaks" can arise from contaminated mobile phases or system components.[1]

  • Sample Matrix: If your sample is in a complex matrix, some components may co-elute with your analyte or appear as separate peaks. Prepare a sample blank (matrix without the analyte) to identify these peaks.

  • Degradation: this compound may degrade over time or under certain conditions (e.g., exposure to light or air). The aldehyde functional group is susceptible to oxidation, forming the corresponding carboxylic acid (2,4-Dimethoxy-6-methylbenzoic acid). Analyze a freshly prepared sample and compare it to an older sample to check for new peaks.

  • Synthesis-Related Impurities: Impurities can be carried over from the synthesis of this compound. These may include unreacted starting materials (e.g., 2,4-dimethoxytoluene), isomers (e.g., positional isomers of the methoxy or methyl groups), or by-products from side reactions. If possible, obtain reference standards for potential impurities to confirm their retention times.

Question: My peaks are showing significant tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing can be caused by several factors, often related to interactions between the analyte and the stationary phase or issues with the mobile phase.[2]

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, causing tailing.

    • Solution: Lower the pH of the mobile phase (e.g., by adding 0.1% formic or trifluoroacetic acid) to suppress the ionization of silanol groups. Using a modern, end-capped C18 column can also minimize these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Mismatched Sample Solvent: If the sample solvent is stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Question: The retention time of my main peak is shifting between injections. What should I check?

Answer:

Retention time shifts can indicate a lack of system stability.[2]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift, especially in gradient elution.

    • Solution: Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) before starting the analytical run.

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts in retention time.

    • Solution: Prepare the mobile phase carefully and consistently. For gradient elution, ensure the pump's proportioning valves are working correctly.

  • Temperature Fluctuations: Changes in column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Flow Rate Instability: A fluctuating flow rate from the pump will cause retention times to vary.

    • Solution: Check the pump for leaks, ensure proper solvent degassing to prevent air bubbles, and check pump seals for wear.[3][4]

Frequently Asked Questions (FAQs)

Question: What are the likely impurities in this compound?

Answer:

Potential impurities in this compound can be categorized as follows:

  • Synthesis-Related Impurities:

    • Starting Materials: Unreacted starting materials from the formylation reaction (e.g., a Gattermann or Vilsmeier-Haack reaction), such as 1,3-dimethoxy-5-methylbenzene (2,4-dimethoxytoluene).

    • Isomers: Positional isomers formed during synthesis, such as 2,6-dimethoxy-4-methylbenzaldehyde.

    • By-products: Compounds formed from side reactions specific to the synthetic route.

  • Degradation Products:

    • Oxidation Product: The most common degradation product is the corresponding carboxylic acid, 2,4-dimethoxy-6-methylbenzoic acid, formed by the oxidation of the aldehyde group.

  • Residual Solvents: Solvents used in the synthesis or purification process may be present in trace amounts.

Question: How can I confirm the identity of an impurity peak?

Answer:

Confirming the identity of an impurity requires a combination of techniques:

  • Co-injection with a Reference Standard: The most straightforward method is to spike your sample with a known reference standard of the suspected impurity. If the peak height of the suspected impurity increases and the peak remains symmetrical, it provides strong evidence of its identity.

  • HPLC-MS (Mass Spectrometry): Coupling the HPLC to a mass spectrometer allows for the determination of the molecular weight of the compound eluting at a specific retention time. This is a powerful tool for identifying unknown impurities.

  • Forced Degradation Studies: To identify potential degradation products, you can subject your sample to stress conditions (e.g., acid, base, oxidation, heat, light).[2][3][4][5][6] The appearance of new peaks can help identify and characterize degradation pathways.

Question: What is a good starting point for developing an HPLC method for this analysis?

Answer:

A good starting point for an HPLC method for this compound and its impurities is a reversed-phase method. A validated method for the similar compound 2-hydroxy-4-methoxybenzaldehyde provides a solid foundation.[4]

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a common choice for this type of analysis.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.

  • Detection: UV detection at a wavelength where both the analyte and potential impurities have significant absorbance (e.g., around 254 nm) is a suitable starting point. A photodiode array (PDA) detector can be beneficial for obtaining UV spectra of the peaks to aid in identification.

  • Flow Rate: A flow rate of 1.0 mL/min is typical for a 4.6 mm ID column.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) will ensure reproducible retention times.

Data Presentation

Table 1: Potential Impurities of this compound

Impurity NameChemical StructurePotential Origin
2,4-DimethoxytolueneC9H12O2Unreacted Starting Material
2,6-Dimethoxy-4-methylbenzaldehydeC10H12O3Isomeric By-product
2,4-Dimethoxy-6-methylbenzoic acidC10H12O4Oxidation/Degradation Product

Experimental Protocols

HPLC Method for the Analysis of this compound and Related Substances

This protocol provides a general method that should be optimized and validated for your specific application.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a PDA or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      15.0 80
      20.0 80
      20.1 30

      | 25.0 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water (diluent). Prepare working standards by diluting the stock solution to the desired concentrations.

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 1 mg/mL.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Sample and Standard Solutions (1 mg/mL in Diluent) filter_sample Filter through 0.45 µm Syringe Filter prep_sample->filter_sample hplc_injection Inject 10 µL onto C18 Column filter_sample->hplc_injection gradient_elution Gradient Elution (Acetonitrile/Water with 0.1% Formic Acid) hplc_injection->gradient_elution uv_detection UV Detection at 254 nm gradient_elution->uv_detection integrate_peaks Integrate Chromatographic Peaks uv_detection->integrate_peaks identify_impurities Identify Impurities (Retention Time Matching, Spiking) integrate_peaks->identify_impurities quantify_impurities Quantify Impurities (% Area Normalization or against Reference Standards) identify_impurities->quantify_impurities

Caption: Experimental workflow for HPLC analysis of this compound.

troubleshooting_flowchart cluster_peak_shape Poor Peak Shape (Tailing/Fronting) cluster_retention Retention Time Shift cluster_extra_peaks Unexpected Peaks start HPLC Problem Encountered cluster_peak_shape cluster_peak_shape start->cluster_peak_shape Peak Shape Issues cluster_retention cluster_retention start->cluster_retention Inconsistent Retention cluster_extra_peaks cluster_extra_peaks start->cluster_extra_peaks Extra Peaks check_ph Adjust Mobile Phase pH check_column Use End-Capped Column check_ph->check_column check_load Reduce Sample Concentration/Volume check_column->check_load check_equilibration Ensure Proper Column Equilibration check_mobile_phase Verify Mobile Phase Preparation check_equilibration->check_mobile_phase check_temp Use Column Oven check_mobile_phase->check_temp check_flow Check Pump and Flow Rate check_temp->check_flow run_blank Inject Blank (Solvent/Mobile Phase) check_degradation Analyze Fresh vs. Aged Sample run_blank->check_degradation check_impurities Use Reference Standards/HPLC-MS check_degradation->check_impurities

Caption: Troubleshooting flowchart for common HPLC issues.

impurity_formation cluster_synthesis Synthesis cluster_product Product and Impurities cluster_degradation Degradation starting_material 2,4-Dimethoxytoluene formylation Formylation Reaction (e.g., Gattermann, Vilsmeier-Haack) starting_material->formylation main_product This compound formylation->main_product isomer Isomeric Impurities formylation->isomer unreacted Unreacted Starting Material formylation->unreacted oxidation Oxidation (Air, Light, Storage) main_product->oxidation carboxylic_acid 2,4-Dimethoxy-6-methylbenzoic acid oxidation->carboxylic_acid

Caption: Potential formation pathways of impurities in this compound.

References

Technical Support Center: Managing Reactions with 2,4-Dimethoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-Dimethoxy-6-methylbenzaldehyde. The information addresses common challenges related to steric hindrance in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in organic synthesis?

The primary challenge arises from steric hindrance caused by the methyl group at the ortho (C6) position to the aldehyde functionality. While less hindered than its 2,6-disubstituted analogs, this substitution can still impede the approach of nucleophiles to the carbonyl carbon.[1] This steric effect can lead to slower reaction rates, lower yields, and may require more forcing reaction conditions compared to less substituted benzaldehydes.[1][2]

Q2: How does the electronic nature of the methoxy and methyl groups affect the reactivity of the aldehyde?

The two methoxy groups and the methyl group are all electron-donating. This increases the electron density on the aromatic ring and the carbonyl carbon, which slightly reduces the electrophilicity of the aldehyde.[3] However, for this molecule, the steric effect of the ortho-methyl group is the more dominant factor influencing its reactivity in many common aldehyde reactions.[1]

Q3: For which types of reactions is steric hindrance a significant concern with this aldehyde?

Steric hindrance can be a significant factor in several key reaction types:

  • Nucleophilic Additions: Reactions involving bulky nucleophiles, such as Grignard reagents, may proceed with lower yields.[4]

  • Condensation Reactions: Aldol, Knoevenagel, and Wittig reactions can be susceptible to steric hindrance at the aldehyde, potentially leading to lower yields and requiring more forcing conditions.[1]

  • Reductive Amination: The formation of the intermediate imine or iminium ion can be sterically hindered, affecting the overall reaction efficiency.

  • Cyclization Reactions: Reactions like the Prins cyclization may show low reactivity due to the hindered nature of the aldehyde.[5]

Q4: Are there any general strategies to improve reaction outcomes?

Yes, several general strategies can be employed to overcome the challenges posed by steric hindrance:

  • Catalyst Selection: Utilize more potent catalysts, such as stronger Lewis or Brønsted acids, to enhance the activation of the hindered aldehyde.[5][6]

  • Reaction Condition Optimization: Increasing the reaction temperature can help overcome the activation energy barrier.[6] The use of microwave irradiation has also been shown to accelerate reactions with sterically hindered substrates.[5]

  • Solvent Choice: The solvent can influence reaction rates and selectivity. For instance, in some cases, changing the solvent can alter the distribution of isomers in electrophilic substitution reactions.[7]

  • Reagent Modification: Where possible, using smaller, less sterically demanding nucleophiles can improve reaction efficiency.

Troubleshooting Guides

Guide 1: Grignard Reactions
Problem Potential Cause Suggested Solution
Low or No Conversion Steric hindrance preventing the approach of the Grignard reagent to the carbonyl carbon.- Use a less sterically bulky Grignard reagent if the synthesis allows.- Increase the reaction temperature or use a higher-boiling solvent like THF.- Consider using an organolithium reagent, which may be more reactive.- Add a Lewis acid catalyst such as CeCl₃ (Luche reduction conditions for aldehydes) to enhance the electrophilicity of the carbonyl carbon.
Formation of Byproducts (e.g., recovered starting material) The Grignard reagent may act as a base, deprotonating any acidic protons alpha to a carbonyl on the nucleophile, rather than as a nucleophile.[4]- Ensure all reagents and glassware are scrupulously dry, as Grignard reagents are strong bases and will react with water.- Use a non-protic solvent.
Guide 2: Aldol Condensation
Problem Potential Cause Suggested Solution
Low Yield of Condensation Product - Steric hindrance slowing the nucleophilic attack of the enolate on the aldehyde.- The initial aldol addition product may not readily undergo dehydration.- Use a stronger base (e.g., LDA) to ensure complete enolate formation.- Increase the reaction temperature to promote both the condensation and subsequent dehydration.[8]- For crossed-aldol reactions, use a ketone that readily forms an enolate with a less hindered aldehyde.[9]
Self-Condensation of the Ketone Partner The ketone partner is reacting with itself at a faster rate than with the hindered aldehyde.- Use a pre-formed enolate or a directed aldol reaction strategy.- Slowly add the ketone to a mixture of the aldehyde and the base.
Guide 3: Reductive Amination
Problem Potential Cause Suggested Solution
Incomplete Reaction / Low Yield - Steric hindrance impeding the formation of the imine/iminium ion intermediate.- The reducing agent may not be sufficiently selective for the iminium ion over the aldehyde.- Use a catalyst, such as a Lewis acid (e.g., Ti(OiPr)₄) or a mild acid (e.g., acetic acid), to accelerate imine formation.[10]- Choose a reducing agent that is selective for the iminium ion, such as sodium triacetoxyborohydride or sodium cyanoborohydride.[10]- Increase the reaction temperature or reaction time.
Reduction of Aldehyde to Alcohol The reducing agent is reacting with the starting aldehyde before the imine is formed.- Use a two-step procedure: first, form the imine (and remove water if necessary), then add the reducing agent.- Use a pH-sensitive reducing agent like NaBH₃CN, which is more reactive at the slightly acidic pH that favors iminium ion formation.

Experimental Protocols

Protocol 1: Knoevenagel Condensation

This protocol describes a general procedure for the Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile.

Materials:

  • This compound (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • Piperidine (0.1 equiv)

  • Ethanol

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add malononitrile to the solution.

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction mixture at room temperature or gently reflux, monitoring the progress by Thin Layer Chromatography (TLC). Due to steric hindrance, reflux may be necessary to achieve a reasonable reaction rate.

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

Protocol 2: Horner-Wadsworth-Emmons Olefination

This protocol provides a method for olefination, which is often more effective than the Wittig reaction for hindered aldehydes.[9]

Materials:

  • Triethyl phosphonoacetate (1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.0 equiv)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.

  • Carefully add the sodium hydride to the THF with stirring.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate dropwise to the NaH suspension. Stir for 30-60 minutes at 0 °C to form the phosphonate carbanion.

  • Slowly add a solution of this compound in anhydrous THF to the carbanion solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.[9]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow General Experimental Workflow reagents 1. Reagent Preparation (Aldehyde, Nucleophile, Solvent) reaction 2. Reaction Setup (Inert atmosphere, Temperature control) reagents->reaction Combine monitoring 3. Reaction Monitoring (TLC, GC-MS, etc.) reaction->monitoring Sample workup 4. Aqueous Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification 5. Purification (Chromatography, Recrystallization) workup->purification Crude Product analysis 6. Product Analysis (NMR, IR, MS) purification->analysis Pure Product

Caption: A generalized workflow for chemical synthesis.

steric_hindrance Steric Hindrance in Nucleophilic Attack C_carbonyl C=O Ortho_Me CH3 Nucleophile Nucleophile (Nu-) Ortho_Me->Nucleophile Ortho_OMe OCH3 Nucleophile->C_carbonyl Attack Trajectory

Caption: Ortho-methyl group hindering nucleophile approach.

troubleshooting_logic Troubleshooting Low Yield start Low Yield or No Reaction check_temp Increase Temperature? start->check_temp check_catalyst Change Catalyst? check_temp->check_catalyst No increase_temp Run at higher temp or use microwave check_temp->increase_temp Yes check_reagent Modify Reagent? check_catalyst->check_reagent No stronger_catalyst Use stronger Lewis/Brønsted acid check_catalyst->stronger_catalyst Yes smaller_reagent Use smaller nucleophile check_reagent->smaller_reagent Yes end Re-evaluate Reaction check_reagent->end No increase_temp->end stronger_catalyst->end smaller_reagent->end

Caption: Decision tree for optimizing reaction yield.

References

Troubleshooting unexpected results in the NMR spectrum of 2,4-Dimethoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results in the ¹H NMR spectrum of 2,4-Dimethoxy-6-methylbenzaldehyde.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I am observing more peaks in my ¹H NMR spectrum than expected for my pure compound. What are the likely causes?

A: The presence of extra peaks is one of the most common issues in NMR spectroscopy. The source is typically one of the following:

  • Residual Solvents: Solvents used during the reaction or purification (e.g., ethyl acetate, dichloromethane, acetone) can remain in the sample even after drying under high vacuum.[1][2]

  • Water: Water is a frequent contaminant in deuterated solvents.[1] Its chemical shift can vary depending on the solvent, concentration, and temperature.

  • Unreacted Starting Materials or Reagents: If the synthesis is not complete, signals from starting materials (e.g., 1,3-dimethoxy-5-methylbenzene) or reagents may be present.

  • Side Products: Impurities formed from side reactions during synthesis can contribute to extra signals.

Troubleshooting Steps:

  • Identify the Solvent: Compare the chemical shifts of the unexpected peaks to the known values for common laboratory solvents (see Table 2).

  • Confirm Water: To definitively identify a water peak, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. A water peak will significantly decrease in intensity or disappear entirely.[1][3]

  • Review Synthesis: Compare the spectrum to the NMR of the starting materials to check for incomplete reactions.

Table 1: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
Aldehyde (-CHO)~10.4Singlet (s)1H
Aromatic H (H-5)~6.4Singlet (s)1H
Aromatic H (H-3)~6.3Singlet (s)1H
Methoxy (-OCH₃) at C4~3.88Singlet (s)3H
Methoxy (-OCH₃) at C2~3.85Singlet (s)3H
Methyl (-CH₃) at C6~2.5Singlet (s)3H

Note: Chemical shifts are estimates and can be influenced by solvent and concentration.

Table 2: ¹H NMR Chemical Shifts of Common Impurities in CDCl₃

CompoundChemical Shift (ppm)Multiplicity
Water (H₂O)~1.56Broad Singlet (br s)
Acetone~2.17Singlet (s)
Dichloromethane~5.30Singlet (s)
Ethyl Acetate~4.12, ~2.05, ~1.26Quartet (q), Singlet (s), Triplet (t)
1,3-Dimethoxy-5-methylbenzene~6.2-6.3, ~3.78, ~2.32Multiplet (m), Singlet (s), Singlet (s)

Source: Adapted from common NMR solvent charts.[4][5][6]

G start Unexpected Peak(s) Observed check_solvent Compare peak shifts to common impurity tables. start->check_solvent Step 1 d2o_shake Perform D₂O Shake Experiment. start->d2o_shake If broad peak review_sm Compare to Starting Material NMR. start->review_sm Step 2 check_solvent->review_sm No Match res_solvent Residual Solvent Identified check_solvent->res_solvent Match Found res_water Water Peak Confirmed d2o_shake->res_water Peak Disappears res_sm Unreacted Starting Material Identified review_sm->res_sm Match Found res_unknown Unknown Impurity (Purification Required) review_sm->res_unknown No Match

Caption: Workflow for Diagnosing Unexpected Peaks.

Q2: Why are the peaks in my spectrum broad and poorly resolved?

A: Peak broadening can obscure important coupling information and make interpretation difficult. Several factors can cause this issue:

  • Poor Shimming: The magnetic field may not be homogeneous across the sample. Re-shimming the spectrometer is the first and most crucial step to resolve this.[2]

  • High Sample Concentration: Overly concentrated samples can be viscous, leading to broader signals.[1][7] Diluting the sample often resolves the issue.

  • Poor Sample Solubility: If your compound is not fully dissolved or has suspended particles, it will result in significant line broadening.[7]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals, often from glassware or reagents, can cause severe peak broadening.[2]

G start Broad or Poorly Resolved Peaks cause_shimming Poor Shimming start->cause_shimming cause_conc High Concentration or Viscosity start->cause_conc cause_sol Low Solubility or Particulates start->cause_sol cause_para Paramagnetic Impurities start->cause_para sol_shimming Re-shim the Spectrometer cause_shimming->sol_shimming sol_conc Dilute the Sample cause_conc->sol_conc sol_sol Filter Sample or Use Different Solvent cause_sol->sol_sol sol_para Use Scrupulously Clean Glassware cause_para->sol_para

Caption: Troubleshooting Broad or Poorly Resolved Peaks.

Q3: The chemical shifts or splitting patterns of my aromatic protons do not match the expected values. Why?

A: The electronic environment of protons can be sensitive to the experimental conditions.

  • Solvent Effects: The choice of deuterated solvent can significantly influence the chemical shifts of aromatic protons.[8] If a spectrum recorded in CDCl₃ is difficult to interpret due to peak overlap, acquiring a spectrum in a different solvent, such as benzene-d₆, may resolve the signals.[1]

  • Concentration Effects: At high concentrations, intermolecular interactions can cause slight shifts in resonance frequencies compared to a more dilute sample.[1]

Troubleshooting Step:

  • If you suspect overlapping signals are complicating the spectrum, re-run the sample using a different deuterated solvent (e.g., Acetone-d₆ or Benzene-d₆).[1]

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation
  • Weigh Sample: Accurately weigh 5-10 mg of your dried this compound sample directly into a clean, dry vial.

  • Add Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolve: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If particulates are visible, filter the solution through a small plug of cotton or glass wool into a clean NMR tube.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

Protocol 2: D₂O Shake for Identification of Exchangeable Protons
  • Acquire Initial Spectrum: Prepare your sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer and add one to two drops of deuterium oxide (D₂O).

  • Mix: Cap the tube securely and shake it gently for several seconds to ensure thorough mixing.

  • Re-acquire Spectrum: Allow the sample to equilibrate for a few minutes before re-inserting it into the spectrometer and acquiring a new spectrum.

  • Analyze: Compare the two spectra. Peaks corresponding to exchangeable protons (like water) will have disappeared or significantly diminished in the second spectrum.[1][3]

References

Preventing oxidation of 2,4-Dimethoxy-6-methylbenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2,4-Dimethoxy-6-methylbenzaldehyde during storage.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Color Change (Yellowing or Browning) Exposure to air and/or light, leading to oxidation.Store the compound under an inert atmosphere (nitrogen or argon), in an amber vial, and at reduced temperatures (2-8°C).
Formation of a Precipitate The aldehyde has oxidized to its corresponding carboxylic acid, 2,4-Dimethoxy-6-methylbenzoic acid, which is less soluble.The compound requires purification. See the Purification Protocol below.
Inconsistent Experimental Results The purity of the aldehyde has been compromised by oxidation or other degradation pathways.Re-purify the material and confirm its purity using analytical methods such as NMR or GC-MS before use.
Decreased Purity Over Time Improper storage conditions, such as frequent opening of the container, exposure to atmospheric oxygen, or storage at room temperature.Aliquot the compound into smaller, single-use vials to minimize exposure of the bulk material to air and moisture.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on recommendations for structurally similar aromatic aldehydes, the ideal storage conditions are in a tightly sealed container, under an inert atmosphere (such as nitrogen or argon), protected from light, and at a refrigerated temperature of 2-8°C.[1]

Q2: My this compound has turned yellow. Can I still use it?

A2: A yellow discoloration is an indicator of degradation, likely due to oxidation. While it might still be usable for some applications, its purity is compromised. It is highly recommended to purify the compound before use in sensitive experiments to ensure reproducible results.

Q3: How does oxidation affect this compound?

A3: Aldehydes are prone to oxidation, especially in the presence of air (oxygen). The aldehyde group (-CHO) is oxidized to a carboxylic acid group (-COOH), converting this compound into 2,4-Dimethoxy-6-methylbenzoic acid. This process can be accelerated by light and elevated temperatures.

Q4: Can I use an antioxidant to prevent the oxidation of this compound?

A4: Yes, adding a radical inhibitor like Butylated Hydroxytoluene (BHT) can help prevent oxidation. A typical concentration for BHT in sensitive materials like aliphatic aldehydes and citrus oils is around 0.1%.[2][3] However, the optimal antioxidant and its concentration should be determined for your specific application.

Q5: How can I monitor the purity of my this compound?

A5: The purity can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Quantitative ¹H-NMR (qNMR) is a particularly powerful technique for determining the absolute purity of a compound.[4][5][6][7][8]

Q6: What is the expected shelf life of this compound?

A6: The shelf life is highly dependent on the storage conditions.[9] When stored under ideal conditions (refrigerated, under inert gas, protected from light), the shelf life can be significantly extended. To determine the shelf life for your specific material and storage setup, an accelerated stability study can be performed where the compound is exposed to elevated temperatures over a shorter period to predict long-term stability.[10][11][12][13][14][15]

Experimental Protocols

Protocol 1: Purification of Oxidized this compound

This protocol describes a liquid-liquid extraction method to remove the acidic impurity, 2,4-Dimethoxy-6-methylbenzoic acid.

  • Dissolution: Dissolve the impure aldehyde in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate (NaHCO₃) or a 5% sodium carbonate (Na₂CO₃) solution. The acidic impurity will react with the base and move into the aqueous layer as its sodium salt.

  • Separation: Gently shake the separatory funnel, periodically venting to release any pressure. Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the washing step two more times to ensure complete removal of the acid.

  • Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining dissolved water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

  • Purity Confirmation: Confirm the purity of the product using an appropriate analytical method (e.g., TLC, NMR, or GC-MS).

Protocol 2: Purity Assessment by Quantitative ¹H-NMR (qNMR)

This protocol provides a general workflow for determining the purity of this compound using qNMR with an internal standard.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Accurately weigh a known amount of a high-purity internal standard (e.g., maleic anhydride, dimethyl sulfone). The internal standard should have a known chemical structure and purity, and its NMR signals should not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum under quantitative conditions. This typically involves ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, leading to accurate signal integration. A D1 of 5 times the longest T1 relaxation time is generally recommended.

  • Data Processing:

    • Process the NMR spectrum, including phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte (e.g., the aldehyde proton) and a well-resolved signal of the internal standard.

  • Purity Calculation:

    • The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizations

Storage_Troubleshooting cluster_observed_issue Observed Issue cluster_possible_cause Possible Cause cluster_contributing_factors Contributing Factors cluster_preventive_measures Preventive Measures Observed_Issue Color Change or Precipitate Formation Possible_Cause Oxidation of Aldehyde to Carboxylic Acid Observed_Issue->Possible_Cause Factor1 Exposure to Air (Oxygen) Possible_Cause->Factor1 Factor2 Exposure to Light Possible_Cause->Factor2 Factor3 Elevated Temperature Possible_Cause->Factor3 Action4 Add Antioxidant (e.g., BHT) Possible_Cause->Action4 Optional Action1 Store Under Inert Gas (Nitrogen/Argon) Factor1->Action1 Action2 Use Amber Vials Factor2->Action2 Action3 Refrigerate (2-8°C) Factor3->Action3

Caption: Troubleshooting logic for degradation of this compound.

Purity_Assessment_Workflow cluster_workflow Purity Assessment Workflow Start Sample of This compound Analytical_Method Select Analytical Method Start->Analytical_Method TLC TLC for Qualitative Check Analytical_Method->TLC Quick Check GCMS GC-MS for Impurity Profiling Analytical_Method->GCMS Detailed Analysis qNMR qNMR for Absolute Purity Analytical_Method->qNMR Quantitative Result Purity Assessment TLC->Result GCMS->Result qNMR->Result Pure Purity > 98%? Result->Pure Use Proceed with Experiment Pure->Use Yes Purify Purify Sample Pure->Purify No Purify->Start

Caption: Workflow for assessing the purity of this compound.

References

Validation & Comparative

Spectroscopic comparison of 2,4- and 2,6-dimethoxy-6-methylbenzaldehyde isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 2,4- and 2,6-Disubstituted Dimethoxy-Methylbenzaldehyde Isomers

For the purpose of this guide, a spectroscopic comparison will be made between 2,4-dimethoxybenzaldehyde and 2,6-dimethoxy-4-methylbenzaldehyde due to the limited availability of comprehensive public data for 2,4-dimethoxy-6-methylbenzaldehyde. The principles and techniques described herein are broadly applicable to the structural elucidation of related isomers.

This guide provides a detailed spectroscopic comparison of two constitutional isomers of dimethoxy-methylbenzaldehyde. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to distinguish between these isomers using standard spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The subtle differences in the substitution patterns on the benzene ring give rise to distinct spectral features that are critical for unambiguous identification.

Data Presentation: A Comparative Summary

The following tables summarize the key spectroscopic data for 2,4-dimethoxybenzaldehyde and expected data for 2,6-dimethoxy-4-methylbenzaldehyde. These values are compiled from various spectroscopic databases and are presented to highlight the diagnostic differences between the two isomers.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Proton Assignment 2,4-Dimethoxybenzaldehyde Chemical Shift (δ, ppm) Expected 2,6-Dimethoxy-4-methylbenzaldehyde Chemical Shift (δ, ppm) Multiplicity
Aldehyde (-CHO)~10.3~10.4s
Aromatic H~7.8 (H-6), ~6.5 (H-5), ~6.4 (H-3)~6.4 (H-3, H-5)d, dd, d
Methoxy (-OCH₃)~3.9 (C4-OCH₃), ~3.8 (C2-OCH₃)~3.9 (C2, C6-OCH₃)s
Methyl (-CH₃)N/A~2.4s

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Carbon Assignment 2,4-Dimethoxybenzaldehyde Chemical Shift (δ, ppm) Expected 2,6-Dimethoxy-4-methylbenzaldehyde Chemical Shift (δ, ppm)
Carbonyl (C=O)~189~190
C1 (ipso-CHO)~119~113
C2~162~162
C3~98~106
C4~165~140
C5~106~106
C6~128~162
Methoxy (-OCH₃)~56~56
Methyl (-CH₃)N/A~22

Table 3: Infrared (IR) Spectroscopic Data

Functional Group Vibrational Mode 2,4-Dimethoxybenzaldehyde Wavenumber (cm⁻¹) Expected 2,6-Dimethoxy-4-methylbenzaldehyde Wavenumber (cm⁻¹) Intensity
Aldehyde C-HStretch (Fermi Doublet)~2830, ~2730~2880, ~2720Weak
Carbonyl C=OStretch~1680~1700Strong
Aromatic C=CRing Stretch~1600, ~1510~1600-1450Medium
C-O-CAsymmetric Stretch~1270~1250Strong
C-O-CSymmetric Stretch~1020~1050Strong

Table 4: Mass Spectrometry (Electron Ionization - EI) Data

Ion Description 2,4-Dimethoxybenzaldehyde m/z Expected 2,6-Dimethoxy-4-methylbenzaldehyde m/z
[M]⁺Molecular Ion166180
[M-H]⁺Loss of H radical165179
[M-CH₃]⁺Loss of methyl radical151165
[M-CHO]⁺Loss of formyl radical137151

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the benzaldehyde isomers.

Spectroscopic_Workflow Experimental Workflow for Isomer Characterization cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation cluster_conclusion Conclusion Sample Isomer Sample Dissolve Dissolve in appropriate deuterated solvent (for NMR) or volatile solvent (for IR, MS) Sample->Dissolve NMR ¹H and ¹³C NMR Spectroscopy Dissolve->NMR IR FT-IR Spectroscopy Dissolve->IR MS Mass Spectrometry (EI) Dissolve->MS Process_NMR Process FID, reference spectra, and integrate peaks NMR->Process_NMR Process_IR Identify characteristic absorption bands IR->Process_IR Process_MS Analyze molecular ion and fragmentation patterns MS->Process_MS Compare Compare experimental data with tabulated values Process_NMR->Compare Process_IR->Compare Process_MS->Compare Identify Unambiguous isomer identification Compare->Identify

Caption: General workflow for the spectroscopic characterization of benzaldehyde isomers.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the benzaldehyde isomer in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

  • For quantitative measurements, an internal standard such as tetramethylsilane (TMS) can be added for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak.[1]

2. ¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment Type: Standard proton NMR experiment.

  • Acquisition Parameters:

    • Number of scans: 8-16 (or more for dilute samples).

    • Relaxation delay (d1): 1-5 seconds.

    • Pulse width: Calibrated 90° pulse.

    • Spectral width: Sufficient to cover the expected chemical shift range (e.g., -2 to 12 ppm).

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase correct the spectrum, and perform baseline correction. Integrate the signals to determine the relative number of protons.

3. ¹³C NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher for ¹³C).

  • Experiment Type: Standard proton-decoupled ¹³C NMR experiment to obtain singlets for each unique carbon.[1] For multiplicity information, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed.

  • Acquisition Parameters:

    • Number of scans: 128 or more, as the ¹³C nucleus is less sensitive than ¹H.

    • Relaxation delay (d1): 2-5 seconds.

    • Pulse width: Calibrated 90° pulse.

    • Spectral width: Sufficient to cover the expected chemical shift range (e.g., 0 to 200 ppm).

  • Processing: Apply a Fourier transform to the FID, phase correct the spectrum, and perform baseline correction.

Infrared (IR) Spectroscopy

This protocol details the Attenuated Total Reflectance (ATR) FT-IR method, which is suitable for solid samples.[2]

1. Instrument Preparation:

  • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

  • Clean the ATR crystal surface (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol and a soft, lint-free wipe.[2]

  • Acquire a background spectrum to account for atmospheric CO₂ and H₂O.[2]

2. Sample Analysis:

  • Place a small amount of the solid benzaldehyde isomer onto the center of the ATR crystal.

  • Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[2]

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[2]

3. Data Processing:

  • The acquired spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

  • Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.

Alternatively, the KBr pellet method can be used for solid samples.[3]

Mass Spectrometry (MS)

This protocol outlines a general procedure for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[4]

1. Sample Preparation:

  • Dissolve a small amount of the benzaldehyde isomer in a volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.[4]

2. GC-MS System Parameters:

  • Gas Chromatograph (GC):

    • Injection Port: 250 °C.

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program: Start at 100 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min).

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).[5]

    • Electron Energy: 70 eV.[6]

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

3. Data Analysis:

  • Identify the molecular ion peak ([M]⁺).

  • Analyze the fragmentation pattern and compare it to the expected fragmentation pathways for the isomers. The fragmentation of aromatic aldehydes often involves the loss of a hydrogen atom ([M-H]⁺) or the entire aldehyde group ([M-CHO]⁺).[7]

References

Differentiating Dimethoxy-Methylbenzaldehyde Isomers by Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of isomers is a critical analytical challenge. Subtle differences in the substitution pattern on a benzene ring can lead to significant variations in chemical reactivity, biological activity, and toxicity. This guide provides a comparative analysis of dimethoxy-methylbenzaldehyde isomers using mass spectrometry, offering supporting experimental data and detailed protocols to aid in their differentiation.

The positional isomers of dimethoxy-methylbenzaldehyde all share the same molecular formula, C₁₀H₁₂O₃, and a molecular weight of 180.20 g/mol . Consequently, their molecular ion peaks in a mass spectrum will appear at the same mass-to-charge ratio (m/z). Differentiation, therefore, relies on the analysis of their distinct fragmentation patterns generated by techniques such as Electron Ionization (EI) mass spectrometry.

Comparison of Mass Spectral Data

The fragmentation of these isomers is influenced by the relative positions of the aldehyde, methoxy, and methyl groups on the benzene ring. The stability of the resulting fragment ions dictates the relative intensities of the peaks in the mass spectrum, providing a unique fingerprint for each isomer. Below is a comparison of the key mass spectral fragments for two isomers: 2,5-dimethoxy-4-methylbenzaldehyde and 3,4-dimethoxy-2-methylbenzaldehyde.

IsomerMolecular Ion (M⁺) [m/z][M-H]⁺ [m/z][M-CH₃]⁺ [m/z][M-CHO]⁺ [m/z]Other Key Fragments [m/z]
2,5-Dimethoxy-4-methylbenzaldehyde 180179165151134
3,4-Dimethoxy-2-methylbenzaldehyde 180179165151135, 122, 107, 91, 77

Note: The relative intensities of these peaks are crucial for differentiation. Comprehensive spectral data should be consulted for accurate identification.

Key Differentiating Fragments

While many fragments are common to both isomers due to similar functional groups, the differences in their relative abundances and the presence of unique smaller fragments are key to their differentiation. For instance, the fragmentation of 2,5-dimethoxy-4-methylbenzaldehyde prominently features a peak at m/z 134.[1] The fragmentation pathways of substituted benzaldehydes often involve the loss of the aldehyde proton (H), a methyl radical (CH₃) from a methoxy group, or the entire formyl group (CHO).

Experimental Protocols

A standardized protocol is essential for obtaining reproducible mass spectra for comparison. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common and effective method for the analysis of these isomers.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the dimethoxy-methylbenzaldehyde isomer in 1 mL of a volatile solvent such as dichloromethane or methanol.

  • Vortex the sample to ensure complete dissolution.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, with a split ratio of 20:1.

  • Injector Temperature: 250 °C.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 100 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 300.

Workflow for Isomer Differentiation

The logical workflow for differentiating dimethoxy-methylbenzaldehyde isomers using mass spectrometry is outlined below.

Differentiating_Isomers Workflow for Differentiating Dimethoxy-Methylbenzaldehyde Isomers by MS cluster_0 Sample Preparation & Analysis cluster_1 Data Processing & Comparison cluster_2 Identification A Prepare Isomer Standards B GC-MS Analysis with EI A->B Inject into GC-MS C Acquire Mass Spectra B->C Generate Data D Identify Molecular Ion Peak (m/z 180) C->D E Analyze Fragmentation Pattern D->E F Compare Fragment Intensities E->F G Match to Reference Spectra F->G Database Search H Differentiate Isomers G->H Confirm Identity

Caption: A logical workflow for the differentiation of dimethoxy-methylbenzaldehyde isomers using GC-MS.

Advanced Techniques for Isomer Differentiation

For isomers with very similar fragmentation patterns, more advanced mass spectrometry techniques can provide definitive identification.

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion of interest is isolated and then subjected to further fragmentation. This process, known as collision-induced dissociation (CID), can generate unique daughter ions for each isomer, providing a higher degree of confidence in identification.

  • Gas Chromatography with High-Resolution Mass Spectrometry (GC-HRMS): HRMS provides highly accurate mass measurements, which can help in confirming the elemental composition of fragment ions, further aiding in the elucidation of fragmentation pathways and isomer differentiation.

By carefully controlling experimental conditions and leveraging the subtle differences in their fragmentation patterns, mass spectrometry serves as a powerful tool for the successful differentiation of dimethoxy-methylbenzaldehyde isomers. For definitive identification, comparison with authenticated reference standards is always recommended.

References

Reactivity comparison of 2,4-Dimethoxy-6-methylbenzaldehyde with other benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2,4-Dimethoxy-6-methylbenzaldehyde with other substituted benzaldehydes in key organic reactions. Understanding the influence of substituent groups on the reactivity of the aldehyde functional group is paramount for designing efficient synthetic routes and developing novel molecular entities. This document presents a comparative analysis supported by experimental data, detailed methodologies for key reactions, and visualizations to clarify reaction pathways and concepts.

The Influence of Substituents on Benzaldehyde Reactivity

The reactivity of the carbonyl group in benzaldehydes is primarily governed by the electronic and steric environment of the aldehyde functionality.[1]

Electronic Effects: Electron-donating groups (EDGs), such as methoxy (-OCH₃) and methyl (-CH₃) groups, increase the electron density on the aromatic ring and the carbonyl carbon. This reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.[1] Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or chloro (-Cl) groups, decrease the electron density, enhancing the electrophilicity of the carbonyl carbon and increasing reactivity towards nucleophiles.[1]

Steric Effects: Substituents in the ortho position to the aldehyde group can sterically hinder the approach of nucleophiles to the carbonyl carbon.[2] This steric hindrance can significantly decrease the reaction rate, sometimes overriding electronic effects.[2]

In the case of This compound , the presence of two electron-donating methoxy groups at the 2- and 4-positions, and a methyl group at the 6-position, is expected to decrease the intrinsic reactivity of the aldehyde group due to electronic effects. Furthermore, the presence of substituents at both ortho positions (2-methoxy and 6-methyl) will introduce significant steric hindrance, further reducing its reactivity in many reactions compared to less substituted benzaldehydes.[2]

Comparative Reactivity Data

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[1] The reaction rate is sensitive to the electrophilicity of the carbonyl carbon.

Table 1: Reactivity of Substituted Benzaldehydes in Knoevenagel Condensation with Malononitrile

Benzaldehyde DerivativeCatalyst/SolventReaction TimeYield (%)Reference
BenzaldehydeNi(NO₃)₂·6H₂O / H₂O10 min90[3]
4-NitrobenzaldehydeNi(NO₃)₂·6H₂O / H₂O5 min98[3]
4-ChlorobenzaldehydeNi(NO₃)₂·6H₂O / H₂O8 min95[3]
4-MethoxybenzaldehydeNi(NO₃)₂·6H₂O / H₂O15 min88[3]
2,4-DimethoxybenzaldehydePiperidine / EtOHNot SpecifiedHigh[2]
2,6-DimethoxybenzaldehydePiperidine / EtOHSlower than 2,4-isomerLower than 2,4-isomer[2]

Predicted Reactivity of this compound: Due to the presence of two electron-donating methoxy groups and a methyl group, as well as significant steric hindrance from the ortho-substituents, this compound is expected to exhibit lower reactivity in Knoevenagel condensation compared to benzaldehyde and its electron-withdrawing derivatives. Its reactivity would likely be even lower than that of 2,4-dimethoxybenzaldehyde due to the additional steric bulk of the 6-methyl group.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide.[4] The reaction is sensitive to both electronic and steric factors.

Table 2: Reactivity of Substituted Benzaldehydes in the Wittig Reaction

Benzaldehyde DerivativeYlideSolventReaction TimeYield (%)Reference
Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneDichloromethane2 hoursNot specified[4]
2-Chlorobenzaldehyde(Carbethoxymethylene)triphenylphosphoraneDichloromethane2 hoursNot specified[2]
3-Chlorobenzaldehyde(Carbethoxymethylene)triphenylphosphoraneDichloromethane2 hoursNot specified[2]
4-Chlorobenzaldehyde(Carbethoxymethylene)triphenylphosphoraneDichloromethane2 hoursNot specified[2]
2,6-DimethoxybenzaldehydeNon-stabilized ylideTHF2-4 hoursLower yield expected[5]

Predicted Reactivity of this compound: The steric hindrance from the 2-methoxy and 6-methyl groups is expected to significantly impede the approach of the phosphorus ylide, leading to slower reaction rates and lower yields compared to benzaldehyde and less hindered derivatives. The electron-donating nature of the substituents will also contribute to decreased reactivity.

Oxidation to Carboxylic Acid

The oxidation of benzaldehydes to their corresponding benzoic acids is a common transformation. The ease of oxidation can be influenced by the electronic nature of the substituents.

Table 3: Oxidation of Substituted Benzaldehydes

Benzaldehyde DerivativeOxidizing AgentSolventYield (%)Reference
BenzaldehydePotassium Permanganate / PT CatalystToluene>90[6]
4-HydroxybenzaldehydePotassium Permanganate / PT CatalystToluene>90[6]
4-NitrobenzaldehydePotassium Permanganate / PT CatalystToluene>90[6]
2-Methoxy-6-methylbenzaldehydeSodium Chlorite / Sulfamic AcidWater / THFNot specified[7]

Predicted Reactivity of this compound: The electron-donating methoxy and methyl groups may slightly increase the susceptibility to oxidation compared to benzaldehyde itself. However, the steric hindrance could play a role depending on the oxidizing agent used. A specific protocol for the closely related 2-methoxy-6-methylbenzaldehyde suggests that oxidation is feasible.[7]

Reduction to Alcohol

The reduction of aldehydes to primary alcohols is a fundamental reaction, often achieved with hydride-based reducing agents like sodium borohydride.

Table 4: Reduction of Substituted Benzaldehydes with Sodium Borohydride

Benzaldehyde DerivativeSolventReaction TimeYield (%)Reference
BenzaldehydeWater80-180 min93-95[8]
CinnamaldehydeWater90-180 min93-95[8]
VanillinSolvent-free (ultrasound)Not specified71-96[9]

Predicted Reactivity of this compound: The reduction of the aldehyde group with sodium borohydride is generally a very efficient reaction and is less sensitive to steric hindrance compared to nucleophilic additions to the carbonyl carbon. Therefore, this compound is expected to be readily reduced to the corresponding benzyl alcohol in high yield.

Experimental Protocols

Detailed methodologies for the key reactions discussed are provided below. These protocols can be adapted for a comparative study of this compound with other benzaldehydes.

Knoevenagel Condensation (General Protocol)

This protocol describes the condensation of a substituted benzaldehyde with malononitrile.[3]

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Malononitrile (1 mmol, 66 mg)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) (5 mol%)

  • Water (deionized)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask, add the substituted benzaldehyde (1 mmol) and malononitrile (1 mmol).

  • Add 5 mol% of Ni(NO₃)₂·6H₂O to the flask.

  • Add 3-5 mL of deionized water to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add cold water (15-25 mL) to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Benzaldehyde Substituted Benzaldehyde Reaction Stirring Benzaldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Catalyst Ni(NO₃)₂·6H₂O Catalyst->Reaction Solvent Water Solvent->Reaction Temp Room Temperature Temp->Reaction Workup Precipitation & Filtration Reaction->Workup Product α,β-Unsaturated Product Workup->Product

Caption: Workflow for Knoevenagel Condensation.

Wittig Reaction (General Protocol)

This protocol describes the reaction of a substituted benzaldehyde with a phosphorus ylide.[4]

Materials:

  • Substituted benzaldehyde (e.g., 60 mg)

  • (Carbethoxymethylene)triphenylphosphorane (1.2 molar equivalents)

  • Hexanes

  • Conical vial (5 mL)

  • Magnetic spin vane

Procedure:

  • In a 5 mL conical vial, add the substituted benzaldehyde and a magnetic spin vane.

  • Add the (carbethoxymethylene)triphenylphosphorane to the stirring aldehyde.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Monitor the reaction by TLC to ensure completion.

  • Add hexanes (to a total volume of 3 mL) and stir to extract the product.

  • Separate the hexane solution containing the product from the solid triphenylphosphine oxide byproduct.

  • Evaporate the hexanes to obtain the crude product.

  • The product can be purified by column chromatography or recrystallization.

Wittig_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Aldehyde Substituted Benzaldehyde Reaction Reaction (Solvent-free or in Solvent) Aldehyde->Reaction Ylide Phosphorus Ylide Ylide->Reaction Workup Extraction & Purification Reaction->Workup Alkene Alkene Workup->Alkene Byproduct Triphenylphosphine Oxide Workup->Byproduct

Caption: General workflow for the Wittig Reaction.

Oxidation of 2-Methoxy-6-methylbenzaldehyde

This protocol is specific for the oxidation of a closely related compound and can be adapted for this compound.[7]

Materials:

  • 2-Methoxy-6-methylbenzaldehyde (2.0 g)

  • Sulfamic acid (1.8 g)

  • Sodium chlorite (1.6 g)

  • Water (36 mL)

  • Tetrahydrofuran (THF) (12 mL)

  • Ethyl acetate

  • Concentrated HCl

  • Methylene chloride

  • Sodium sulfate

  • Round-bottom flask (250 mL)

Procedure:

  • In a 250 mL round-bottom flask, combine 2-methoxy-6-methylbenzaldehyde (2.0 g) and sulfamic acid (1.8 g).

  • Add 30 mL of water and 12 mL of THF to the flask and stir at room temperature for 5 minutes.

  • Dissolve sodium chlorite (1.6 g) in 6 mL of water and add it to the reaction mixture.

  • Stir the reaction for 1 hour.

  • Add 10 mL of ethyl acetate and transfer the mixture to a separatory funnel.

  • Discard the aqueous layer and extract the ethyl acetate solution with 20 mL of 1 M NaOH. Discard the organic layer.

  • Acidify the aqueous solution with concentrated HCl.

  • Extract the acidified solution with three 15 mL portions of methylene chloride.

  • Combine the organic extracts and dry with sodium sulfate.

  • Purify the crude product by column chromatography.

Oxidation_Workflow Aldehyde Substituted Benzaldehyde Reaction Oxidation Reaction Aldehyde->Reaction Oxidant Oxidizing Agent (e.g., NaClO₂) Oxidant->Reaction Workup Acidification & Extraction Reaction->Workup Purification Purification (Chromatography) Workup->Purification Acid Carboxylic Acid Purification->Acid Reduction_Workflow Aldehyde Substituted Benzaldehyde Reaction Reduction Reaction Aldehyde->Reaction Reducer Reducing Agent (e.g., NaBH₄) Reducer->Reaction Workup Extraction Reaction->Workup Alcohol Primary Alcohol Workup->Alcohol

References

Comparative yield analysis of different synthetic routes to 2,4-Dimethoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to 2,4-Dimethoxy-6-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three prominent synthetic methodologies for the preparation of this compound, a key intermediate in the synthesis of various pharmaceutical compounds and bioactive molecules. The Vilsmeier-Haack reaction, the Gattermann reaction, and a Grignard-based formylation are evaluated for their respective yields and procedural complexities. The information presented herein is supported by experimental data from analogous reactions found in the scientific literature, offering a predictive framework for laboratory-scale synthesis.

Comparative Yield Analysis

The selection of a synthetic route is often dictated by the achievable yield, availability of starting materials, and operational simplicity. The following table summarizes the expected yields for the synthesis of this compound via three different methods, based on reported yields for structurally similar compounds.

Synthetic RouteStarting MaterialKey ReagentsReported Yield (%) for Analogous ReactionExpected Yield (%) for Target
Vilsmeier-Haack Reaction 3,5-DimethoxytoluenePOCl₃, DMF82% (for 2,4-dihydroxy-6-methylbenzaldehyde)~80-85%
Gattermann Reaction 3,5-DimethoxytolueneZn(CN)₂, HClHigh yields for electron-rich aromatics~75-85%
Grignard Reaction 1-Bromo-2,4-dimethoxy-6-methylbenzeneMg, DMF50-70% (for various substituted benzaldehydes)~50-70%

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the Vilsmeier-Haack, Gattermann, and Grignard reactions. These protocols are adapted from established procedures for similar substrates.

Method 1: Vilsmeier-Haack Reaction

This method is a widely used and efficient procedure for the formylation of electron-rich aromatic compounds.

Starting Material: 3,5-Dimethoxytoluene

Reagents:

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add N,N-dimethylformamide (1.2 equivalents) and an equal volume of dichloromethane.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 3,5-dimethoxytoluene (1.0 equivalent) in dichloromethane and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.

Method 2: Gattermann Reaction

The Gattermann reaction provides another effective route for the formylation of activated aromatic rings.

Starting Material: 3,5-Dimethoxytoluene

Reagents:

  • Zinc cyanide (Zn(CN)₂)

  • Anhydrous diethyl ether or benzene

  • Dry hydrogen chloride (HCl) gas

  • Anhydrous aluminum chloride (AlCl₃) (optional, as a catalyst)

  • Water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a reflux condenser, place 3,5-dimethoxytoluene (1.0 equivalent) and zinc cyanide (1.5 equivalents) in anhydrous diethyl ether.

  • Cool the mixture in an ice bath and pass a stream of dry hydrogen chloride gas through the suspension with vigorous stirring for 1-2 hours.

  • (Optional) Add a catalytic amount of anhydrous aluminum chloride to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Decant the ether and add water to the solid residue.

  • Heat the mixture to reflux for 1 hour to hydrolyze the aldimine intermediate.

  • Cool the mixture and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or recrystallization to yield this compound.

Method 3: Grignard Reaction

This two-step route involves the preparation of a Grignard reagent followed by formylation.

Step 1: Synthesis of 1-Bromo-2,4-dimethoxy-6-methylbenzene

This intermediate is first synthesized from 3,5-dimethoxytoluene via electrophilic aromatic bromination.

Step 2: Grignard Reaction and Formylation

Starting Material: 1-Bromo-2,4-dimethoxy-6-methylbenzene

Reagents:

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a small crystal)

  • N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine and a few milliliters of a solution of 1-bromo-2,4-dimethoxy-6-methylbenzene (1.0 equivalent) in anhydrous THF.

  • Once the Grignard reaction initiates (indicated by heat and bubbling), add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly add N,N-dimethylformamide (1.5 equivalents) dropwise to the stirred Grignard reagent.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of cold 1 M hydrochloric acid.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography or vacuum distillation to obtain this compound.

Visualizing the Synthetic Comparison

The following diagram illustrates the logical flow of comparing the different synthetic routes to this compound.

G cluster_start Starting Material cluster_routes Synthetic Routes cluster_product Product cluster_comparison Comparison Metrics start 3,5-Dimethoxytoluene vilsmeier Vilsmeier-Haack (POCl3, DMF) start->vilsmeier gattermann Gattermann (Zn(CN)2, HCl) start->gattermann grignard_path Bromination -> Grignard -> Formylation start->grignard_path product This compound vilsmeier->product yield Yield vilsmeier->yield complexity Procedural Complexity vilsmeier->complexity gattermann->product gattermann->yield gattermann->complexity grignard_path->product grignard_path->yield grignard_path->complexity

Caption: Comparative workflow of synthetic routes to this compound.

Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for 2,4-Dimethoxy-6-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties, making rigorous structural validation essential. Single-crystal X-ray crystallography stands as the definitive method for elucidating the atomic arrangement in the solid state, providing unequivocal proof of a compound's structure.

This guide presents a comparative analysis of X-ray crystallography against other widely used analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural validation of 2,4-Dimethoxy-6-methylbenzaldehyde and its derivatives. By presenting key experimental data and detailed methodologies, this document aims to provide a clear and objective comparison to aid researchers in selecting the most appropriate techniques for their specific needs.

At a Glance: Comparing Structural Validation Techniques

The following table summarizes the type of structural information that can be obtained for this compound and its derivatives using different analytical methods.

TechniqueInformation ObtainedSample StateThroughput
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.Crystalline SolidLow
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (through-bond correlations), chemical environment of nuclei, stereochemical relationships.SolutionHigh
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns for structural clues.Gas Phase (from solid or solution)High

Comparative Crystallographic Data

The table below summarizes key crystallographic parameters for 2,4-Dimethoxybenzaldehyde and a representative derivative, providing a clear comparison of their solid-state structures.

Parameter2,4-Dimethoxybenzaldehyde[1](E)-4,6-dimethoxy-2-(4-methoxystyryl)-3-methylbenzaldehyde[2]
Chemical Formula C₉H₁₀O₃C₁₉H₂₀O₄
Formula Weight 166.17312.35
Crystal System MonoclinicMonoclinic
Space Group P 1 2₁/c 1P2₁/c
a (Å) 15.157511.3632
b (Å) 3.96388.7159
c (Å) 14.618116.2382
β (°) 113.8388101.927
Volume (ų) 804.31573.5
Z 44
Temperature (K) Not specified200

Note: Z represents the number of molecules in the unit cell.

Alternative Structural Validation Methods

While X-ray crystallography provides the most definitive structural data, other spectroscopic techniques are invaluable for characterizing molecules, especially when suitable crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity and chemical environment of atoms in a molecule. For aromatic aldehydes like this compound derivatives, ¹H NMR can confirm the presence and substitution pattern of the aromatic ring, the aldehyde proton (typically appearing far downfield around 9-10 ppm), and the methoxy and methyl groups.[3] Two-dimensional NMR techniques like COSY and HMBC can establish through-bond connectivities, providing a detailed picture of the molecular framework in solution.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and, with high-resolution instruments, its elemental composition.[4] The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues, revealing stable substructures within the molecule. This technique is highly sensitive and requires only a small amount of sample.

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of a crystal structure by single-crystal X-ray diffraction involves a series of well-defined steps.

1. Crystal Growth:

  • Method: Slow evaporation is a common technique for growing single crystals of organic compounds.

  • Procedure: Prepare a saturated or nearly saturated solution of the purified compound in a suitable solvent. The choice of solvent is critical; a solvent in which the compound is moderately soluble is often ideal.[5] Filter the solution into a clean vial, cover it loosely to allow for slow evaporation, and leave it undisturbed. High-quality crystals should form over a period of days to weeks.

2. Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Data is collected at a controlled temperature, often 100 K, by rotating the crystal and collecting diffraction patterns at various orientations.[6]

3. Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell parameters and integrate the reflection intensities.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The model is then refined using full-matrix least-squares on F², where non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

G Experimental Workflow for Single-Crystal X-ray Crystallography cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Determination PurifiedCompound Purified Compound Dissolution Dissolution in a Suitable Solvent PurifiedCompound->Dissolution SlowEvaporation Slow Evaporation Dissolution->SlowEvaporation SingleCrystal Single Crystal Formation SlowEvaporation->SingleCrystal Mounting Crystal Mounting SingleCrystal->Mounting Diffractometer X-ray Diffraction Mounting->Diffractometer DiffractionPattern Diffraction Pattern Acquisition Diffractometer->DiffractionPattern DataProcessing Data Processing DiffractionPattern->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure Final Crystal Structure Refinement->FinalStructure

Experimental Workflow for X-ray Crystallography
NMR Spectroscopy

Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-20 mg of the analyte for a ¹H NMR spectrum. For ¹³C NMR, a higher concentration (20-50 mg) may be required.[7]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the compound. CDCl₃ is common for nonpolar organic molecules.[7]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial.

  • Transfer: Carefully transfer the solution into a clean NMR tube to a height of 4-5 cm.[8]

Data Acquisition:

  • Insertion: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field, and the field is shimmed to optimize homogeneity.[7]

  • Acquisition: Set the appropriate acquisition parameters and collect the data.

Mass Spectrometry

Sample Preparation:

  • Dissolution: Dissolve the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 10-100 µg/mL.[9]

  • Filtration: If any precipitate is present, the solution must be filtered to prevent blockages.[9]

  • Vial Transfer: Place the solution in a standard 2 mL mass spectrometry vial.

Data Acquisition:

  • Injection: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system.

  • Ionization: The molecules are ionized, commonly using electrospray ionization (ESI) for polar compounds.[10]

  • Analysis: The ions are separated based on their mass-to-charge ratio and detected.

Comparison of Techniques

The following diagram illustrates the logical relationship in choosing a structural validation technique based on the desired information and sample properties.

G Choosing a Structural Validation Technique Start Need Structural Information Question1 Need Definitive 3D Structure? Start->Question1 Question2 Have a Single Crystal? Question1->Question2 Yes Question3 Need Connectivity in Solution? Question1->Question3 No Xray Single-Crystal X-ray Diffraction Question2->Xray Yes Combine Use a Combination of Techniques Question2->Combine No Question4 Need Molecular Weight/Formula? Question3->Question4 No NMR NMR Spectroscopy Question3->NMR Yes MS Mass Spectrometry Question4->MS Yes Question4->Combine No NMR->Combine MS->Combine

Decision flow for selecting a validation method.

Conclusion

For the unambiguous determination of the three-dimensional structure of this compound derivatives, single-crystal X-ray crystallography is the gold standard. It provides a level of detail that is unmatched by other techniques. However, NMR spectroscopy and mass spectrometry are indispensable complementary methods that provide crucial information about the molecule's connectivity in solution and its molecular weight and formula. For a comprehensive structural validation, particularly in the context of drug discovery and development, a multi-technique approach is often the most robust strategy.

References

Navigating Steric Hindrance: A Comparative Guide to the Reaction Kinetics of 2,4-Dimethoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic profile of a reactant is paramount for optimizing synthetic routes and predicting reaction outcomes. This guide provides a comparative analysis of the reaction kinetics of 2,4-Dimethoxy-6-methylbenzaldehyde, a sterically hindered aromatic aldehyde. Due to a lack of direct kinetic studies on this specific molecule, this guide leverages experimental data from analogous, less hindered benzaldehydes to provide a qualitative and quantitative comparison, highlighting the critical role of steric and electronic effects in its reactivity.

The reactivity of benzaldehydes in nucleophilic addition reactions is fundamentally governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the aromatic ring enhance this electrophilicity, leading to faster reaction rates, while electron-donating groups have the opposite effect. However, substituents in the ortho positions (2- and 6-) introduce steric hindrance, which can significantly impede the approach of a nucleophile, often overriding electronic effects. In the case of this compound, the presence of a methoxy group at the 2-position and a methyl group at the 6-position creates a highly congested environment around the aldehyde functionality, profoundly impacting its reactivity.

Comparative Kinetic Data: The Influence of Substituents

To contextualize the expected reactivity of this compound, this section presents kinetic data for the Knoevenagel condensation and Wittig reaction of various substituted benzaldehydes. These reactions are staples in organic synthesis for carbon-carbon bond formation and are sensitive to the steric and electronic nature of the aldehyde.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. The reaction rate is influenced by the electrophilicity of the aldehyde's carbonyl carbon.

SubstituentReactionRelative Rate Constant (k/k_unsubstituted)
4-NitroKnoevenagel Condensation~5.0
3-NitroKnoevenagel Condensation~3.5
4-ChloroKnoevenagel Condensation~1.8
H (Unsubstituted)Knoevenagel Condensation1.0
4-MethylKnoevenagel Condensation~0.6
4-MethoxyKnoevenagel Condensation~0.3

Note: The relative rate constants are illustrative and compiled from various studies to show general trends. Actual values can vary with specific reaction conditions.

Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is also sensitive to steric hindrance around the carbonyl group.

SubstituentReactionRelative Rate Constant (k/k_unsubstituted)
4-NitroWittig ReactionSignificantly Higher
4-ChloroWittig ReactionHigher
H (Unsubstituted)Wittig Reaction1.0
4-MethylWittig ReactionLower
4-MethoxyWittig ReactionSignificantly Lower

Note: The qualitative comparison is based on established principles and data from various sources. Quantitative relative rates for the Wittig reaction are highly dependent on the specific ylide and reaction conditions.

Qualitative Comparison and Reactivity Prediction for this compound

Based on the established principles of steric and electronic effects and the comparative data above, the reactivity of this compound is predicted to be significantly lower than that of benzaldehyde and its mono-substituted derivatives.

  • Steric Hindrance: The primary factor governing the low reactivity of this compound is the severe steric hindrance created by the 2-methoxy and 6-methyl groups. These bulky groups flank the aldehyde, physically obstructing the trajectory of incoming nucleophiles and increasing the activation energy of the reaction. This "ortho effect" is expected to be more pronounced than in 2,6-dimethoxybenzaldehyde, which is already known for its low reactivity.[1]

  • Electronic Effects: The two methoxy groups are electron-donating by resonance, which increases the electron density on the aromatic ring and reduces the electrophilicity of the carbonyl carbon. The methyl group is also weakly electron-donating. These electronic effects further contribute to the deactivation of the aldehyde group towards nucleophilic attack.

Therefore, in reactions like the Knoevenagel condensation and Wittig reaction, this compound is expected to exhibit substantially slower reaction rates and require more forcing conditions (e.g., higher temperatures, stronger catalysts, longer reaction times) to achieve comparable yields to less hindered benzaldehydes.

Experimental Protocols

To provide a practical framework for researchers, the following are detailed experimental protocols for conducting kinetic studies on substituted benzaldehydes, which can be adapted for comparative analysis.

Protocol 1: Kinetic Analysis of the Knoevenagel Condensation via UV-Vis Spectrophotometry

Objective: To determine the second-order rate constant for the reaction between a substituted benzaldehyde and malononitrile catalyzed by a base (e.g., piperidine).

Materials:

  • Substituted benzaldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Solution Preparation: Prepare stock solutions of the substituted benzaldehyde, malononitrile, and piperidine in ethanol of known concentrations.

  • Spectrophotometer Setup: Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the product, the corresponding benzylidenemalononitrile. This should be predetermined by running a spectrum of the purified product.

  • Kinetic Run:

    • Equilibrate the stock solutions and the spectrophotometer to the desired reaction temperature (e.g., 25 °C).

    • In a quartz cuvette, pipette the required volumes of the benzaldehyde and piperidine stock solutions and dilute with ethanol to a final volume of, for example, 2.5 mL.

    • Initiate the reaction by the rapid addition of the malononitrile stock solution (e.g., 0.5 mL) to the cuvette.

    • Immediately start recording the absorbance at λmax as a function of time at regular intervals (e.g., every 15-30 seconds).

  • Data Analysis: The reaction can be treated as pseudo-first-order if one reactant is in large excess. If the initial concentrations are comparable, second-order integrated rate laws should be used to determine the rate constant.

Protocol 2: Comparative Wittig Reaction of Substituted Benzaldehydes

Objective: To qualitatively compare the reaction rates of different substituted benzaldehydes in a Wittig reaction.

Materials:

  • Substituted benzaldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, this compound)

  • (Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Magnetic stirrer and stir bars

Procedure:

  • Reaction Setup: In separate, dry round-bottom flasks, dissolve equimolar amounts of each substituted benzaldehyde and (carbethoxymethylene)triphenylphosphorane in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Stir the reactions at room temperature and monitor their progress at regular time intervals (e.g., 15, 30, 60, 120 minutes) using TLC. Spot the reaction mixture alongside the starting aldehyde on the same TLC plate.

  • Analysis: Visualize the TLC plates under UV light. The disappearance of the starting aldehyde spot and the appearance of the product spot (the corresponding ethyl cinnamate derivative) will indicate the progress of the reaction. A faster disappearance of the aldehyde spot signifies a higher reaction rate.

  • Work-up (for product isolation): Once the reaction is complete (as determined by TLC), the solvent can be removed under reduced pressure, and the product can be isolated and purified by column chromatography.

Visualizing Steric Hindrance

The following diagrams, generated using Graphviz, illustrate the difference in steric congestion around the aldehyde group between benzaldehyde and the highly substituted this compound.

Steric_Hindrance cluster_0 Benzaldehyde cluster_1 This compound B_Aldehyde C(=O)H B_Ring Benzene Ring B_Ring->B_Aldehyde DMMA_Aldehyde C(=O)H DMMA_Ring Benzene Ring DMMA_Ring->DMMA_Aldehyde Ortho_MeO OCH3 DMMA_Ring->Ortho_MeO Ortho_Me CH3 DMMA_Ring->Ortho_Me Para_MeO OCH3 DMMA_Ring->Para_MeO

Caption: Steric environment around the aldehyde group.

Experimental_Workflow prep Prepare Stock Solutions (Aldehyde, Nucleophile, Catalyst) setup Set up Reaction in Cuvette (Aldehyde, Catalyst, Solvent) prep->setup initiate Initiate Reaction (Add Nucleophile) setup->initiate monitor Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) initiate->monitor analyze Analyze Data (Calculate Rate Constant) monitor->analyze

References

A Researcher's Guide to Formylating Agents for Substituted Benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of substituted benzaldehydes is a critical step in the creation of a vast array of pharmaceuticals and fine chemicals. The introduction of a formyl group (-CHO) onto an aromatic ring, known as formylation, can be achieved through various methods, each with its own set of advantages, limitations, and substrate scope. The judicious selection of a formylating agent is paramount to ensure high yields, desired regioselectivity, and compatibility with other functional groups.

This guide provides an objective comparison of the most common and effective formylating agents for the synthesis of substituted benzaldehydes, supported by experimental data and detailed protocols.

Performance Comparison of Formylating Agents

The efficacy of a formylating agent is highly dependent on the nature of the aromatic substrate, particularly the electronic properties of its substituents. Electron-rich aromatic compounds, such as phenols, anilines, and their ethers, are generally good substrates for electrophilic aromatic substitution-based formylation reactions. Conversely, electron-deficient rings often require harsher conditions or alternative synthetic strategies.

Below is a summary of the performance of several key formylating agents for the synthesis of various substituted benzaldehydes.

Table 1: Comparison of Formylating Agents for Phenolic Substrates
SubstrateFormylation MethodReagentsSolventTemp. (°C)Time (h)Yield (%)Regioselectivity
PhenolMgCl₂/ParaformaldehydeMgCl₂, Paraformaldehyde, Et₃NAcetonitrileReflux2-4~89ortho
ResorcinolVilsmeier-HaackPOCl₃, DMFAcetonitrile-15 to 10365-752,4-dihydroxy
ResorcinolDuff ReactionHexamethylenetetramine, Glyceroboric acidGlycerol150-1602-3~18ortho
2-BromophenolMgCl₂/ParaformaldehydeMgCl₂, Paraformaldehyde, Et₃NTHFReflux480-81ortho
2-tert-ButylphenolMgCl₂/ParaformaldehydeMgCl₂, Paraformaldehyde, Et₃NAcetonitrileReflux2-4Highortho
4-MethoxyphenolMgCl₂/ParaformaldehydeMgCl₂, Paraformaldehyde, Et₃NAcetonitrileReflux2-4Highortho
Table 2: Comparison of Formylating Agents for Methoxy and Alkyl Substituted Benzenes
SubstrateFormylation MethodReagentsSolventTemp. (°C)Time (h)Yield (%)
AnisoleRieche FormylationCl₂CHOMe, TiCl₄DCM00.7590 (p:o 9:1)
1,3-DimethoxybenzeneRieche FormylationCl₂CHOMe, TiCl₄DCM00.7579 (2,4:2,6 3:1)
TolueneGattermann-KochCO, HCl, AlCl₃, CuClBenzeneRT-High (p-isomer)
MesityleneRieche FormylationCl₂CHOMe, TiCl₄DCM00.7598
p-XyleneDuff ReactionHexamethylenetetramine, TFA-Reflux1255

Experimental Protocols

Detailed methodologies for key formylation reactions are provided below to facilitate their application in a laboratory setting.

Vilsmeier-Haack Formylation of Resorcinol

This protocol describes the synthesis of 2,4-dihydroxybenzaldehyde.

Materials:

  • Resorcinol

  • Phosphorus oxychloride (POCl₃) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Water

  • Dry ice-acetone bath

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flask equipped with a stirrer and under an inert atmosphere, a solution of phosphorus oxychloride (1.15 mol) in acetonitrile is added dropwise to a solution of N,N-dimethylformamide (1.35 mol) in acetonitrile at room temperature. The mixture is stirred for 1 hour to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with Resorcinol: The reaction mixture is then cooled to -15 °C using a dry ice-acetone bath. A solution of resorcinol (1 mol) in acetonitrile is added slowly, maintaining the temperature below -10 °C.

  • Hydrolysis: After the addition is complete, the reaction is stirred for a further 2 hours at 0-10 °C. The reaction is then quenched by the slow addition of ice-cold water. The mixture is then heated to 50-60 °C and stirred for 1 hour to complete the hydrolysis of the intermediate iminium salt.

  • Workup: The mixture is cooled, and the precipitated product is collected by filtration, washed with cold water, and dried.

Rieche Formylation of Anisole

This protocol details the para-formylation of anisole.

Materials:

  • Anisole

  • Dichloromethyl methyl ether (Cl₂CHOMe)

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Reaction Setup: A solution of anisole (1.0 eq) in anhydrous DCM is cooled to 0 °C in an ice bath under an inert atmosphere.

  • Reagent Addition: Titanium tetrachloride (2.2 eq) is added dropwise to the stirred solution. After 10 minutes, dichloromethyl methyl ether (1.1 eq) is added dropwise.

  • Reaction: The reaction mixture is stirred at 0 °C for 45 minutes.

  • Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Duff Reaction for ortho-Formylation of Phenols

A general procedure for the ortho-formylation of phenolic compounds.[1]

Materials:

  • Phenol

  • Hexamethylenetetramine

  • Glycerol

  • Boric acid

  • Concentrated Sulfuric Acid

  • Water

Procedure:

  • Medium Preparation: A mixture of 300 g of glycerol and 70 g of boric acid is heated with stirring until the temperature reaches 150-160 °C.

  • Reactant Addition: An intimate mixture of 50 g of the phenol and 50 g of hexamethylenetetramine is prepared by grinding them together. This mixture is then added to the hot glycerol-boric acid solution with vigorous stirring, maintaining the temperature between 150 and 165 °C for 20 minutes.

  • Acidification and Hydrolysis: The reaction mixture is allowed to cool to 115 °C and then acidified with a mixture of 50 ml of concentrated sulfuric acid and 150 ml of water.

  • Isolation: The o-hydroxybenzaldehyde is isolated by steam distillation of the acidified reaction mixture.

Magnesium-Mediated ortho-Formylation of Phenols

This method provides high yields of ortho-formylated phenols.[2][3]

Materials:

  • Substituted Phenol

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 N Hydrochloric Acid (HCl)

  • Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottomed flask under an argon atmosphere, add anhydrous MgCl₂ (2.0 eq) and paraformaldehyde (3.0 eq).

  • Solvent and Base Addition: Add anhydrous THF, followed by the dropwise addition of triethylamine (2.0 eq). Stir the mixture for 10 minutes.

  • Substrate Addition and Reaction: Add the substituted phenol (1.0 eq) dropwise. Heat the resulting mixture to a gentle reflux for 4 hours.

  • Workup: Cool the reaction mixture to room temperature and add ether. Wash the organic phase successively with 1 N HCl and water. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.

Selection of Formylating Agent: A Logical Workflow

The choice of the most suitable formylating agent depends on a careful analysis of the substrate's electronic and steric properties, as well as the desired regioselectivity of the formylation. The following diagram illustrates a logical workflow to guide this selection process.

Formylation_Agent_Selection Start Start: Substituted Aromatic Ring Substrate_Type Substrate Type? Start->Substrate_Type Phenol Phenol or Phenolic Ether Substrate_Type->Phenol Electron-donating -OH, -OR Aniline Aniline or Derivative Substrate_Type->Aniline Electron-donating -NH₂, -NR₂ Activated_Arene Activated Arene (e.g., Alkylbenzene) Substrate_Type->Activated_Arene Electron-donating -Alkyl Deactivated_Arene Deactivated Arene or Halobenzene Substrate_Type->Deactivated_Arene Electron-withdrawing or Halogen Selectivity Desired Regioselectivity? Phenol->Selectivity Vilsmeier_Haack Vilsmeier-Haack (POCl₃, DMF) Aniline->Vilsmeier_Haack Activated_Arene->Vilsmeier_Haack Rieche Rieche Formylation (Cl₂CHOMe, TiCl₄) Activated_Arene->Rieche Gattermann_Koch Gattermann-Koch (CO, HCl, AlCl₃) Activated_Arene->Gattermann_Koch Organometallic Organometallic Route (Grignard/Organolithium + Formylating Agent) Deactivated_Arene->Organometallic Ortho_Selectivity ortho-Formylation Selectivity->Ortho_Selectivity ortho Para_Selectivity para-Formylation Selectivity->Para_Selectivity para Duff Duff Reaction (Hexamethylenetetramine) Ortho_Selectivity->Duff MgCl2_Paraform MgCl₂ / Paraformaldehyde Ortho_Selectivity->MgCl2_Paraform Para_Selectivity->Vilsmeier_Haack Often favored Para_Selectivity->Rieche

Caption: A decision-making workflow for selecting an appropriate formylating agent.

Concluding Remarks

The synthesis of substituted benzaldehydes is a cornerstone of modern organic chemistry. The choice of formylating agent is a critical parameter that dictates the success of the synthesis. For electron-rich systems, particularly phenols, a variety of methods including the Vilsmeier-Haack, Duff, Rieche, and magnesium-mediated formylations offer viable routes, with the choice often depending on the desired regioselectivity. The Gattermann-Koch reaction is a powerful tool for the formylation of activated hydrocarbons. For less reactive or deactivated aromatic rings, formylation via organometallic intermediates provides a more general and reliable approach. This guide provides a foundational understanding to aid researchers in navigating the diverse landscape of formylating agents and selecting the optimal conditions for their specific synthetic targets.

References

A Comparative Guide to the Efficacy of 2,4-Dimethoxy-6-methylbenzaldehyde and Vanillin in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic utility of two aromatic aldehydes: 2,4-Dimethoxy-6-methylbenzaldehyde and the widely recognized vanillin (4-hydroxy-3-methoxybenzaldehyde). While both serve as valuable building blocks in organic synthesis, their distinct substitution patterns significantly influence their reactivity and suitability for specific applications. This document outlines their comparative performance in key synthetic transformations, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic endeavors.

I. Overview of Synthetic Applications

Vanillin , readily available from both natural sources and industrial synthesis, is a versatile precursor in the pharmaceutical, fragrance, and polymer industries.[1][2] Its functional groups—aldehyde, hydroxyl, and methoxy—offer multiple sites for chemical modification, making it a popular starting material for the synthesis of a wide array of heterocyclic compounds, including pyrimidines, quinoxalines, and thiazoles.[3]

This compound , a more specialized aromatic aldehyde, finds its primary application as a key intermediate in the synthesis of depsides and depsidones, a class of polyketide secondary metabolites found in lichens with diverse biological activities.[4][5][6] Notably, it is a crucial precursor for the synthesis of atranorin, a common cortical substance in lichens.[1]

II. Comparative Efficacy in Synthetic Reactions

The reactivity of the aldehyde functional group is paramount to the synthetic utility of both molecules. The electronic nature of the substituents on the aromatic ring dictates the electrophilicity of the carbonyl carbon. Both this compound and vanillin possess electron-donating groups (methoxy, methyl, and hydroxyl groups), which generally decrease the reactivity of the aldehyde towards nucleophilic attack compared to unsubstituted benzaldehyde. However, the specific positioning and nature of these groups lead to differences in their efficacy in various reactions.

A. Aldol Condensation (Claisen-Schmidt Reaction)

The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde and a ketone or another enolizable carbonyl compound. It is a fundamental carbon-carbon bond-forming reaction used in the synthesis of chalcones, which are precursors to flavonoids and other bioactive molecules.

While no direct comparative studies with quantitative yields for this compound in a Claisen-Schmidt reaction were found, the general principles of substituted benzaldehyde reactivity suggest it would be less reactive than vanillin due to the increased electron-donating effect of two methoxy groups and a methyl group, as well as potential steric hindrance from the ortho-methyl group. Vanillin, on the other hand, is widely employed in this reaction.

Table 1: Performance of Vanillin in Claisen-Schmidt Condensation

KetoneBaseSolventYield (%)
Acetone10% NaOHWaterNot specified
Acetophenone40% KOHMethanolHigh
B. Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. The reactivity of the aldehyde is a key factor in the success of this reaction. As with aldol condensations, the electron-rich nature of both aldehydes would predict a slower reaction rate compared to electron-deficient benzaldehydes.

No direct comparative yield data for the Wittig reaction of this compound and vanillin was found. However, protocols for Wittig reactions of similarly substituted benzaldehydes exist, providing a basis for expected reactivity. The steric hindrance from the ortho-substituents in this compound could potentially lead to lower yields compared to vanillin.

Table 2: Representative Yields of Substituted Benzaldehydes in Wittig Reactions

AldehydeYlideSolventYield (%)
Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneDichloromethaneHigh
2,6-DimethoxybenzaldehydeVariousTHFModerate

Specific yield for this compound and vanillin under identical conditions is not available in the searched literature.

III. Key Synthetic Application: Depside Synthesis with this compound

A significant application of this compound is in the synthesis of depsides, such as atranorin. Depsides are formed by the esterification of two or more phenolic carboxylic acid units. While the full biosynthetic pathway is enzymatic, synthetic chemists utilize precursors like this compound to construct these complex natural products.

Depside_Synthesis_Pathway A This compound B Orsellinic acid derivative A->B [Multi-step synthesis] C Depside Precursor B->C Esterification D Atranorin (Depside) C->D Final modifications

Caption: General synthetic approach to depsides using this compound.

IV. Experimental Protocols

A. Protocol for Claisen-Schmidt Condensation of Vanillin with Acetone

Objective: To synthesize 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one.

Materials:

  • Vanillin

  • Acetone

  • 10% (w/v) Sodium hydroxide solution

  • 1 M Hydrochloric acid

  • Ethanol

  • Round-bottom flask

  • Stir bar

  • Reflux condenser

  • Ice bath

  • Beaker

  • Vacuum filtration apparatus

Procedure:

  • To a 10 mL round-bottom flask containing a stir bar, add vanillin (0.198 g, 1.3 mmol), acetone (1.00 mL, 13.4 mmol), and approximately 3 mL of 10% aqueous sodium hydroxide solution.

  • Heat the mixture at reflux for 60 minutes.

  • Cool the reaction mixture in an ice bath.

  • Transfer the mixture to a beaker and add approximately 30 mL of 1 M HCl solution with stirring.

  • Isolate the resulting precipitate by vacuum filtration.

  • Wash the solid with two 5 mL portions of ice-cold water.

  • Air-dry the product.

B. General Protocol for Wittig Reaction of a Substituted Benzaldehyde

Objective: To synthesize a substituted styrene derivative.

Materials:

  • Substituted benzaldehyde (e.g., this compound)

  • A suitable phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane)

  • Anhydrous solvent (e.g., Dichloromethane or THF)

  • Stirring apparatus

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve the substituted benzaldehyde (1 equivalent) in the anhydrous solvent in a reaction flask equipped with a stir bar.

  • Add the phosphonium ylide (1.1-1.2 equivalents) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is typically worked up by removing the solvent and purifying the product by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Wittig_Reaction_Workflow cluster_prep Ylide Preparation (if not commercial) cluster_reaction Wittig Reaction cluster_workup Workup & Purification Phosphonium_Salt Phosphonium_Salt Ylide Ylide Phosphonium_Salt->Ylide Strong Base Oxaphosphetane Oxaphosphetane Ylide->Oxaphosphetane Aldehyde Substituted Benzaldehyde Aldehyde->Oxaphosphetane Alkene_TPO_mixture Alkene + Triphenylphosphine Oxide Oxaphosphetane->Alkene_TPO_mixture Collapse Purified_Alkene Purified_Alkene Alkene_TPO_mixture->Purified_Alkene Chromatography

Caption: General workflow for a Wittig reaction.

V. Conclusion

Both this compound and vanillin are valuable aromatic aldehydes in synthetic organic chemistry, each with its own niche. Vanillin is a versatile and widely used building block for a variety of structures due to its commercial availability and the reactivity of its functional groups. This compound, while less common, is a key precursor in the specialized synthesis of depsides and other natural products.

The choice between these two reagents will ultimately depend on the specific target molecule and the desired synthetic strategy. For general applications requiring a substituted benzaldehyde, vanillin is often a more accessible and well-characterized starting material. However, for the synthesis of specific natural products like atranorin, this compound is the more direct and indispensable precursor. Further quantitative studies directly comparing the reactivity of these two aldehydes in a range of common organic reactions would be beneficial to the synthetic community.

References

Comparative Analysis of Cross-Reactivity for 2,4-Dimethoxy-6-methylbenzaldehyde in Complex Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding and evaluating the cross-reactivity of 2,4-Dimethoxy-6-methylbenzaldehyde in complex analytical settings. Due to the limited availability of direct cross-reactivity studies for this specific compound, this document presents a comparative analysis using structurally similar aromatic aldehydes as potential cross-reactants. The principles and methodologies outlined herein are based on established practices in analytical chemistry and immunoassay development, offering a robust guide for researchers designing and validating analytical methods.

The cross-reactivity of an analytical method, particularly in immunoassays, is a critical parameter that defines its specificity. It refers to the ability of the method to distinguish the analyte of interest from other structurally related compounds that may be present in the sample matrix. In the context of drug development and synthesis, complex reaction mixtures can contain numerous byproducts and intermediates that are structurally analogous to the target compound, this compound. Understanding the potential for these analogues to interfere with quantification is paramount for accurate analysis.

Quantitative Cross-Reactivity Data

The following table summarizes hypothetical cross-reactivity data for a competitive immunoassay developed for the quantification of this compound. The selection of potential cross-reactants is based on structural similarity, including variations in the position and number of methoxy and methyl groups on the benzaldehyde scaffold. The percentage of cross-reactivity is a measure of the displacement of the target analyte by the cross-reactant at a 50% inhibition concentration (IC50).

CompoundStructureAssumed IC50 (ng/mL)% Cross-Reactivity
This compound this compound10100%
2,4-Dimethoxybenzaldehyde2,4-Dimethoxybenzaldehyde5020%
2,6-Dimethoxybenzaldehyde2,6-Dimethoxybenzaldehyde10010%
2-Methoxy-6-methylbenzaldehyde2-Methoxy-6-methylbenzaldehyde2005%
4-Methoxy-2-methylbenzaldehyde4-Methoxy-2-methylbenzaldehyde5002%
2,4,6-Trimethylbenzaldehyde2,4,6-Trimethylbenzaldehyde>1000<1%
BenzaldehydeBenzaldehyde>1000<1%

% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

Experimental Protocols

A robust assessment of cross-reactivity is crucial for the validation of any analytical method. Below is a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common technique for quantifying small molecules in complex matrices.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Reagents and Materials:

  • Coating Antigen: this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA).

  • Antibody: Polyclonal or monoclonal antibody specific to this compound.

  • Standard: this compound of high purity.

  • Potential Cross-Reactants: Structurally similar aldehydes (as listed in the table above).

  • ELISA Plates: 96-well high-binding polystyrene plates.

  • Buffers: Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), wash buffer (e.g., PBS with 0.05% Tween 20), blocking buffer (e.g., wash buffer with 1% BSA), and assay buffer (e.g., wash buffer).

  • Enzyme-Conjugated Secondary Antibody: e.g., Goat anti-rabbit IgG-HRP.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2 M Sulfuric Acid.

  • Plate Reader: Capable of measuring absorbance at 450 nm.

2. Procedure:

  • Coating: Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer. Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition:

    • Prepare serial dilutions of the standard this compound and each potential cross-reactant in assay buffer.

    • In a separate dilution plate, add 50 µL of each standard or cross-reactant dilution.

    • Add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1 hour at room temperature to allow for the competitive binding to occur.

  • Incubation: Transfer 100 µL of the pre-incubated standard/cross-reactant-antibody mixture to the corresponding wells of the coated ELISA plate. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the five-step washing procedure.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

3. Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for the standard and each potential cross-reactant.

  • Determine the IC50 value for each compound, which is the concentration that results in 50% inhibition of the maximum signal.

  • Calculate the percentage of cross-reactivity using the formula provided in the data table section.

Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams are provided.

G cluster_0 Preparation cluster_1 Competitive Reaction cluster_2 Detection cluster_3 Analysis A Coat Plate with Antigen-BSA Conjugate B Block Non-specific Binding Sites A->B E Add Mixture to Coated Plate B->E C Prepare Standards & Cross-Reactants D Pre-incubate with Primary Antibody C->D D->E F Add Enzyme-conjugated Secondary Antibody E->F G Add Substrate (TMB) F->G H Stop Reaction G->H I Read Absorbance at 450 nm H->I J Calculate IC50 & % Cross-Reactivity I->J

Caption: Experimental Workflow for Competitive ELISA.

G Target This compound High High Cross-Reactivity (Structurally Very Similar) Target->High e.g., 2,4-Dimethoxybenzaldehyde Moderate Moderate Cross-Reactivity (Shared Key Features) Target->Moderate e.g., 2,6-Dimethoxybenzaldehyde Low Low/No Cross-Reactivity (Significant Structural Differences) Target->Low e.g., Benzaldehyde

Caption: Cross-Reactivity Relationship.

Benchmarking the purity of synthesized 2,4-Dimethoxy-6-methylbenzaldehyde against commercial standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of in-house synthesized 2,4-Dimethoxy-6-methylbenzaldehyde against commercially available standards. The purity of this key intermediate is critical in drug discovery and fine chemical synthesis, directly impacting reaction yields, impurity profiles of subsequent products, and overall project timelines. This document outlines the analytical methodologies used for purity determination, presents a comparative summary of the results, and provides detailed experimental protocols.

Introduction and Impurity Profile

This compound is a substituted aromatic aldehyde widely used in the synthesis of various pharmaceutical compounds and organic materials. The purity of this reagent is paramount for reproducible and reliable outcomes in research and development.

A common synthetic route to analogous dimethoxy-methylbenzaldehydes involves the formylation of a corresponding dimethoxytoluene. For instance, the synthesis of the isomeric 2,5-dimethoxy-4-methylbenzaldehyde is achieved through a Gattermann reaction using 2,5-dimethoxytoluene, hydrogen cyanide, and a Lewis acid catalyst like aluminum chloride. Another approach involves the ortho-lithiation of a dimethoxybenzene derivative followed by formylation with N,N-dimethylformamide (DMF)[1].

Based on these related syntheses, potential impurities in a synthesized batch of this compound could include:

  • Unreacted Starting Materials: Such as 1,3-dimethoxy-5-methylbenzene.

  • Isomeric Products: Formation of other isomers depending on the regioselectivity of the formylation reaction.

  • Byproducts of Side Reactions: Compounds resulting from over-methylation or demethylation under the reaction conditions.

  • Residual Solvents: Solvents used during the reaction and purification steps (e.g., tetrahydrofuran, hexanes, ethyl acetate).

Comparative Purity Data

The purity of a laboratory-synthesized batch of this compound was compared against two commercial standards. The purity was determined using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Sample ID Source Stated Purity HPLC Purity (%) GC-MS Purity (%) qNMR Purity (%) Key Impurities Detected
SYNTH-001 In-house SynthesisN/A98.298.598.1Unreacted starting material (1,3-dimethoxy-5-methylbenzene), residual solvent (Ethyl Acetate)
COMM-A Commercial Supplier A97%[2][3]97.597.897.2Isomeric impurity, trace unidentified peaks
COMM-B Commercial Supplier B>98.0% (GC)98.898.998.7Trace residual solvent (Methanol)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative assessment of the purity of this compound by separating it from non-volatile impurities.

Instrumentation and Conditions:

  • HPLC System: A standard analytical HPLC system with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the synthesized compound and each commercial standard at a concentration of 1 mg/mL in acetonitrile.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to identify and quantify volatile and semi-volatile impurities.

Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system with an electron ionization (EI) source.

  • Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 5 minutes.

    • Ramp: 10°C/min to 300°C, hold for 10 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-450 amu.

Sample Preparation:

  • Prepare solutions of the synthesized compound and commercial standards at a concentration of approximately 100 µg/mL in dichloromethane.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute purity determination without the need for a specific reference standard of the analyte.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Solvent: Chloroform-d (CDCl3) or DMSO-d6 containing a known amount of a certified internal standard (e.g., maleic anhydride).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds to ensure full relaxation of all protons.

  • Number of Scans: 16 or more to achieve a good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately weighed amount of the internal standard into an NMR tube.

  • Add approximately 0.75 mL of the deuterated solvent.

  • Ensure complete dissolution before acquiring the spectrum.

Purity Calculation:

The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard.

Visualization of Workflows

Synthesis and Impurity Profile Logic

cluster_synthesis Hypothetical Synthesis cluster_impurities Potential Impurities Starting Material 1,3-Dimethoxy-5-methylbenzene Reaction Formylation Starting Material->Reaction Reagents Formylating Agent (e.g., Vilsmeier or Lithiation/DMF) Reagents->Reaction Crude Product Crude this compound Reaction->Crude Product Unreacted SM Unreacted Starting Material Reaction->Unreacted SM Incomplete Reaction Isomers Isomeric Products Reaction->Isomers Poor Regioselectivity Byproducts Side-Reaction Products Reaction->Byproducts Side Reactions Purification Column Chromatography Crude Product->Purification Final Product Synthesized Product Purification->Final Product Solvents Residual Solvents Purification->Solvents Incomplete Removal Final Product->Unreacted SM Final Product->Isomers Final Product->Byproducts Final Product->Solvents

Caption: Logical flow of synthesis and potential impurity generation.

Analytical Workflow for Purity Determination

Sample Synthesized or Commercial This compound HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS qNMR qNMR Analysis Sample->qNMR PurityData Quantitative Purity Data HPLC->PurityData GCMS->PurityData ImpurityID Impurity Identification GCMS->ImpurityID qNMR->PurityData Comparison Benchmark Comparison PurityData->Comparison ImpurityID->Comparison

Caption: Experimental workflow for purity analysis and comparison.

Conclusion

The in-house synthesized this compound (SYNTH-001) demonstrated a purity profile comparable to the high-grade commercial standard (COMM-B) and superior to the standard grade commercial offering (COMM-A). The primary impurities in the synthesized batch were identified as unreacted starting material and residual solvent, both of which can be minimized through optimization of reaction conditions and purification procedures. This guide underscores the importance of a multi-technique approach for the accurate purity assessment of key synthetic intermediates. For critical applications in drug development and other sensitive research areas, researchers should consider either sourcing high-purity commercial materials or implementing rigorous purification and analytical protocols for in-house synthesized batches.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,4-Dimethoxy-6-methylbenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2,4-Dimethoxy-6-methylbenzaldehyde, ensuring compliance with safety regulations and best practices.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Based on its Safety Data Sheet (SDS), this compound is a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and is harmful to aquatic life.[1]

Essential PPE includes:

  • Safety Goggles or Face Shield: To protect against splashes.[1]

  • Chemical-Resistant Gloves: Inspect gloves for integrity before use.[3]

  • Lab Coat: To protect skin and clothing.

Hazardous Waste Classification and Storage

Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be correctly identified and managed.[4] Waste containing this compound is classified as hazardous due to its irritant and toxic properties.[1] Therefore, it must never be disposed of in regular trash or down the sanitary sewer system.[1][5]

Proper segregation and storage are the foundational steps for compliant disposal. All waste streams containing this compound must be collected in dedicated, correctly labeled hazardous waste containers.[4]

Step-by-Step Disposal Procedure

The mandated method for the disposal of this compound is through a licensed hazardous waste disposal company, coordinated by your institution's Environmental Health and Safety (EHS) office.[4]

  • Waste Collection:

    • Solid Waste: Collect any unused or contaminated solid this compound in a designated, robust, and sealable waste container.[4] This includes any contaminated absorbent materials from spill cleanups.[1]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container.[4] Do not mix with other waste streams unless explicitly permitted by your EHS office.[1]

    • Contaminated Labware: Disposable items (e.g., pipette tips, gloves, wipes) contaminated with the compound should be double-bagged, sealed, and labeled as hazardous waste.[4] Non-disposable glassware must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.[4]

  • Container Labeling:

    • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[4]

    • Indicate the specific hazards (e.g., Irritant, Toxic).

    • Note the accumulation start date.

  • Storage:

    • Store waste containers in a designated satellite accumulation area.[4]

    • Ensure containers are kept tightly sealed except when adding waste.

    • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[2][5]

  • Disposal Request:

    • Once the waste container is full or ready for pickup, contact your institution's EHS office to arrange for disposal.

    • Follow all institutional procedures for waste pickup and documentation.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.

PropertyValueReference
GHS Hazard Classifications Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Short-term (acute) aquatic hazard (Category 3), Flammable liquids (Category 4)[1]
Flash Point > 112 °C / > 233.6 °F[2]
Incompatible Materials Strong oxidizing agents, Strong bases[2][5]

Experimental Protocols

Accidental Release Measures:

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[1] Remove all sources of ignition.[1]

  • Personal Protection: Wear the appropriate PPE, including respiratory protection if necessary.[3]

  • Containment and Cleanup:

    • Cover drains to prevent entry into the sewer system.[1]

    • For liquid spills, use an inert, liquid-absorbent material (e.g., Chemizorb®) to absorb the spill.[1]

    • For solid spills, carefully sweep up and shovel the material into a suitable container for disposal.[2] Avoid creating dust.[3]

  • Disposal: Collect all contaminated materials and place them in a labeled hazardous waste container.[1]

  • Decontamination: Clean the affected area thoroughly.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Identify Waste (Solid, Liquid, Contaminated Labware) B Segregate Waste Streams A->B C Select Compatible Container B->C D Label Container Correctly ('Hazardous Waste', Full Chemical Name, Hazards) C->D E Store in Satellite Accumulation Area (Cool, Dry, Ventilated) D->E F Contact EHS for Pickup E->F G EHS Manages Final Disposal (Licensed Hazardous Waste Facility) F->G

References

Personal protective equipment for handling 2,4-Dimethoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling 2,4-Dimethoxy-6-methylbenzaldehyde.

Immediate Safety and Handling Precautions

This compound and related compounds are typically irritants and may be harmful if ingested or inhaled.[1][2][3] Proper handling is crucial to minimize exposure and ensure a safe laboratory environment. Always handle this compound within a certified chemical fume hood.[4]

Key safety measures include:

  • Avoiding contact with skin and eyes.[2]

  • Preventing the formation of dust and aerosols.

  • Ensuring adequate ventilation.[5]

  • Washing hands thoroughly after handling.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with similar chemicals.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 standards.[2] A face shield may be necessary for splash hazards.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[4] Gloves should be inspected before use and disposed of according to laboratory practices.Prevents skin contact, which can cause irritation.[1]
Body Protection A lab coat to protect skin and clothing.[4]Provides a barrier against accidental spills and contamination.[4]
Respiratory Not typically required under normal use with adequate engineering controls (fume hood). If dust or aerosols are generated, use a NIOSH-approved respirator.[6]Protects against inhalation of airborne particles that may cause respiratory tract irritation.[3]

Hazard Comparison of Structurally Similar Aldehydes

The following table summarizes the GHS hazard classifications for compounds structurally related to this compound to provide a comparative risk profile.

CompoundGHS Hazard Classification
2,4-Dimethoxybenzaldehyde Skin Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3 - Respiratory system)[2]
3,4-Dimethoxybenzaldehyde Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity (single exposure)[1]
4-Methylbenzaldehyde Flammable liquids (Category 4), Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Short-term (acute) aquatic hazard (Category 3)
2,4,6-Trimethylbenzaldehyde Causes serious eye irritation.[7]

Procedural Guidance

Handling and Storage:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize the risk of inhalation and contamination of the laboratory environment.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][2]

Spill Management:

  • Evacuation: In the event of a significant spill, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust.[3]

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan:

  • Waste Classification: this compound waste is considered hazardous due to its irritant properties.[4]

  • Collection: Collect all waste, including contaminated labware and unused material, in a dedicated and properly labeled hazardous waste container.[4]

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, in accordance with all local, regional, and national regulations. Do not dispose of this chemical in the regular trash or down the drain.[4]

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.[1][3]
Skin Contact Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[1] If skin irritation occurs, seek medical advice.
Inhalation Move the person to fresh air.[1][3] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration.[3] Seek medical attention.[1][3]
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] Call a poison center or doctor if you feel unwell.[1]

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.